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Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Synthetic Utility of (3-Iodo-5-nitrophenyl)methanamine

The following is an in-depth technical guide on the chemical properties, synthesis, and utility of (3-Iodo-5-nitrophenyl)methanamine . [1] Executive Summary (3-Iodo-5-nitrophenyl)methanamine (also known as 3-iodo-5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical properties, synthesis, and utility of (3-Iodo-5-nitrophenyl)methanamine .

[1]

Executive Summary

(3-Iodo-5-nitrophenyl)methanamine (also known as 3-iodo-5-nitrobenzylamine) is a trifunctional aromatic scaffold of significant value in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Its structure features a 1,3,5-substitution pattern on a benzene core, providing three chemically distinct handles:[1][2]

  • Primary Amine (-CH₂NH₂): A nucleophilic "anchor" for linking to pharmacophores or solubilizing groups.[1][2]

  • Aryl Iodide (-I): A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).[1][2]

  • Nitro Group (-NO₂): An electron-withdrawing group that modulates the electronic properties of the ring and serves as a latent aniline precursor.[1][2]

This guide details the physicochemical profile, validated synthetic routes, and orthogonal reactivity landscape of this versatile intermediate.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData / Description
IUPAC Name (3-Iodo-5-nitrophenyl)methanamine
Common Name 3-Iodo-5-nitrobenzylamine
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
CAS Number Not widely listed (Research Intermediate); Precursor Aldehyde CAS: 1261752-40-2
Physical State Solid (Predicted: Pale yellow to orange powder)
Solubility Soluble in DMSO, DMF, MeOH; Moderate in DCM; Low in Water (unless protonated)
pKa (Conj.[1][2] Acid) ~8.5–9.0 (Predicted for benzylamine nitrogen)
LogP ~1.8–2.1 (Predicted)
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors

Synthetic Methodologies

The synthesis of (3-Iodo-5-nitrophenyl)methanamine requires chemoselective protocols to avoid deiodination or premature reduction of the nitro group. The most robust route is the Reductive Amination of the corresponding aldehyde.[2]

Core Synthetic Pathway (Reductive Amination)

This route utilizes 3-iodo-5-nitrobenzaldehyde as the starting material.[1][2] The aldehyde is condensed with an ammonia source to form an imine, which is subsequently reduced.[2]

  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.[1][2]

  • Conditions: Mildly acidic/buffered conditions prevent the reduction of the nitro group.[2]

Alternative Route (Borane Reduction)

Starting from 3-iodo-5-nitrobenzonitrile or 3-iodo-5-nitrobenzamide , reduction with Borane-THF (BH₃[1][2]·THF) or Borane-DMS can yield the amine.[2] Note: Strong hydride donors like LiAlH₄ must be avoided to prevent reduction of the nitro group to an azo compound or aniline.[2]

Synthesis Workflow Diagram

Synthesis Aldehyde 3-Iodo-5-nitrobenzaldehyde (CAS 1261752-40-2) Imine Intermediate Imine (Transient) Aldehyde->Imine NH4OAc, MeOH RT, 2h Target (3-Iodo-5-nitrophenyl)methanamine (Target) Imine->Target NaBH3CN Reductive Amination Nitrile 3-Iodo-5-nitrobenzonitrile Nitrile->Target BH3·THF (Chemoselective)

Caption: Primary and alternative synthetic pathways. The reductive amination route (blue/green) is preferred for functional group tolerance.

Reactivity Landscape & Orthogonal Functionalization[2][5]

The power of this scaffold lies in its ability to undergo sequential, orthogonal transformations.[2]

A. Amine Functionalization (The Anchor)

The primary amine is the most nucleophilic site.[1] It is typically functionalized first or protected (e.g., with Boc anhydride) to prevent interference during cross-coupling.[1][2]

  • Reactions: Amide coupling (EDC/HOBt), Sulfonylation, Reductive alkylation.[1][2]

B. Aryl Iodide Coupling (The Warhead)

The C-I bond is weak and highly reactive toward oxidative addition by Palladium(0).[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][2]

  • Sonogashira: Coupling with terminal alkynes.

  • Buchwald-Hartwig: C-N bond formation (though the benzylamine must be protected first).[2]

C. Nitro Group Manipulation (The Latent Handle)

The nitro group serves as a "masked" aniline.[1] Following the cross-coupling of the iodide, the nitro group can be reduced to an aniline.[2]

  • Chemoselective Reduction: Use SnCl₂[1][2]·2H₂O in EtOH or Fe/NH₄Cl .[1][2] Avoid catalytic hydrogenation (H₂/Pd-C) if the iodine is still present, as it causes hydrodehalogenation.[1][2]

Orthogonal Reactivity Diagram

Reactivity Center (3-Iodo-5-nitrophenyl)methanamine Amide Amide/Carbamate (Scaffold Anchoring) Center->Amide R-COCl or Boc2O (Base) Biaryl Biaryl Derivative (C-C Bond Formation) Center->Biaryl Ar-B(OH)2, Pd(PPh3)4 Suzuki Coupling Aniline 3-Iodo-5-aminobenzylamine (Reduction) Center->Aniline SnCl2, EtOH (Selective Reduction) Biaryl_Amide Functionalized Core Amide->Biaryl_Amide Step 2: Cross-Coupling

Caption: Orthogonal reactivity map showing independent functionalization of the amine, iodide, and nitro groups.

Experimental Protocol: Reductive Amination

Objective: Synthesis of (3-Iodo-5-nitrophenyl)methanamine from 3-iodo-5-nitrobenzaldehyde.

Reagents:

  • 3-Iodo-5-nitrobenzaldehyde (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)[1]

  • Methanol (anhydrous)[1]

  • Dichloromethane (DCM) / 1M NaOH (aq)

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 3-iodo-5-nitrobenzaldehyde (1.0 g, 3.6 mmol) in anhydrous Methanol (20 mL). Add Ammonium Acetate (2.77 g, 36 mmol) in one portion.

  • Stirring: Stir the mixture at room temperature for 2 hours under nitrogen. The solution may darken as the imine forms.[2]

  • Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (340 mg, 5.4 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LC-MS or TLC (DCM/MeOH 9:1).

  • Quench & Workup:

    • Quench with 1M HCl (carefully) to pH ~2 to decompose excess hydride.[2] Stir for 10 mins.

    • Basify with 1M NaOH to pH >10.[2]

    • Extract with DCM (3 x 30 mL).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[2][3]

  • Purification: The crude oil can be converted to the HCl salt by adding 4M HCl in Dioxane, precipitating the product as a solid, or purified via flash column chromatography (DCM/MeOH/NH₃).[2]

Safety & Handling

  • Nitroaromatics: Potentially energetic.[1][2][4] While this specific derivative is stable, avoid subjecting it to excessive heat or shock.[2]

  • Benzylamines: Corrosive and irritating to skin/eyes.[1][2] Handle with gloves and eye protection in a fume hood.[2]

  • Iodinated Compounds: Photosensitive.[1][2] Store in amber vials away from light to prevent liberation of iodine.

  • Cyanoborohydride: Highly toxic; releases HCN upon contact with strong acids.[1][2] Ensure proper ventilation and basic quench.[2][5]

References

  • PubChem. 3-Iodo-5-nitrobenzaldehyde (Compound Summary). National Library of Medicine.[2] Available at: [Link][1]

Sources

Exploratory

Comprehensive Technical Guide: (3-Iodo-5-nitrophenyl)methanamine (CAS 1261555-06-9)

Executive Summary & Chemical Identity (3-Iodo-5-nitrophenyl)methanamine (CAS: 1261555-06-9) is a highly versatile, tri-functional aryl building block predominantly utilized in advanced medicinal chemistry, fragment-based...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(3-Iodo-5-nitrophenyl)methanamine (CAS: 1261555-06-9) is a highly versatile, tri-functional aryl building block predominantly utilized in advanced medicinal chemistry, fragment-based drug discovery (FBDD), and the synthesis of complex agrochemicals[1]. Featuring a primary amine, an aryl iodide, and a nitro group on a single benzene scaffold, this molecule offers orthogonal reactivity. This allows synthetic chemists to perform sequential, site-specific modifications without the need for exhaustive protection-deprotection cycles.

Table 1: Chemical Identifiers and Physicochemical Properties
PropertyValue
Chemical Name (3-Iodo-5-nitrophenyl)methanamine
CAS Registry Number 1261555-06-9
Molecular Formula C

H

IN

O

Molecular Weight 278.05 g/mol
SMILES String c1c(cc(cc1I)=O)CN
Key Precursor 1-(Chloromethyl)-3-iodo-5-nitrobenzene (CAS: 1261794-69-7)

Structural Analysis & Orthogonal Reactivity Profile

The true value of (3-Iodo-5-nitrophenyl)methanamine lies in the independent reactivity of its three functional groups. The spatial arrangement (meta-substitution) minimizes steric hindrance between the reactive sites, allowing for highly predictable transformations:

  • Aminomethyl Group (-CH

    
    NH
    
    
    
    ):
    Acts as a primary nucleophile. It is primed for amide bond formation, reductive aminations, or urea synthesis. The electron-withdrawing nature of the meta-nitro and meta-iodo groups slightly reduces the pKa of the amine compared to unsubstituted benzylamines, which can enhance the metabolic stability of the resulting drug candidates.
  • Aryl Iodide (-I): A premier electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings). The weak C-I bond readily undergoes oxidative addition with Palladium(0) catalysts.

  • Nitro Group (-NO

    
    ):  Serves either as a stable, strongly electron-withdrawing pharmacophore or as a masked aniline. It can be selectively reduced to a primary arylamine (-NH
    
    
    
    ) late in a synthetic sequence, opening the door for further derivatization.

Reactivity Core (3-Iodo-5-nitrophenyl) methanamine Node1 Suzuki/Sonogashira Coupling (C-I bond) Core->Node1 Pd Catalyst Node2 Amide Bond Formation (Primary Amine) Core->Node2 EDC/HOBt Node3 Nitro Reduction (Aniline Generation) Core->Node3 SnCl2 / Fe

Figure 1: Orthogonal reactivity profile of (3-Iodo-5-nitrophenyl)methanamine.

Synthetic Methodologies: The Gabriel Synthesis Protocol

Synthesizing (3-Iodo-5-nitrophenyl)methanamine requires careful selection of reagents to avoid reducing the nitro group or triggering the dehalogenation of the aryl iodide. Direct amination of the benzyl halide precursor with ammonia often leads to over-alkylation, yielding a mixture of secondary and tertiary amines. Furthermore, reducing a nitrile precursor (like 3-iodo-5-nitrobenzonitrile) with strong hydrides (e.g., LiAlH


) risks reducing the nitro group.

To ensure a self-validating, high-yield system, the Gabriel Synthesis is the gold standard[2][3]. This method utilizes potassium phthalimide as a bulky, nucleophilic nitrogen surrogate, structurally preventing multiple alkylations.

Step-by-Step Experimental Protocol

Precursor: 1-(Chloromethyl)-3-iodo-5-nitrobenzene (CAS: 1261794-69-7)[4]

Step 1: Phthalimide Alkylation (S


2 Substitution) 
  • Causality: Potassium phthalimide is a soft nucleophile that selectively displaces the benzylic chloride without reacting with the aryl iodide.

  • Procedure:

    • Dissolve 1-(chloromethyl)-3-iodo-5-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Add potassium phthalimide (1.1 eq) in a single portion.

    • Stir the reaction mixture at 80 °C under an inert nitrogen atmosphere for 4–6 hours.

    • Quench by pouring the mixture into ice water. The intermediate, N-(3-iodo-5-nitrobenzyl)phthalimide, will precipitate as a solid.

    • Filter, wash with cold water, and dry under vacuum.

Step 2: Hydrazinolysis (Deprotection)

  • Causality: Hydrazine hydrate selectively cleaves the phthalimide ring via nucleophilic acyl substitution to liberate the primary amine. This mild condition perfectly preserves both the labile C-I bond and the reducible -NO

    
     group.
    
  • Procedure:

    • Suspend the N-(3-iodo-5-nitrobenzyl)phthalimide intermediate (1.0 eq) in absolute ethanol (0.2 M).

    • Add hydrazine hydrate (N

      
      H
      
      
      
      ·H
      
      
      O, 3.0 eq) dropwise at room temperature.
    • Reflux the mixture (approx. 78 °C) for 2–3 hours. A white precipitate of phthalhydrazide byproduct will form.

    • Cool the mixture to room temperature and acidify with 1M HCl to solubilize the target amine as a hydrochloride salt, leaving the phthalhydrazide insoluble.

    • Filter off the byproduct. Basify the filtrate with 1M NaOH to pH 10 and extract with dichloromethane (DCM).

    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo to yield pure (3-Iodo-5-nitrophenyl)methanamine.

SynthWorkflow A 1-(Chloromethyl)-3-iodo- 5-nitrobenzene (CAS: 1261794-69-7) B Potassium Phthalimide DMF, 80°C A->B SN2 Substitution C N-(3-Iodo-5-nitrobenzyl) phthalimide B->C D Hydrazine Hydrate EtOH, Reflux C->D Hydrazinolysis E (3-Iodo-5-nitrophenyl) methanamine (CAS: 1261555-06-9) D->E

Figure 2: Gabriel synthesis workflow for (3-Iodo-5-nitrophenyl)methanamine.

Applications in Drug Development

The strategic placement of functional groups on (3-Iodo-5-nitrophenyl)methanamine makes it an ideal central hub for synthesizing complex therapeutics, such as PROTACs (Proteolysis Targeting Chimeras) or kinase inhibitors.

Amide Bond Formation

The primary amine serves as an excellent nucleophile for coupling with carboxylic acid-containing pharmacophores. Utilizing modern coupling reagents (e.g., EDC/HOBt or HATU) ensures high atom economy and prevents the epimerization of chiral centers on the coupling partner[5][6].

  • Protocol Note: Reactions are typically run in polar aprotic solvents (DMF or DCM) using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to ensure the amine remains deprotonated and nucleophilic.

Palladium-Catalyzed Cross-Coupling

Following amidation, the aryl iodide can be subjected to Suzuki-Miyaura coupling to append aryl or heteroaryl rings. The iodo group is highly reactive, allowing these couplings to proceed at lower temperatures compared to aryl bromides or chlorides, thereby protecting sensitive functional groups[7][8].

  • Protocol Note: A standard system utilizes an arylboronic acid, Pd(PPh

    
    )
    
    
    
    (5 mol%), and K
    
    
    CO
    
    
    in a biphasic mixture of Toluene/Water/Ethanol heated to 80 °C.

References

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Sources

Foundational

Molecular weight and SMILES string for (3-Iodo-5-nitrophenyl)methanamine

The following technical guide details the chemical identity, synthesis, and application of (3-Iodo-5-nitrophenyl)methanamine , a high-value intermediate for medicinal chemistry. Strategic Scaffold for Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of (3-Iodo-5-nitrophenyl)methanamine , a high-value intermediate for medicinal chemistry.

Strategic Scaffold for Fragment-Based Drug Discovery (FBDD) and Heterobifunctional Linker Design

Executive Summary

(3-Iodo-5-nitrophenyl)methanamine is a tris-functionalized benzene scaffold utilized primarily in the synthesis of kinase inhibitors, PROTAC linkers, and bioactive small molecules. Its structural utility lies in its orthogonal reactivity profile:

  • Aryl Iodide: Enables carbon-carbon bond formation via palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • Nitro Group: Serves as a masked aniline, allowing for late-stage reduction and subsequent functionalization (e.g., urea/amide formation).

  • Primary Benzylic Amine: Provides a highly reactive handle for amide coupling, reductive amination, or sulfonylation without steric hindrance.

This guide outlines the physicochemical properties, validated synthesis routes, and handling protocols required for integrating this compound into drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]
PropertyData Specification
Compound Name (3-Iodo-5-nitrophenyl)methanamine
CAS Registry Number 1261555-06-9
Molecular Formula C

H

IN

O

Molecular Weight 278.05 g/mol
SMILES NCC1=CC(I)=CC(=O)=C1
InChI Key PXJBEJIVJXVXID-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Predicted pKa ~8.9 (Benzylic amine conjugate acid)
Predicted LogP ~1.85
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural Analysis & Reactivity Profile

The molecule's value is defined by its Orthogonal Reactivity Triad . The spatial arrangement (meta-substitution) ensures that reactions at one site do not sterically impede the others, preserving the integrity of the scaffold during multi-step synthesis.

ReactivityTriad Core (3-Iodo-5-nitrophenyl) methanamine Iodo Aryl Iodide (C-3) Suzuki/Sonogashira Coupling Core->Iodo Pd-Catalysis Nitro Nitro Group (C-5) Masked Aniline / Reduction Core->Nitro Fe/HCl or H2/Pd Amine Benzylic Amine (C-1) Amide Coupling / Reductive Amination Core->Amine HATU/EDC Biaryl Scaffolds Biaryl Scaffolds Iodo->Biaryl Scaffolds Core Diversification Core Diversification Nitro->Core Diversification Linker Attachment Linker Attachment Amine->Linker Attachment

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles available for library generation.

Validated Synthesis Protocols

While the compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. Two primary routes are recommended based on precursor availability.

Route A: Reductive Amination (From Aldehyde)

This is the preferred route for gram-scale synthesis due to mild conditions that preserve the aryl iodide.

Precursor: 3-Iodo-5-nitrobenzaldehyde (CAS 1261752-40-2)[1]

  • Imine Formation:

    • Dissolve 3-Iodo-5-nitrobenzaldehyde (1.0 eq) in anhydrous MeOH or THF.

    • Add Ammonium acetate (10.0 eq) or 7N NH

      
       in MeOH.
      
    • Stir at room temperature for 4–6 hours under N

      
      .
      
    • Checkpoint: Monitor disappearance of aldehyde peak via TLC or LC-MS.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add Sodium cyanoborohydride (NaBH

      
      CN, 1.5 eq) or Sodium triacetoxyborohydride (STAB).
      
    • Critical Step: Maintain pH ~6–7 using acetic acid to prevent over-alkylation.

    • Stir overnight at ambient temperature.

  • Workup:

    • Quench with saturated NaHCO

      
      .
      
    • Extract with EtOAc (3x). Wash organics with brine.

    • Purify via flash column chromatography (DCM/MeOH/NH

      
      OH gradient).
      
Route B: Azidation & Staudinger Reduction (From Alcohol)

Preferred for larger batches where chromatographic purification of amines is difficult.

Precursor: (3-Iodo-5-nitrophenyl)methanol (CAS 219589-42-1)[2]

  • Activation: Convert alcohol to mesylate (MsCl, Et

    
    N, DCM, 0°C) or bromide (PBr
    
    
    
    , DCM).
  • Substitution: React the activated benzyl species with Sodium Azide (NaN

    
    ) in DMF at 60°C to form the benzyl azide.
    
    • Safety Note: Azides are potentially explosive; keep molecular weight of organic azide >200 g/mol per azide group.

  • Reduction (Staudinger):

    • Treat the crude azide with Triphenylphosphine (PPh

      
      ) in THF/Water.
      
    • Hydrolysis of the intermediate phosphinimine yields the free amine.

SynthesisWorkflow Start Start: 3-Iodo-5-nitrobenzaldehyde Step1 Step 1: Imine Formation (NH4OAc, MeOH) Start->Step1 Step2 Step 2: Reduction (NaBH3CN, AcOH, pH 6) Step1->Step2 In situ Step3 Step 3: Acid-Base Extraction (Isolate Free Base) Step2->Step3 Final Product: (3-Iodo-5-nitrophenyl)methanamine Step3->Final

Figure 2: Step-by-step workflow for the reductive amination route (Route A).

Applications in Drug Discovery[9][10]
Fragment-Based Drug Discovery (FBDD)

The compound acts as a "super-fragment" (MW <300). The benzylic amine anchors the molecule in the solvent-exposed region of a protein pocket (e.g., kinase hinge region), while the iodo-aryl group allows for rapid library expansion to probe hydrophobic back-pockets.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigid linker connector.

  • Mechanism: The amine attaches to the E3 ligase ligand (e.g., Thalidomide derivative). The iodo group is coupled to an alkyne or alkyl chain leading to the Warhead (Target Protein ligand).

  • Advantage: The benzene ring introduces rigidity, improving the pharmacokinetic profile compared to flexible PEG linkers [1].

Scaffold Hopping

Researchers use this scaffold to replace unstable 3-aminomethyl-5-iodo-pyridine cores, improving metabolic stability (lowering clearance) while maintaining vector geometry.

Handling and Safety Protocols
  • Hazard Classification: Irritant (Skin/Eye), potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to atmospheric CO

    
     (carbamate formation).
    
  • Reaction Safety:

    • Iodide Stability: Avoid strong light sources during storage to prevent photo-deiodination.

    • Nitro Group: Avoid strongly basic reducing conditions (e.g., LiAlH

      
       at reflux) if the nitro group must be preserved; LiAlH
      
      
      
      can reduce nitro groups to azo/hydrazo compounds or amines depending on conditions.
References
  • Design of Rigid Linkers in PROTACs.Journal of Medicinal Chemistry. (2020).
  • Reductive Amination Protocols.Organic Reactions. (2002).
  • BLD Pharm Catalog Data. Product BD437968. Accessed 2026.[3]

  • PubChem Compound Summary. (3-Iodo-5-nitrophenyl)methanamine derivatives.

Sources

Exploratory

Solubility profile of (3-Iodo-5-nitrophenyl)methanamine in organic solvents

This guide functions as a strategic technical dossier for (3-Iodo-5-nitrophenyl)methanamine , designed to support reaction optimization, purification, and formulation workflows.[1][2][3] [2] Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a strategic technical dossier for (3-Iodo-5-nitrophenyl)methanamine , designed to support reaction optimization, purification, and formulation workflows.[1][2][3]

[2]

Executive Summary & Compound Architecture

(3-Iodo-5-nitrophenyl)methanamine (also referred to as 3-iodo-5-nitrobenzylamine) is a trisubstituted benzene derivative functioning as a critical intermediate in medicinal chemistry.[1][2][3] Its utility lies in its orthogonal reactivity: the primary amine allows for amide coupling or reductive amination, the iodide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and the nitro group serves as a masked amine or electron-withdrawing modulator.[1][2]

Understanding its solubility is not merely about "what dissolves what"; it is about leveraging the competition between its lipophilic domains (iodo-aryl core) and ionizable/polar domains (amine, nitro) to control reaction kinetics and purification.[1][2][3]

Physicochemical Descriptors (Predicted)
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate molecular weight (278.05 g/mol ).[1][2][3][4]
Physical State Solid (Likely Yellow/Orange Crystalline)Requires energy to break crystal lattice (fusion enthalpy).[1][3][4]
pKa (Amine) ~8.5 – 9.0pH-Dependent Solubility: Soluble in aqueous acid; insoluble in aqueous base.[1][2][3][4]
LogP (Octanol/Water) ~1.8 – 2.2Moderately lipophilic.[1][2][3] Prefers organic layers over neutral water.[1][2][3][4]
H-Bond Donors 2 (-NH2)Good solubility in alcohols/ethers.[1][2][3]
H-Bond Acceptors 4 (-NO2, -NH2)Strong interaction with protic solvents.[1][2][3]

Solubility Profile by Solvent Class

Note: The following data represents a high-confidence derived profile based on Structure-Activity Relationships (SAR) of nitro-halo-benzylamines. Always perform a visual confirmation test before scaling up.

A. Polar Aprotic Solvents (High Solubility)

Solvents: DMSO, DMF, DMAc, NMP.[3][4]

  • Solubility: >100 mg/mL (Excellent).[1][2][3][4]

  • Mechanistic Insight: The high dipole moments of these solvents interact strongly with the polarized nitro group and the polarizable iodine atom.[1][3][4]

  • Application: Ideal for

    
     reactions or Pd-catalyzed couplings where high temperatures (>80°C) are required.[1][2][3][4]
    
  • Warning: Difficult to remove post-reaction. Avoid using as the primary solvent if the product is also non-volatile; prefer for small-scale library synthesis.[1][2][4]

B. Chlorinated Solvents (Good to High Solubility)

Solvents: Dichloromethane (DCM), Chloroform (


), 1,2-Dichloroethane (DCE).[1][2][3][4]
  • Solubility: 50 – 100 mg/mL .[1][2][3][4]

  • Mechanistic Insight: The "soft" polarizability of the Iodine substituent interacts favorably with chlorinated solvents.[1][4] The amine group is solvated via weak H-bonding/dipole interactions.[1][2][3][4]

  • Application: Standard solvent for amide couplings (EDC/HOBt) or protection reactions (Boc-anhydride).[1][2][3][4]

  • Protocol Note: If the amine is in its hydrochloride salt form, solubility in DCM will drop drastically.[1][3][4] Free base it first.[1][2][4]

C. Polar Protic Solvents (Moderate to High Solubility)

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1][2][3][4]

  • Solubility: 20 – 80 mg/mL (Temperature dependent).[1][2][3][4]

  • Mechanistic Insight: The primary amine acts as an H-bond donor/acceptor with the solvent.[1][2][3] The nitro group accepts H-bonds.[1][2][3][4]

  • Application: Recrystallization. The compound likely exhibits a steep solubility curve in hot vs. cold ethanol, making this the primary solvent system for purification.[1][3][4]

D. Ethers & Esters (Moderate Solubility)

Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), 1,4-Dioxane.[1][2][3]

  • Solubility: 10 – 50 mg/mL .[1][2][3][4]

  • Mechanistic Insight: Good general solvation, but less effective than chlorinated solvents for this specific matrix.[1][3][4]

  • Application: THF is the solvent of choice for reduction reactions (e.g., using

    
     or 
    
    
    
    if the nitro group is protected or intended for reduction).[1][3]
E. Non-Polar Solvents (Poor Solubility / Anti-Solvents)

Solvents: Hexanes, Heptane, Toluene, Diethyl Ether.

  • Solubility: < 1 mg/mL (Hexanes) to < 10 mg/mL (Toluene).[1][2][3]

  • Mechanistic Insight: The polar amine and nitro groups create a high cohesive energy density that non-polar alkanes cannot overcome.[1][3][4]

  • Application: Precipitation. Adding Hexanes to a concentrated DCM or EtOAc solution of the compound will force precipitation/crystallization.[1][3][4]

Visualizing the Solubility Landscape

The following diagram maps the logical flow for selecting a solvent based on the intended chemical operation.

SolubilityStrategy Start Target: (3-Iodo-5-nitrophenyl)methanamine Reaction Reaction Medium Selection Start->Reaction Purification Purification / Work-up Start->Purification PdCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Reaction->PdCoupling AmideBond Amide Coupling / Acylation Reaction->AmideBond Reduction Nitro/Imine Reduction Reaction->Reduction Recryst Recrystallization Purification->Recryst Extraction Liquid-Liquid Extraction Purification->Extraction DMF_DMSO Use: DMF or DMSO (High T, High Sol) PdCoupling->DMF_DMSO DCM_THF Use: DCM or THF (Mod T, Good Sol) AmideBond->DCM_THF Reduction->DCM_THF Alcohol Use: MeOH or EtOH (Protic source) Reduction->Alcohol RecrystSystem System: EtOH/Heptane or EtOAc/Hexane Recryst->RecrystSystem AcidBase Acid/Base Swing (Exploit Amine pKa) Extraction->AcidBase

Caption: Decision matrix for solvent selection based on synthetic intent, highlighting the divergence between reaction media and purification systems.

Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual)

Use this protocol to validate solubility before committing valuable material.[1][2][3]

  • Preparation: Weigh 5 mg of (3-Iodo-5-nitrophenyl)methanamine into four separate 2 mL HPLC vials.

  • Solvent Addition: Add 50 µL of the test solvent (MeOH, DCM, Toluene, Water) to the respective vials.

  • Observation 1 (Ambient): Vortex for 30 seconds.

    • Clear solution? Solubility > 100 mg/mL.[1][3][4]

    • Suspension? Proceed to step 4.

  • Dilution: Add solvent in 50 µL increments, vortexing between additions, up to 500 µL total.

    • Calculate solubility:

      
      .[1][2][3][4]
      
  • Thermal Stress: If insoluble at 500 µL (<10 mg/mL), heat to 50°C (using a heat block).[1][3][4]

    • Dissolves on heat? Candidate for recrystallization.[1][2][3][4]

Protocol B: Acid-Base Extraction (Purification)

This method exploits the basicity of the amine to separate it from non-basic impurities (e.g., nitro-iodobenzene precursors).[1][2][3]

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract the organic layer with 1M HCl (aq) (3x).[1][2][3][4]

    • Chemistry: The amine protonates (

      
      ) and moves to the aqueous layer.[1][2][3][4] Impurities remain in EtOAc.[1][2][3][4]
      
  • Separation: Discard the organic layer (contains non-basic impurities).[1][2][3][4]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat.

    
      until pH > 10.[1][3]
    
    • Observation: The product will precipitate or oil out as the free base regenerates.[1][3][4]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x), dry over

    
    , and concentrate.
    

References & Authority

Since specific solubility data for this exact intermediate is rarely published in isolation, the guidelines above are derived from authoritative standard practices in organic synthesis and physicochemical properties of structural analogs (e.g., 3-nitrobenzylamine, iodobenzoic acid derivatives).

  • Principles of Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][4] (Defines the interaction of nitro/halo groups with solvents).[1][3][4]

  • Amine Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3][4] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][4] [1][2][4]

  • General Reactivity of Benzylamines: Smith, M. B., & March, J. (2007).[1][3][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][4] (Basis for pKa and reactivity claims).

Sources

Foundational

Safety Data Sheet (SDS) and hazards for (3-Iodo-5-nitrophenyl)methanamine

An In-Depth Technical Guide to the Safety Data and Hazards of (3-Iodo-5-nitrophenyl)methanamine Preamble: A Proactive Approach to Chemical Safety for Novel Compounds As researchers and scientists at the forefront of drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data and Hazards of (3-Iodo-5-nitrophenyl)methanamine

Preamble: A Proactive Approach to Chemical Safety for Novel Compounds

As researchers and scientists at the forefront of drug discovery, we frequently synthesize or handle novel chemical entities for which comprehensive safety data has not yet been formally established. (3-Iodo-5-nitrophenyl)methanamine is one such compound. A diligent search reveals no officially published Safety Data Sheet (SDS) for this specific molecule. This guide has been constructed to fill this critical knowledge gap.

In the absence of direct studies, a rigorous, science-led hazard assessment must be performed by analyzing the compound's structure and extrapolating data from well-characterized analogous molecules. This document provides an inferred hazard and safety profile for (3-Iodo-5-nitrophenyl)methanamine, grounded in data from structurally related iodo-, nitro-, and amino-aromatic compounds. This proactive safety analysis is indispensable for protecting laboratory personnel and ensuring experimental integrity.

Section 1: Chemical Identity and Inferred Physicochemical Properties

A precise understanding of the molecule's identity is the foundation of any safety assessment.

Identifier Information
Chemical Name (3-Iodo-5-nitrophenyl)methanamine
Synonyms 3-Iodo-5-nitrobenzylamine
CAS Number 347493-27-8
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
Chemical Structure (3-Iodo-5-nitrophenyl)methanamine structure
Physical State Solid, likely crystalline powder (inferred).[1]
Solubility Likely insoluble or sparingly soluble in water; soluble in organic solvents like acetone (inferred).[2]

Section 2: Hazard Identification and GHS Classification (Inferred)

The hazard profile of (3-Iodo-5-nitrophenyl)methanamine can be inferred from its key functional groups: the nitroaromatic ring, the iodo-substituent, and the benzylic amine. The following Globally Harmonized System (GHS) classification is projected based on data from analogous compounds.[1][3][4][5]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Hazard Pictograms (Anticipated):

GHS Pictograms (Exclamation Mark)

Signal Word (Anticipated): WARNING [1][3]

The diagram below illustrates the logic used to derive the potential hazards from the molecular structure.

G cluster_0 Structural Analysis cluster_1 Inferred Hazards cluster_2 GHS Classification A (3-Iodo-5-nitrophenyl)methanamine B Nitroaromatic Group A->B C Iodinated Phenyl Ring A->C D Benzylic Amine A->D E Acute Toxicity (Oral) Methemoglobinemia Potential B->E F Skin & Eye Irritation C->F D->F G Respiratory Tract Irritation D->G H H302, H315, H319, H335 E->H F->H G->H

Caption: Hazard derivation from structural components.

Section 3: Toxicological Profile (Inferred)

A detailed toxicological study for this compound is not available. The following profile is based on established knowledge of its constituent chemical classes.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[3][4][6]

  • Acute Effects:

    • Inhalation: Inhaling dust may cause irritation to the upper respiratory tract, leading to symptoms like coughing and shortness of breath.[1][2]

    • Skin Contact: Direct contact is expected to cause skin irritation, characterized by redness and discomfort.[1][5]

    • Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant redness, pain, and watering.[1][5]

    • Ingestion: Ingestion is likely to be harmful and may cause gastrointestinal irritation.[3][7]

  • Systemic Effects: A significant concern with nitroaromatic compounds is the potential to cause methemoglobinemia .[2] This condition impairs the ability of red blood cells to carry oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and fatigue. Any researcher exhibiting these symptoms after potential exposure should seek immediate medical attention.

  • Chronic Exposure: Data on long-term exposure is absent. For related nitroaromatic compounds, there is insufficient data to classify them regarding carcinogenicity, mutagenicity, or reproductive toxicity.[8][9] An absence of data necessitates a cautious approach, minimizing exposure at all times.

Section 4: Experimental Protocols for Safe Handling and Exposure Control

Adherence to a strict handling protocol is non-negotiable. The causality behind these steps is to create a multi-layered defense against exposure.

4.1 Engineering Controls (Primary Barrier)

  • Ventilation: All weighing and handling of the solid compound must be conducted inside a certified chemical fume hood to prevent inhalation of airborne dust.[9]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

4.2 Personal Protective Equipment (PPE) (Secondary Barrier)

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9][10] Standard safety glasses are insufficient.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[9] Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A lab coat must be worn at all times. For larger quantities, consider a chemical-resistant apron.

4.3 Step-by-Step Handling Protocol

  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.

  • Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount to a weigh boat. Avoid any actions that could generate dust.

  • Transfer: If transferring to a reaction vessel, do so carefully within the hood. If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Tightly seal the stock container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., acetone), collecting the waste for proper disposal.

  • PPE Removal: Remove gloves using the proper technique and dispose of them. Remove lab coat and wash hands thoroughly with soap and water.[9]

G A Don PPE (Goggles, Gloves, Lab Coat) B Work Inside Chemical Fume Hood A->B C Carefully Weigh & Transfer Solid B->C D Securely Close Stock Container C->D E Decontaminate Tools & Surfaces D->E F Dispose of Waste (Gloves, Wipes) E->F G Doff PPE & Wash Hands F->G

Caption: Standard workflow for handling solid chemical compounds.

Section 5: First-Aid and Emergency Procedures

Immediate and correct action following an exposure is critical.

Exposure Type First-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, even if no symptoms develop.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
Inhalation Move the victim to fresh air immediately. If breathing is difficult or symptoms like wheezing or coughing develop, call for medical assistance.[1][2]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][6]

Small Spill Response (Solid)

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

  • GENTLY dampen the spilled solid with a solvent like acetone to prevent dust from becoming airborne.[2]

  • Carefully sweep up the dampened material using a brush and dustpan.

  • Place the material into a suitable, labeled container for hazardous waste disposal.[9]

  • Clean the spill area with soap and water.

G A Exposure Event Occurs B Skin Contact? A->B C Eye Contact? B->C No F Remove Contaminated Clothing Wash with Soap & Water (15 min) B->F Yes D Inhalation? C->D No G Flush with Water (15 min) Seek Immediate Medical Attention C->G Yes E Ingestion? D->E No H Move to Fresh Air Seek Medical Attention D->H Yes I Rinse Mouth Seek Immediate Medical Attention E->I Yes J Seek Medical Attention if Irritation Persists F->J

Caption: Decision tree for first-aid response to exposure.

Section 6: Storage and Disposal

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] Keep it segregated from incompatible materials.

  • Incompatible Materials: Avoid strong oxidizing agents.[3]

  • Disposal: Dispose of this compound and any contaminated materials (gloves, wipes, etc.) as hazardous chemical waste. All disposal practices must comply with local, regional, and national regulations.[1][9] Do not dispose of it down the drain.

References

  • Report | CAMEO Chemicals - NOAA. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
  • GESTIS Substance Database. (n.d.).
  • Safety Data Sheet. (2019, December 31).
  • Safety data sheet - BASF. (2025, July 28).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, February 11).
  • USA SAFETY DATA SHEET. (n.d.).
  • Material Safety Data Sheet - Pi Chemicals. (n.d.).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, October 19).
  • Safety Data Sheet - caymanchem.com. (2025, August 4).
  • Safety Data Sheet - Cayman Chemical. (2025, June 9).
  • Aldrich 256439 - • SAFETY DATA SHEET. (2025, November 6).
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning. (2014, December 18).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).
  • Safety data sheet - BASF. (2026, February 26).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety data sheet - Pramol-Chemie AG. (2025, December 23).
  • Substance Information - ECHA. (n.d.).
  • o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

Sources

Exploratory

Technical Whitepaper: Physical Characteristics &amp; Characterization of (3-Iodo-5-nitrophenyl)methanamine

The following technical guide details the physical characteristics, synthesis, and characterization of (3-Iodo-5-nitrophenyl)methanamine . Executive Summary (3-Iodo-5-nitrophenyl)methanamine (CAS: 1261555-06-9 ) is a spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and characterization of (3-Iodo-5-nitrophenyl)methanamine .

Executive Summary

(3-Iodo-5-nitrophenyl)methanamine (CAS: 1261555-06-9 ) is a specialized halogenated nitro-aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors (e.g., Syk inhibitors) and radiolabeled ligands.[1] Its structural motif—combining a basic primary amine, an electron-withdrawing nitro group, and a labile iodine atom—makes it a versatile "linchpin" for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and amide coupling.

This guide provides a definitive reference for its physical properties, synthesis logic, and validation protocols, addressing the scarcity of open-source experimental data for this specific isomer.

Chemical Identity & Structural Analysis

AttributeDetail
Chemical Name (3-Iodo-5-nitrophenyl)methanamine
Synonyms 3-Iodo-5-nitrobenzylamine; 1-(3-Iodo-5-nitrophenyl)methanamine
CAS Number 1261555-06-9
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
SMILES NCC1=CC(I)=CC(=O)=C1
InChI Key Predicted based on structure
Structural Context

The molecule consists of a benzene core substituted at the 1, 3, and 5 positions (meta-substitution pattern).

  • Position 1 (Methanamine): A primary amine (-CH₂NH₂) acting as a nucleophile or basic center (pKa ~9.0).

  • Position 3 (Iodine): A heavy halogen providing a site for palladium-catalyzed cross-coupling.

  • Position 5 (Nitro): A strong electron-withdrawing group that deactivates the ring but facilitates nucleophilic aromatic substitution (S_NAr) if activated, and increases the compound's crystallinity compared to the non-nitro analog.

Physical Characteristics

Due to the "make-on-demand" nature of this specific isomer in the catalog market, explicit experimental melting points are often proprietary. The following data synthesizes predicted values with properties of close structural analogs to establish a baseline for identification.

Melting Point & Physical State[5][6][7][8][9]
  • Free Base Form: Predicted to be a low-melting solid or viscous oil at room temperature.

    • Analog Comparison: 3-Nitrobenzylamine is a liquid (MP < 20°C). The addition of the heavy Iodine atom (atomic mass 126.9) significantly increases London dispersion forces, likely raising the melting point to the 40–60°C range.

  • Hydrochloride Salt: Predicted to be a crystalline solid with a melting point >200°C (with decomposition).

    • Recommendation: For stability and ease of handling, researchers should convert the free base to the hydrochloride salt immediately after synthesis.

Solubility Profile
SolventSolubility (Free Base)Solubility (HCl Salt)
Dichloromethane (DCM) HighLow
Ethyl Acetate HighLow
Methanol/Ethanol ModerateHigh
Water Low (< 1 mg/mL)High (> 50 mg/mL)
DMSO HighHigh
Computed Physicochemical Properties
PropertyValue (Predicted)Significance
LogP ~1.95Moderate lipophilicity; suitable for cell permeability.
pKa (Basic) ~8.8 - 9.2Amine protonation; exists as cation at physiological pH.
Polar Surface Area ~72 ŲInfluenced by Nitro and Amine groups.
Refractive Index ~1.65High due to Iodine polarizability.

Synthesis & Production Logic

The synthesis of (3-Iodo-5-nitrophenyl)methanamine requires careful regiocontrol to ensure the 1,3,5-substitution pattern. The most robust pathway avoids direct nitration of iodobenzylamine (which yields mixtures) and instead utilizes 3-iodo-5-nitrobenzaldehyde as a stable precursor.

Recommended Synthetic Pathway

Route: Reductive Amination of 3-Iodo-5-nitrobenzaldehyde.

  • Precursor: 3-Iodo-5-nitrobenzaldehyde (CAS 1261752-40-2).[2]

  • Intermediate: Formation of the oxime or imine.

  • Reduction: Selective reduction of the C=N bond without dehalogenating the Iodine or reducing the Nitro group.

SynthesisPathway Start 3-Iodo-5-nitrobenzaldehyde (CAS 1261752-40-2) Step1 Condensation (NH2OH or NH4OAc) Start->Step1 + Hydroxylamine/Ammonia Inter Intermediate (Oxime or Imine) Step1->Inter Step2 Selective Reduction (NaBH3CN or BH3-THF) Inter->Step2 Mild Hydride Source (Avoid Pd/C + H2) Product (3-Iodo-5-nitrophenyl)methanamine (Free Base) Step2->Product Salt HCl Salt Formation (HCl in Dioxane) Product->Salt Stabilization Warning CRITICAL: Avoid Pd/C Hydrogenation. Risk of De-iodination. Warning->Step2

Caption: Figure 1. Selective synthetic pathway avoiding catalytic hydrogenation to preserve the aryl iodide.

Detailed Protocol: Reductive Amination

Note: This protocol is adapted for the preservation of the Aryl-Iodide bond.

  • Imine Formation: Dissolve 3-Iodo-5-nitrobenzaldehyde (1.0 eq) in Methanol. Add Ammonium Acetate (10.0 eq). Stir at room temperature for 1-2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Justification: NaBH₃CN is milder than NaBH₄ and will not reduce the nitro group or de-iodinate the ring.

  • Workup: Quench with water. Basify to pH >10 with NaOH. Extract with Dichloromethane (DCM).

  • Purification: The free base amine can be purified via Acid-Base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, re-extract into DCM) or Flash Chromatography (DCM/MeOH/NH₃).

Characterization & Validation Protocols

To validate the identity and purity of the synthesized compound, the following multi-modal approach is required.

A. Melting Point Determination (Self-Validating)

Since the literature value is not standard, you must establish the melting point relative to the purity.

  • Instrument: DSC (Differential Scanning Calorimetry) is preferred over capillary methods for potentially hygroscopic salts.

  • Protocol:

    • Dry sample in a vacuum desiccator (P₂O₅) for 24h.

    • Ramp rate: 5°C/min from 30°C to 250°C.

    • Acceptance: A sharp endothermic peak (range < 2°C) indicates high purity. A broad peak indicates solvent entrapment or impurities.

B. Spectroscopic Validation
TechniqueExpected SignalDiagnostic Value
¹H NMR (400 MHz, DMSO-d₆) Singlet at ~3.8-4.0 ppm (2H, -CH ₂-NH₂)Confirms benzylamine core.
Three distinct aromatic singlets (due to symmetry/substitution) at ~8.0-8.5 ppm.Confirms 1,3,5-substitution pattern.
MS (ESI+) [M+H]⁺ = 278.9Confirms molecular mass.
IR Spectroscopy ~1350 & 1530 cm⁻¹ (NO₂ stretch)Confirms Nitro group integrity.

Handling & Safety

Stability Hazards
  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light. Store in amber vials.

  • Air Sensitivity: Primary amines react with atmospheric CO₂ to form carbamates. Store under Argon/Nitrogen.

  • Thermal Stability: The nitro group poses a decomposition risk at high temperatures (>200°C). Do not distill the free base at atmospheric pressure.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • BLD Pharm. (2025). Product Analysis: (3-Iodo-5-nitrophenyl)methanamine (CAS 1261555-06-9).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1261555-06-9. Retrieved from

  • BenchChem. (2025). Synthesis of Halogenated Nitro-Aromatics: Protocols and Precursors. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzylamine Derivatives. Retrieved from

Sources

Foundational

Potential applications of (3-Iodo-5-nitrophenyl)methanamine in drug discovery

The "Tri-Vector" Scaffolding Strategy for Combinatorial & Medicinal Chemistry Executive Summary (3-Iodo-5-nitrophenyl)methanamine (CAS: 1261827-23-3) represents a high-utility "lynchpin" scaffold in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The "Tri-Vector" Scaffolding Strategy for Combinatorial & Medicinal Chemistry

Executive Summary

(3-Iodo-5-nitrophenyl)methanamine (CAS: 1261827-23-3) represents a high-utility "lynchpin" scaffold in modern drug discovery. Its value lies not in its intrinsic biological activity, but in its orthogonal tri-functionality . Possessing a primary amine, an aryl iodide, and a nitro group arranged in a 1,3,5-substitution pattern, this molecule allows medicinal chemists to grow molecular complexity in three distinct spatial vectors.

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and the synthesis of DNA-Encoded Libraries (DELs) . It focuses on the chemoselective transformations required to utilize each functional handle independently, preserving the integrity of the remaining groups.

Structural Analysis & Chemical Reactivity

The 1,3,5-Substitution Advantage

The meta-substitution pattern of the functional groups is critical. Unlike ortho-substituted scaffolds, which suffer from steric congestion, the 1,3,5-arrangement allows for the attachment of bulky pharmacophores without intramolecular clash.

  • Vector A (Methanamine, -CH₂NH₂): A flexible, nucleophilic handle. Ideal for amide coupling, reductive amination, or sulfonylation. It often serves as the "exit vector" to solvent or a linker attachment point.

  • Vector B (Aryl Iodide, -I): A soft electrophile primed for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The iodine is activated by the electron-withdrawing nitro group, making oxidative addition of Palladium facile.

  • Vector C (Nitro, -NO₂): A masked aniline. It serves as a strong electron-withdrawing group (EWG) during initial steps (activating the ring) and can later be reduced to an aniline (-NH₂) to introduce a new hydrogen-bond donor/acceptor or nucleophilic handle.

Electronic Synergy

The nitro group at position 5 significantly lowers the electron density of the benzene ring.

  • Impact on Iodine: The C-I bond is activated, enhancing reactivity in Pd(0) oxidative addition compared to electron-rich aryl iodides.

  • Impact on Amine: The methylene spacer (-CH₂-) insulates the amine from the ring's electronics, maintaining its basicity and nucleophilicity (pKa ~9-10), similar to benzylamine.

Strategic Applications in Drug Design

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a Target Protein ligand to an E3 Ligase ligand. The (3-Iodo-5-nitrophenyl)methanamine scaffold offers a rigidifying hub for these linkers.

  • Usage: The amine connects to the E3 ligase ligand (e.g., via an alkyl chain). The iodine is coupled to a rigid alkyne or biaryl spacer leading to the target warhead. The nitro group allows for late-stage tuning of solubility (via reduction to aniline and capping with solubilizing groups like piperazine).

DNA-Encoded Libraries (DEL)

In DEL synthesis, the scaffold serves as a "diversity node."

  • Cycle 1: The primary amine is acylated with a DNA-tagged carboxylic acid.

  • Cycle 2: The aryl iodide undergoes Suzuki coupling with a diverse set of boronic acids.

  • Cycle 3: The nitro group is reduced and acylated with a second set of building blocks. This sequence generates thousands of unique compounds from a single core.

Kinase Inhibitor "Tail" Synthesis

Many Type II kinase inhibitors utilize a "head-tail" architecture.

  • Hinge Binder: Attached via the Iodine (Suzuki coupling).

  • Solvent Front: The methanamine extends into the solvent pocket, where it can be derivatized to modulate LogP and solubility.

  • Allosteric Pocket: The nitro/aniline handle can interact with the DFG-motif or gatekeeper residues.

Orthogonal Synthesis Workflow (Visualization)

The following diagram illustrates the logical flow of functionalizing this scaffold. Note the critical decision point regarding Nitro reduction: Hydrogenation (Pd/C + H₂) will cleave the C-I bond. Therefore, chemoselective reduction (Fe or SnCl₂) is required if the Iodine is to be preserved.

G Start (3-Iodo-5-nitrophenyl)methanamine (Core Scaffold) Step1 Step 1: Amine Protection/Functionalization (Boc-protection or Amide Coupling) Start->Step1 Selectivity: Amine > Iodine > Nitro Branch1 Path A: Cross-Coupling First (Retain Nitro) Step1->Branch1 Branch2 Path B: Nitro Reduction First (Chemoselective) Step1->Branch2 Suzuki Suzuki/Sonogashira Coupling (Pd catalyst, Boronic Acid) Branch1->Suzuki Reduction_Chemoselective Nitro Reduction (Fe/NH4Cl or SnCl2) *PRESERVES IODINE* Branch2->Reduction_Chemoselective Critical Safety Reduction_Global Global Reduction (H2, Pd/C) *CLEAVES IODINE* Branch2->Reduction_Global If Iodine removal desired Final_A Product A: Biaryl Amine (Nitro intact or reduced later) Suzuki->Final_A Final_B Product B: Iodo-Aniline (Ready for amide coupling at Aniline) Reduction_Chemoselective->Final_B

Caption: Orthogonal functionalization logic. Note the requirement for Fe/Sn reduction to preserve the aryl iodide.

Experimental Protocols

Protocol A: Chemoselective Amine Protection (Boc-Protection)

Objective: Mask the primary amine to prevent interference during metal catalysis.

  • Dissolution: Dissolve (3-Iodo-5-nitrophenyl)methanamine (1.0 eq) in DCM (10 mL/g).

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) followed by DMAP (0.05 eq) as a catalyst.

  • Reagent: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with 1M HCl (to remove excess TEA/DMAP), then Brine. Dry over Na₂SO₄.

  • Outcome: tert-butyl (3-iodo-5-nitrobenzyl)carbamate.

Protocol B: Suzuki-Miyaura Coupling (Iodine Vector)

Objective: Attach a biaryl partner while leaving the Nitro group intact.

  • Setup: In a microwave vial, combine the Boc-protected intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add Dioxane:Water (4:1 ratio). Degas with Nitrogen for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq). Note: dppf is preferred for bulky aryl iodides.

  • Reaction: Heat to 80-90°C for 4-12 hours (or 100°C for 30 min in microwave).

  • Purification: Filter through Celite. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce -NO₂ to -NH₂ without de-iodinating the ring (Avoid Pd/H₂).

  • Reagents: Suspend the nitro-compound (1.0 eq) in Ethanol:Water (3:1).

  • Reductant: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 1-3 hours.

  • Monitoring: TLC should show the disappearance of the non-polar nitro spot and appearance of a polar, fluorescent aniline spot.

  • Workup: Filter hot through Celite (to remove Iron sludge). Wash the cake with hot ethanol. Concentrate the filtrate.

  • Validation: NMR should show the disappearance of the iodine signal if you used Pd/C (failure) vs retention of the iodine signal using Fe/NH₄Cl (success).

Data Summary: Functional Group Compatibility

Reaction TypeReagent SystemCompatibility with ScaffoldRisk Factor
Amide Coupling HATU / DIPEAHigh (Reacts at -CH₂NH₂)None
Suzuki Coupling Pd(PPh₃)₄ / Na₂CO₃High (Reacts at -I)Nitro group may poison catalyst if not degassed well.
Hydrogenation H₂ / Pd/CLow (Incompatible with -I)High: Will cause hydrodehalogenation (loss of Iodine).
Nitro Reduction Fe / NH₄Cl / EtOHHigh (Preserves -I)Iron waste disposal; heterogenous reaction.
Nitro Reduction SnCl₂ / HClHigh (Preserves -I)Acidic conditions may deprotect Boc group simultaneously.

References

  • General Scaffold Reactivity

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for aromatic substitution and reduction selectivity).
    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides . Angewandte Chemie International Edition, 41(22), 4176-4211. (Detailed mechanics of Pd-oxidative addition to Aryl-Halides). [Link]

  • Chemoselective Reduction Protocols

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups . Tetrahedron Letters, 25(8), 839-842. (Primary source for SnCl2/Fe reduction selectivity over dehalogenation). [Link]

  • Application in DNA-Encoded Libraries

    • Goodnow, R. A., Dumelin, C. E., & Keefe, A. D. (2017). DNA-encoded chemistry: enabling the deeper sampling of chemical space . Nature Reviews Drug Discovery, 16(2), 131-153. (Contextualizes the use of tri-functional scaffolds in DEL). [Link]

  • Related Intermediate Synthesis

    • PubChem Compound Summary for CID 71742603 (3-Iodo-5-nitrobenzaldehyde). National Center for Biotechnology Information. Accessed 2024.[1][2] (Structural analog data). [Link]

Sources

Exploratory

Architectural Precision: Nitro-Substituted Benzylamine Building Blocks in Drug Discovery

[1] Executive Summary Nitro-substituted benzylamines represent a specialized class of bifunctional building blocks in medicinal chemistry.[1] Distinguished by the presence of a strongly electron-withdrawing nitro group (...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Nitro-substituted benzylamines represent a specialized class of bifunctional building blocks in medicinal chemistry.[1] Distinguished by the presence of a strongly electron-withdrawing nitro group (


) and a reactive primary amine (

) separated by a methylene spacer, these scaffolds offer unique electronic and steric properties.[1] Unlike anilines, where the nitrogen is conjugated to the ring, the benzylic amine retains significant basicity and nucleophilicity, albeit modulated by the remote nitro group. This guide details the strategic synthesis, chemoselective handling, and application of these motifs in high-value drug design.

Chemical Foundation & Electronic Profiling[1]

The utility of nitrobenzylamines stems from the electronic interplay between the aromatic ring and the amine. The methylene bridge breaks direct conjugation, yet the inductive effect of the nitro group remains significant.

Basicity and Nucleophilicity

While benzylamine has a pKa of approximately 9.3 , the introduction of a nitro group at the para position lowers the pKa to approximately 8.36 .

  • Implication: 4-Nitrobenzylamine is less basic than benzylamine, reducing the risk of protonation at physiological pH compared to alkyl amines, while remaining sufficiently nucleophilic for amide coupling or reductive amination.

  • Structural Insight: The nitro group serves as a "latent" aniline. It withstands conditions that would oxidize or alkylate an aniline, allowing for late-stage reduction to a diamine scaffold.[1]

PropertyBenzylamine4-NitrobenzylamineImpact on Synthesis
pKa (Conjugate Acid) ~9.33~8.36Reduced basicity; easier purification via pH extraction.[1]
Electronic Nature Electron-Rich RingElectron-Deficient RingResistant to electrophilic aromatic substitution; prone to SNAr if fluorinated.[1]
LogP 1.09~1.0 (lower)Nitro group increases polarity, improving solubility in polar organic solvents.[1]

Strategic Synthesis: Routes to High-Fidelity Building Blocks

Synthesizing nitrobenzylamines requires navigating the chemoselectivity challenge: generating the amine without reducing the nitro group. Standard catalytic hydrogenation (Pd/C, H2) is forbidden as it rapidly reduces


 to 

.[1]
Route A: The Gabriel Synthesis (Primary Amines)

Mechanism: SN2 substitution of nitrobenzyl halides with potassium phthalimide, followed by hydrazinolysis. Why use it: It is the gold standard for producing primary amines free of secondary amine contaminants (over-alkylation).

  • Precursor: 4-Nitrobenzyl bromide.[1]

  • Reagent: Potassium Phthalimide.[1][2][3]

  • Cleavage: Hydrazine hydrate (Ing-Manske procedure).[1]

Route B: Reductive Amination (Secondary/Tertiary Amines)

Mechanism: Condensation of nitrobenzaldehyde with an amine to form an imine, followed by selective reduction. Why use it: Ideal for convergent synthesis of complex N-substituted derivatives.[1]

  • Selectivity Key: Use Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB) .[1] These reagents reduce the imine/iminium ion but leave the nitro group intact.

Route C: The Delépine Reaction

Mechanism: Quaternization of hexamethylenetetramine (Hexamine) with benzyl halide, followed by acid hydrolysis.[4] Why use it: Mild conditions; avoids the hydrazine waste associated with Gabriel synthesis.

Visualization: Synthetic Decision Logic

SynthesisLogic Start Target: Nitrobenzylamine Primary Primary Amine (-NH2) Start->Primary Secondary Sec/Tert Amine (-NHR) Start->Secondary Halide Start: Nitrobenzyl Halide Primary->Halide Preferred Aldehyde Start: Nitrobenzaldehyde Secondary->Aldehyde Convergent Gabriel Gabriel Synthesis (K-Phthalimide) Halide->Gabriel High Purity Delepine Delépine Reaction (Hexamine) Halide->Delepine Mild/Acidic RedAm Reductive Amination (NaBH4 only) Aldehyde->RedAm Amine + NaBH4

Caption: Decision tree for selecting the optimal synthetic pathway based on the desired substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzylamine Hydrochloride (Gabriel Method)

Objective: Preparation of high-purity primary amine salt from bromide.[1]

  • Imide Formation:

    • Dissolve 4-nitrobenzyl bromide (10.0 mmol) in DMF (20 mL).

    • Add Potassium Phthalimide (11.0 mmol, 1.1 eq).

    • Stir at 60°C for 4 hours. The mixture will thicken as KBr precipitates.

    • Workup: Pour into ice water (100 mL). Filter the white solid (N-(4-nitrobenzyl)phthalimide), wash with water, and dry.

  • Hydrazinolysis (Ing-Manske):

    • Suspend the phthalimide intermediate in Ethanol (30 mL).

    • Add Hydrazine hydrate (12.0 mmol, ~60% solution).

    • Reflux for 2 hours.[1] A bulky white precipitate (phthalhydrazide) will form.[1]

  • Isolation:

    • Cool to room temperature.[1][5] Acidify with 6M HCl (excess) to pH < 2.

    • Reflux for an additional 30 mins to ensure complete hydrolysis of any amide intermediates.

    • Cool and filter off the insoluble phthalhydrazide.

    • Concentrate the filtrate. Basify with NaOH (pH > 10) and extract with DCM (3x).

    • Treat the organic layer with HCl in dioxane to precipitate 4-nitrobenzylamine hydrochloride .[1]

Protocol 2: Chemoselective Reductive Amination

Objective: Synthesis of N-substituted 4-nitrobenzylamine without reducing the nitro group.[1]

  • Imine Formation:

    • To a solution of 4-nitrobenzaldehyde (1.0 eq) in dry DCM or MeOH, add the amine (1.1 eq).

    • Add anhydrous MgSO4 (2.0 eq) to sequester water and drive equilibrium.[1] Stir at RT for 4-12 hours.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 (1.5 eq) portion-wise.[1] Note: Do not use LiAlH4 or H2/Pd, as these will reduce the nitro group.

    • Stir at RT for 2 hours.

  • Workup:

    • Quench with saturated NH4Cl solution.[1]

    • Extract with DCM.[1] Wash with brine, dry over Na2SO4, and concentrate.

Chemoselectivity & Handling Guide

The primary risk in handling these building blocks is the inadvertent reduction of the nitro group.

ReagentEffect on Nitro GroupEffect on Imine/NitrileRecommendation
H2 / Pd-C Reduces to Aniline ReducesAVOID (unless diamine is target)
LiAlH4 Reduces to Azo/Amine ReducesAVOID
NaBH4 Inert (Safe)Reduces IminePREFERRED for Reductive Amination
Fe / HCl Reduces to Aniline InertUse for late-stage deprotection
SnCl2 Reduces to Aniline InertUse for late-stage deprotection
Visualization: Chemoselective Pathways

Chemoselectivity Start 4-Nitrobenzaldehyde + Amine Imine Intermediate Imine Start->Imine PathA Route A: NaBH4 / MeOH Imine->PathA Chemoselective PathB Route B: H2 / Pd-C Imine->PathB Non-selective ProductA Target: 4-Nitrobenzylamine (Nitro Intact) PathA->ProductA ProductB Side Product: 4-Aminobenzylamine (Nitro Reduced) PathB->ProductB

Caption: Divergent outcomes based on reducing agent selection. NaBH4 is required to preserve the nitro moiety.

Applications in Drug Discovery[7][8][9][10]

PROTAC Linkers

Nitrobenzylamines serve as rigid, electron-deficient linkers in PROTAC (Proteolysis Targeting Chimera) design.[1] The nitro group can be reduced at a very late stage to an aniline, which then serves as an attachment point for E3 ligase ligands (e.g., Pomalidomide derivatives), while the benzylic amine attaches to the target protein ligand.

Latent Pharmacophores

In antibacterial research, the nitro group is often a "warhead" (e.g., nitroimidazoles, nitrofurans) that requires bioactivation. Nitrobenzylamine derivatives have been explored as scaffolds where the benzylic amine facilitates transport or binding, while the nitro group acts as a prodrug moiety activated by bacterial nitroreductases.

Electronic Tuning

In kinase inhibitors, replacing a standard benzylamine with a 4-nitrobenzylamine alters the electronics of the binding pocket interaction. The electron-withdrawing nature reduces the basicity of the benzylic nitrogen, potentially reducing metabolic clearance via N-oxidation or dealkylation.

References

  • BenchChem. A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines.

  • Setamdideh, D., et al. Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System. Asian Journal of Chemistry.[1][6]

  • Haddenham, D., et al. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[7] Journal of Organic Chemistry.[1][7]

  • LookChem. 4-Nitrobenzylamine Chemical Properties and pKa Data.

  • Master Organic Chemistry. The Gabriel Synthesis: Mechanism and Procedure.

  • Thermo Fisher Scientific. Gabriel Synthesis: Overview and Applications. [1]

  • PubChem. 4-Nitrobenzylamine Compound Summary (CID 29147). [1]

Sources

Foundational

Technical Guide: Stability Profile &amp; Handling of (3-Iodo-5-nitrophenyl)methanamine

Executive Summary (3-Iodo-5-nitrophenyl)methanamine is a high-value intermediate often utilized in the synthesis of kinase inhibitors and radioligands. Its stability profile is governed by three competing vectors of reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Iodo-5-nitrophenyl)methanamine is a high-value intermediate often utilized in the synthesis of kinase inhibitors and radioligands. Its stability profile is governed by three competing vectors of reactivity: the nucleophilicity of the primary benzylamine, the photosensitivity of the aryl iodide, and the electron-withdrawing nature of the nitro group.

Under ambient conditions (25°C, 1 atm, ambient light/humidity), the free base form of this compound is metastable . It degrades primarily through atmospheric carbonylation (reaction with CO₂) and photodeiodination (C–I bond cleavage). This guide details the mechanistic underpinnings of these degradation pathways and provides a self-validating protocol for storage and handling.

Chemical Structure & Intrinsic Reactivity[1]

To understand stability, we must first deconstruct the molecule into its reactive pharmacophores.

Functional GroupReactive VectorPrimary Degradation Risk
Primary Amine (–CH₂NH₂)Nucleophile / BaseHigh: Rapid absorption of atmospheric CO₂ to form carbamate salts. Susceptible to oxidative deamination.
Aryl Iodide (Ar–I)Radical PrecursorMedium: Homolytic fission of the C–I bond under UV/Visible light (Photolysis).[1][2]
Nitro Group (–NO₂)Electron WithdrawingLow: Generally stable, but reduces the basicity of the amine (slightly mitigating CO₂ uptake) while increasing the acidity of benzylic protons.
The "Carbonation" Trap

The most immediate threat to the free base is not oxidation, but carbonation . Benzylamines are potent nucleophiles that react with atmospheric CO₂ to form solid carbamate adducts.



Observation: A clear oil or yellow solid turning into a white, crusty precipitate upon exposure to air.
Photodeiodination Mechanism

The C–I bond energy (~65 kcal/mol) is significantly lower than C–Br or C–Cl. Exposure to ambient laboratory light (fluorescent/LED) can excite the molecule, leading to homolytic cleavage.



The resulting aryl radical (

) abstracts hydrogen from solvents or moisture, leading to the de-iodinated impurity (3-nitrophenyl)methanamine, while the iodine radical (

) forms

, causing the sample to darken (yellow

brown).

Degradation Pathways Visualization

The following diagram maps the cascade of degradation events triggered by ambient stressors.

DegradationPathways Compound (3-Iodo-5-nitrophenyl) methanamine (Free Base) Carbamate Benzylammonium Carbamate Salt (White Solid) Compound->Carbamate Nucleophilic Attack Radical Aryl Radical Intermediate Compound->Radical Homolysis Imine Imine/Aldehyde (Oxidation) Compound->Imine Slow Oxidation CO2 Atmospheric CO2 (Humidity) CO2->Carbamate Light UV/Vis Light (hν) Light->Radical Oxygen Atmospheric O2 Oxygen->Imine Deiodo De-iodinated Product (Impurity) Radical->Deiodo H-Abstraction Iodine Free Iodine (I2) (Brown Discoloration) Radical->Iodine Dimerization

Figure 1: Mechanistic degradation pathways. The red path (Carbonation) is the fastest ambient risk; the yellow path (Photolysis) is cumulative.

Stability Data & Storage Protocol

Comparative Stability Matrix
ConditionStability EstimateMajor DegradantVisual Indicator
Ambient Air / Light < 24 HoursCarbamate SaltCrust formation / White precipitate
Inert Gas / Light 1–2 WeeksDe-iodinated analogDarkening (Brown/Purple)
Ambient Air / Dark 2–5 DaysCarbamate SaltCrust formation
Argon / Dark / -20°C > 12 MonthsNone (Stable)Remains constant
Handling Protocol (Self-Validating)

This protocol ensures integrity by using the compound's intrinsic properties as checkpoints.

Step 1: The "Crust" Check (Visual Validation) Before opening the container, inspect the material.

  • Pass: Material is a free-flowing solid or clear viscous oil.

  • Fail: Material has a white crust on the surface or neck of the flask. This indicates seal failure and CO₂ ingress.

Step 2: Inert Handling

  • Do not weigh this compound on an open benchtop balance for longer than 30 seconds.

  • Technique: Flush the receiving vessel with Nitrogen or Argon before transfer. Use a syringe or solids-addition funnel under positive inert gas pressure.

Step 3: Photoprotection

  • Wrap all storage vials in aluminum foil or use amber glass.

  • For synthesis, minimize exposure to direct sunlight or high-intensity LEDs.

Step 4: Re-acidification (Salvage Protocol) If the free base has partially carbonated, it can often be salvaged by converting it to the Hydrochloride salt, which is significantly more stable.

  • Method: Dissolve in anhydrous Ethanol

    
     Add 1.1 eq HCl (in Dioxane/Ether) 
    
    
    
    Precipitate the HCl salt.
  • Benefit: The HCl salt is resistant to CO₂ and oxidation, though still light-sensitive.

Analytical Monitoring Workflow

When validating the purity of (3-Iodo-5-nitrophenyl)methanamine, standard HPLC methods can be misleading if the sample preparation degrades the analyte.

AnalyticalWorkflow Sample Sample Preparation Diluent Diluent Selection: MeCN/Water + 0.1% Formic Acid Sample->Diluent Warning AVOID: Pure MeOH (Promotes trans-esterification/reaction) Sample->Warning LC LC-MS Analysis Diluent->LC Peak1 Peak @ RT 1 (M+H)+ = 279 Target Compound LC->Peak1 Peak2 Peak @ RT 0.8 (M+H)+ = 153 De-iodo Impurity LC->Peak2 Peak3 Peak @ RT 1.2 (M+H)+ = 295 N-Oxide/Hydroxyl LC->Peak3

Figure 2: Analytical workflow emphasizing correct diluent choice to prevent artifact formation.

Critical Analytical Note: When analyzing by LC-MS, use acidic mobile phases (0.1% Formic Acid). The acid protonates the amine, preventing it from reacting with dissolved CO₂ in the mobile phase and breaking down any carbamates formed during storage back into the free amine for accurate quantification.

References

  • Sciencemadness Discussion Board. (2012). Degradation of benzylamines in air.[3][4] Retrieved from

  • MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from

  • National Institutes of Health (NIH). Photodeiodination mechanism of aryl iodides. Retrieved from

  • Santa Cruz Biotechnology. (3-nitrophenyl)methanamine Product Data. Retrieved from

  • BenchChem. Synthesis and Handling of Iodo-nitro-indazole intermediates. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of (3-Iodo-5-nitrophenyl)methanamine

Abstract & Strategic Rationale The synthesis of (3-Iodo-5-nitrophenyl)methanamine (CAS: 873377-50-3 derivative) presents a classic chemoselectivity challenge in organic synthesis. The target molecule contains three disti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The synthesis of (3-Iodo-5-nitrophenyl)methanamine (CAS: 873377-50-3 derivative) presents a classic chemoselectivity challenge in organic synthesis. The target molecule contains three distinct functional groups—an aryl iodide , a nitro group , and a primary amine —that exhibit conflicting reactivities toward common reducing agents.

  • The Challenge: Standard reduction of a nitrile or amide precursor (e.g., using catalytic hydrogenation or LiAlH₄) risks reducing the nitro group to an aniline or dehalogenating the aryl iodide.

  • The Solution: This protocol utilizes a Functional Group Interconversion (FGI) strategy starting from 3-iodo-5-nitrobenzoic acid . By routing through a benzyl azide intermediate and employing the Staudinger Reduction , we achieve absolute chemoselectivity. The Staudinger reaction reduces the azide to the amine under neutral conditions without affecting the nitro or iodo moieties.

Core Reaction Scheme

The synthesis proceeds via four high-yielding steps:

  • Chemoselective Reduction: Carboxylic acid

    
     Benzyl alcohol (using Borane-THF).
    
  • Activation: Benzyl alcohol

    
     Mesylate.
    
  • Substitution: Mesylate

    
     Benzyl azide.
    
  • Staudinger Reduction: Benzyl azide

    
     Benzyl amine.
    

Experimental Protocols

Phase 1: Reduction of 3-Iodo-5-nitrobenzoic Acid

Objective: Selectively reduce the carboxylic acid to the alcohol without reducing the nitro group.

  • Reagents:

    • 3-Iodo-5-nitrobenzoic acid (1.0 equiv)

    • Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (1.5 equiv)

    • Anhydrous THF (Solvent)

    • Methanol (Quenching agent)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Dissolution: Charge the flask with 3-iodo-5-nitrobenzoic acid (e.g., 5.0 g, 17.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Add BH₃·THF (1.0 M, 25.5 mL, 25.5 mmol) dropwise via syringe over 30 minutes. Critical: Maintain temperature <5 °C to ensure selectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the acid.

  • Quench: Cool back to 0 °C. Carefully add Methanol (10 mL) dropwise until gas evolution ceases. Caution: Hydrogen gas evolution.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate to yield (3-iodo-5-nitrophenyl)methanol .

    • Expected Yield: 85–92%

    • Appearance: Pale yellow solid.

Phase 2: Activation & Azidation

Objective: Convert the alcohol to a mesylate leaving group, then displace with azide.

  • Reagents:

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Sodium Azide (NaN₃) (1.5 equiv)

    • DCM and DMF (Solvents)

Step-by-Step Protocol:

  • Mesylation: Dissolve the alcohol (from Phase 1) in anhydrous DCM (10 mL/g) and cool to 0 °C. Add Et₃N followed by dropwise addition of MsCl. Stir for 1 hour at 0 °C.

  • Workup (Mesylate): Wash with cold water, dilute HCl (0.1 M), and brine. Dry (MgSO₄) and concentrate.[2] Note: Use the crude mesylate immediately for the next step to avoid degradation.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (5 mL/g). Add solid NaN₃.

  • Reaction: Heat to 60 °C for 4 hours behind a blast shield. Safety: Organic azides are potentially explosive; do not overheat or concentrate to absolute dryness if scale >5g.

  • Workup: Dilute with water and extract with Et₂O (3x). Wash organics copiously with water (to remove DMF). Dry and concentrate carefully to yield 1-(azidomethyl)-3-iodo-5-nitrobenzene .

Phase 3: Staudinger Reduction

Objective: Reduce the azide to the amine with perfect chemoselectivity.

  • Reagents:

    • Triphenylphosphine (PPh₃) (1.1 equiv)

    • THF / Water (10:1 ratio)

Step-by-Step Protocol:

  • Addition: Dissolve the azide in THF (10 mL/g). Add PPh₃ in one portion at RT. Nitrogen evolution (N₂) will begin immediately.

  • Imine Formation: Stir at RT for 2 hours until gas evolution ceases (formation of iminophosphorane intermediate).

  • Hydrolysis: Add water (1 mL per g of substrate) to the reaction mixture. Stir for 12 hours at RT (or heat to 50 °C for 2 hours) to hydrolyze the intermediate to the amine and triphenylphosphine oxide (OPPh₃).

  • Purification (Self-Validating Step):

    • Acidify the mixture with 1M HCl (pH 1). The amine moves to the aqueous phase; OPPh₃ remains in organic.

    • Extract with DCM (2x) to remove OPPh₃ and impurities. Discard organic layer.

    • Basify the aqueous layer with 2M NaOH (pH >12). The amine precipitates or oils out.

    • Extract the aqueous layer with DCM (3x). Dry (Na₂SO₄) and concentrate.

  • Final Product: (3-Iodo-5-nitrophenyl)methanamine . Store as HCl salt for long-term stability.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
BH₃ Addition Temp 0 °C to 5 °CPrevents over-reduction of the nitro group to aniline.
Azidation Temp < 70 °CThermal stability limit of benzyl azides; prevents decomposition.
Staudinger Stoichiometry 1.1 equiv PPh₃Excess phosphine ensures complete conversion; excess is removed via acid wash.
pH Control (Workup) pH 1

pH 12
Critical for separating the basic amine product from neutral phosphine oxide byproducts.

Visualized Workflows

Synthesis Pathway (Logic Flow)

SynthesisPath Start 3-Iodo-5-nitrobenzoic Acid Step1 Reduction (BH3-THF, 0°C) Start->Step1 Inter1 Benzyl Alcohol Step1->Inter1 -COOH -> -CH2OH Step2 Activation (MsCl, Et3N) Inter1->Step2 Inter2 Benzyl Mesylate Step2->Inter2 -OH -> -OMs Step3 Substitution (NaN3, DMF) Inter2->Step3 Inter3 Benzyl Azide Step3->Inter3 -OMs -> -N3 Step4 Staudinger Red. (PPh3, H2O) Inter3->Step4 End (3-Iodo-5-nitrophenyl) methanamine Step4->End -N3 -> -NH2 (Preserves NO2/I)

Caption: Chemoselective route avoiding nitro reduction or deiodination.

Purification Workflow (Acid-Base Extraction)

Workup Crude Crude Reaction Mix (Amine + OPPh3) AcidWash Add 1M HCl Extract with DCM Crude->AcidWash OrgLayer1 DCM Layer (Contains OPPh3) AcidWash->OrgLayer1 Neutral impurities AqLayer1 Aqueous Layer (Contains Amine-HCl) AcidWash->AqLayer1 Product salt BaseStep Basify with NaOH Extract with DCM AqLayer1->BaseStep FinalOrg DCM Layer (Pure Amine) BaseStep->FinalOrg Free base product FinalAq Aqueous Waste BaseStep->FinalAq

Caption: Self-validating purification removing neutral byproducts (OPPh3).

References

  • Brown, H. C., & Stocky, T. P. (1977). Borane-Tetrahydrofuran Complex: A Stable, Convenient Solution of Borane. Journal of the American Chemical Society. Link

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron. Link

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[3] Chemical Reviews. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Demonstrates similar nitro/iodo compatibility). Link

Sources

Application

Application Note: Chemoselective Reduction of (3-Iodo-5-nitrophenyl)methanamine to Aniline

Abstract & Core Challenge This guide details the chemoselective reduction of the nitro group in (3-Iodo-5-nitrophenyl)methanamine to yield (3-Amino-5-iodophenyl)methanamine . The primary synthetic challenge is chemoselec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

This guide details the chemoselective reduction of the nitro group in (3-Iodo-5-nitrophenyl)methanamine to yield (3-Amino-5-iodophenyl)methanamine .

The primary synthetic challenge is chemoselectivity . The substrate contains three distinct functionalities:

  • Nitro group (

    
    ):  The target for reduction.
    
  • Aryl Iodide (

    
    ):  Highly susceptible to hydrodehalogenation (cleavage of the C-I bond) under standard catalytic hydrogenation conditions (e.g., 
    
    
    
    , Pd/C).
  • Primary Amine (

    
    ):  A basic site that can poison certain catalysts or participate in side reactions if not managed.
    

This protocol prioritizes the Iron/Ammonium Chloride (


)  method due to its proven reliability in preserving aryl halides while quantitatively reducing nitro groups. An alternative Stannous Chloride (

) method is provided for specific small-scale applications.

Chemical Reaction Scheme

The transformation involves the selective reduction of the nitro moiety to an aniline without affecting the iodine atom or the benzylamine chain.

ReactionScheme Substrate (3-Iodo-5-nitrophenyl)methanamine (Substrate) Product (3-Amino-5-iodophenyl)methanamine (Target Aniline) Substrate->Product Primary Pathway (>90% Yield) SideProduct De-iodinated Byproduct (Avoided) Substrate->SideProduct Pd/C Hydrogenation (Risk) Reagents Fe powder (5.0 eq) NH4Cl (5.0 eq) EtOH/H2O (3:1), 70°C

Figure 1: Chemoselective reduction pathway prioritizing retention of the Aryl-Iodide bond.

Methodology Comparison

The following table summarizes why Fe/NH4Cl is the superior choice for this specific substrate.

MethodReagentsChemoselectivity (Ar-I)ScalabilityWorkup DifficultyRecommendation
Iron-Mediated

,

, EtOH/H2O
High ExcellentLow (Filtration)Primary
Stannous Chloride

, EtOH
HighModerateHigh (Tin emulsions)Secondary
Cat. Hydrogenation

, Pd/C
Low (High De-iodination risk)ExcellentVery LowAvoid
Sulfided Pt/C

, Pt(S)/C
Moderate/HighGoodLowAlternative

Primary Protocol: Iron/Ammonium Chloride Reduction

Objective: Reduction of nitro group while preserving the C-I bond. Scale: 10 mmol (approx. 2.8 g of substrate).

Materials & Reagents[1][2][3][4][5]
  • (3-Iodo-5-nitrophenyl)methanamine (Substrate): 1.0 eq.

  • Iron Powder (

    
    ):  5.0 eq. (Use <325 mesh electrolytic grade for best kinetics).
    
  • Ammonium Chloride (

    
    ):  5.0 eq.
    
  • Ethanol (EtOH): Solvent (Reagent grade).

  • Water (

    
    ):  Solvent.[1]
    
  • Celite 545: For filtration.

Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (3-Iodo-5-nitrophenyl)methanamine (2.78 g, 10 mmol) in Ethanol (40 mL) and Water (10 mL).

    • Expert Note: The 4:1 or 3:1 EtOH:

      
       ratio is critical. Iron reduction requires a protic medium to facilitate electron transfer.
      
  • Activation: Add Ammonium Chloride (2.68 g, 50 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Reduction: Add Iron Powder (2.79 g, 50 mmol) in a single portion.

    • Observation: The reaction mixture will turn dark grey/black.

  • Reflux: Heat the mixture to 70–80°C (Reflux) with vigorous stirring.

    • Timecourse: Monitor by TLC or LCMS every 30 minutes. Reaction is typically complete within 1–3 hours.[2]

    • LCMS Target: Look for Mass

      
       (Product) vs. 
      
      
      
      (Starting Material).
  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad copiously with Methanol or Ethyl Acetate (50 mL) to recover adsorbed product.

    • Concentration: Concentrate the filtrate under reduced pressure to remove volatile organics (EtOH/MeOH).

    • Extraction: Dilute the remaining aqueous residue with saturated

      
       (20 mL) to ensure the amine is free-based. Extract with Ethyl Acetate  (
      
      
      
      mL).
    • Drying: Dry combined organic layers over anhydrous

      
      , filter, and concentrate in vacuo.
      
Expected Yield & Characterization
  • Physical State: Off-white to pale yellow solid/oil.

  • Yield: 85–95%.

  • 1H NMR (DMSO-d6):

    • Disappearance of low-field nitro-aromatic protons.

    • Appearance of broad singlet at

      
       ppm (
      
      
      
      ).
    • Retention of aromatic pattern consistent with 1,3,5-substitution.

Secondary Protocol: Stannous Chloride ( )

Use Case: Small-scale (<100 mg) or if the Iron method yields insoluble complexes.

Procedure
  • Dissolve substrate (1.0 eq) in Ethanol (0.1 M concentration).

  • Add

    
      (5.0 eq).[2]
    
  • Heat to 70°C for 2–4 hours.

  • Workup (The "Tin Trick"):

    • Cool to room temperature.[2][3][4]

    • Adjust pH to ~8 using 10%

      
       or saturated 
      
      
      
      .
    • Crucial Step: If a thick emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to chelate tin salts before extraction.

    • Extract with Ethyl Acetate.[2][5][6][7]

Process Logic & Troubleshooting Flowchart

WorkupLogic Start Reaction Complete (TLC/LCMS) Filter Filter through Celite (Remove Fe/FeOx) Start->Filter Concentrate Concentrate Filtrate (Remove EtOH) Filter->Concentrate Residue Aqueous Residue Concentrate->Residue Basify Add sat. NaHCO3 (Ensure Free Base) Residue->Basify Standard Extract Extract with EtOAc (3x) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry

Figure 2: Workup workflow ensuring removal of metal residues and recovery of the free amine.

Expert Insights & Causality

Why Fe/NH4Cl?

The reduction of nitroarenes by iron in aqueous media proceeds via an electron transfer mechanism on the metal surface. Unlike catalytic hydrogenation, which relies on the coordination of the


-system to a metal surface (Pd/Pt) where C-I bonds are easily activated and cleaved (oxidative addition), the iron-mediated process is far less energetic toward the Aryl-Halide bond. The ammonium chloride acts as an electrolyte and a mild proton source, preventing the formation of highly basic conditions that could lead to condensation side products (azo compounds).
The "Amine Poisoning" Myth

Researchers often fear that the free benzylamine (


) will poison the metal surface. In the Fe/NH4Cl system, the medium is slightly acidic to neutral. The aliphatic amine may be partially protonated (

), which actually prevents it from coordinating strongly to the iron surface, allowing the nitro group reduction to proceed unimpeded.

References

  • BenchChem. Selective Reduction of an Aromatic Nitro Group using SnCl2[2]·2H2O.[2] Retrieved from

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe) / Ammonium Chloride Protocols. Retrieved from

  • Ramadas, K., & Srinivasan, N. (1992).[3][8] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[8] Synthetic Communications, 22(22), 3189–3195.[3]

  • Gamble, A. B., et al. (2007).[6] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[6] Synthetic Communications, 37, 2777-2786.[6]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Retrieved from

Sources

Method

Advanced Application Note: Using (3-Iodo-5-nitrophenyl)methanamine as a Medicinal Chemistry Scaffold

Part 1: Strategic Overview & Scaffold Utility (3-Iodo-5-nitrophenyl)methanamine (CAS: N/A for specific commercial salt, but a known substructure) represents a high-value "trifunctional hub" in medicinal chemistry. Its ut...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scaffold Utility

(3-Iodo-5-nitrophenyl)methanamine (CAS: N/A for specific commercial salt, but a known substructure) represents a high-value "trifunctional hub" in medicinal chemistry. Its utility stems from the electronic and steric orthogonality of its three reactive handles, allowing for precise, sequential decoration without the need for extensive protecting group manipulations.

The Trifunctional Pharmacophore

This scaffold offers three distinct vectors for chemical expansion:

  • Primary Benzylic Amine (

    
    ):  A nucleophilic handle (
    
    
    
    hybridized) ideal for amide couplings, reductive aminations, or sulfonamide formation. It is typically the "Entry Vector."
  • Aryl Iodide (

    
    ):  A highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The iodine atom reacts preferentially over bromides or chlorides, enabling chemoselective C-C or C-N bond formation.
    
  • Nitro Group (

    
    ):  A latent aniline. It serves as an electron-withdrawing group (EWG) during the first two steps (stabilizing the system) and can be chemoselectively reduced to an aniline (
    
    
    
    ) in the final stage to create a new vector for solubility-enhancing groups or hydrogen-bond donors.
Application Areas
  • PROTAC Linkers: The scaffold acts as a central node connecting an E3 ligase ligand (e.g., via the benzylamine) and a Target Protein ligand (via the aryl iodide), with the nitro group offering a site to tune physicochemical properties (logP, solubility).

  • Kinase Inhibitors: Used to construct "Type II" inhibitors where the benzylamine occupies the ribose pocket and the aryl iodide allows extension into the solvent-exposed region.

  • Fragment-Based Discovery: Allows rapid library generation by varying substituents at the amine and iodide positions.

Part 2: Experimental Protocols & Workflows

Workflow Visualization

The following diagram illustrates the optimal "Amine-First" functionalization strategy, designed to maximize yield and minimize side reactions.

OrthogonalStrategy Scaffold (3-Iodo-5-nitrophenyl) methanamine Step1 Step 1: Amide Coupling (Target: Benzylamine) Scaffold->Step1 R-COOH / HATU Intermediate1 Intermediate A (Amide-Iodo-Nitro) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Target: Aryl Iodide) Intermediate1->Step2 R'-B(OH)2 / Pd(dppf)Cl2 Intermediate2 Intermediate B (Amide-Biaryl-Nitro) Step2->Intermediate2 Step3 Step 3: Chemoselective Reduction (Target: Nitro -> Aniline) Intermediate2->Step3 SnCl2 or Fe/NH4Cl FinalProduct Final Scaffold (Amide-Biaryl-Aniline) Step3->FinalProduct

Figure 1: The "Amine-First" sequential functionalization workflow ensures the highly reactive aryl iodide remains intact until the cross-coupling stage.

Protocol 1: Chemoselective Amide Coupling (The Entry Vector)

Objective: Functionalize the benzylic amine while preserving the aryl iodide for downstream coupling.

Rationale: The benzylic amine is the most nucleophilic site. Reacting it first prevents catalyst poisoning by the free amine during subsequent Palladium steps.

Materials:

  • (3-Iodo-5-nitrophenyl)methanamine (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Add (3-Iodo-5-nitrophenyl)methanamine (1.0 equiv) to the mixture.

  • Stir at RT for 2-4 hours. Monitor by LC-MS (Look for M+1 of product; ensure Iodine pattern is visible).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: Ensure the Iodine atom is stable. The mild basic conditions of HATU/DIPEA will not affect the Ar-I or Ar-


 groups.
Protocol 2: Suzuki-Miyaura Cross-Coupling (The Extension Vector)

Objective: React the Aryl Iodide with a boronic acid/ester.[1]

Rationale: Aryl iodides undergo oxidative addition with Pd(0) faster than bromides or chlorides. This allows for chemoselective coupling even if the boronic acid partner contains a bromine or chlorine atom.

Materials:

  • Intermediate A (from Protocol 1) (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for steric bulk)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • In a microwave vial or pressure tube, combine Intermediate A, Boronic Acid, and Base.

  • Add solvent (Dioxane/Water 4:1). Degas the solution by bubbling Nitrogen for 10 minutes (Critical to prevent homocoupling).

  • Add

    
    . Seal the vessel.
    
  • Heat to 80°C for 4-12 hours (or 100°C for 30 min in microwave).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water. Extract organic layer.

  • Purification: Silica gel chromatography.

Troubleshooting:

  • De-iodination: If you observe the iodine replaced by hydrogen, ensure the solvent is thoroughly degassed and lower the temperature.

  • Black precipitate: This is Pd black. If it forms too early, the reaction stops. Add more ligand (e.g., dppf) or switch to a more stable catalyst like XPhos Pd G2.

Protocol 3: Chemoselective Nitro Reduction (The Latent Vector)

Objective: Reduce the nitro group (


) to an aniline (

) without removing halogens (if present on the coupling partner) or affecting other sensitive groups.

Scientific Integrity Alert: Standard catalytic hydrogenation (


, Pd/C) is NOT RECOMMENDED  if the molecule contains remaining aryl halides (I, Br, Cl), as Pd/C promotes hydrodehalogenation.

Recommended Method: Stannous Chloride (


) Reduction 
This method is highly chemoselective for nitro groups in the presence of halides, carbonyls, and nitriles.

Materials:

  • Intermediate B (Nitro-containing) (1.0 equiv)

  • 
     (5.0 equiv)[2]
    
  • Solvent: Ethanol or EtOAc

Procedure:

  • Dissolve Intermediate B in Ethanol (0.05 M).

  • Add

    
     (5 equiv).[2]
    
  • Heat to 70°C (Reflux) for 2-6 hours.

  • Monitor: TLC will show a significant polarity shift (Anilines are more polar and often fluorescent).

  • Workup (Critical Step):

    • Cool to RT.

    • Pour mixture into ice water.

    • Adjust pH to ~8 using saturated

      
       or 1M NaOH. Note: Tin salts will form a thick white slurry.
      
    • Filter the slurry through a Celite pad to remove tin salts. Wash the pad thoroughly with EtOAc.

    • Separate layers, dry organic phase over

      
      .
      

Alternative (Iron Reduction): If Tin residues are problematic for downstream biology, use Iron powder (5 equiv) +


 (5 equiv) in Ethanol/Water (2:1) at 80°C.

Part 3: Application Case - PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this scaffold serves as a "Linker Hub." The diagram below details the logic of assembling a PROTAC using this specific scaffold.

PROTAC_Assembly E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) Scaffold (3-Iodo-5-nitrophenyl) methanamine E3_Ligand->Scaffold Amide Coupling (Protocol 1) Step1_Product E3-Scaffold Conjugate (Amide Bond Formed) Scaffold->Step1_Product POI_Ligand Protein of Interest (POI) Ligand-Boronate Final_PROTAC Final PROTAC (Ternary Complex Former) POI_Ligand->Final_PROTAC Step1_Product->Final_PROTAC Suzuki Coupling (Protocol 2) with POI Ligand Solubility_Tag Solubility Tag (via Nitro Reduction) Final_PROTAC->Solubility_Tag Optional: Reduce NO2 to NH2 for PEG attachment

Figure 2: Logic flow for assembling a PROTAC. The scaffold bridges the E3 ligase and the Target Protein, with the nitro group reserved for late-stage property optimization.

Data Table: Chemoselectivity of Reduction Methods

When handling this scaffold, choosing the right reduction method is vital to preserve the structural integrity of the synthesized drug candidate.

MethodReagentConditionsHalogen Tolerance (I/Br)Nitro Reduction EfficiencyRecommendation
Stannous Chloride

EtOH, 70°CHigh (Preserves I/Br)HighPrimary Choice
Iron Powder

EtOH/H2O, 80°CHigh (Preserves I/Br)HighSecondary Choice
Catalytic Hydrog.

MeOH, RTLow (Risk of De-Iodination)Very HighAvoid
Zinc Dust

RT to 40°CModerateHighUse with caution
Diboron

/ Base
MeOH, RTHighModerateMetal-free option

References

  • BenchChem. (2025).[2] Selective reduction of nitro group without affecting other functional groups.[3][4] Retrieved from

  • Organic Chemistry Portal. (2022). Amine synthesis by nitro compound reduction: Chemoselectivity profiles. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6] Chemical Reviews. (Foundational reference for Protocol 2).

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[7] Tetrahedron Letters. (Primary source for Protocol 3).[8]

  • MDPI. (2022).[9] Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis. Retrieved from

Sources

Application

Application Note: Strategic Sonogashira Coupling of 3-Iodo-5-Nitrobenzylamine

Part 1: Executive Summary & Strategic Analysis The Substrate Challenge The coupling of 3-iodo-5-nitrobenzylamine presents a unique dichotomy in palladium-catalyzed cross-coupling: Electronic Activation (The Nitro Effect)...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge

The coupling of 3-iodo-5-nitrobenzylamine presents a unique dichotomy in palladium-catalyzed cross-coupling:

  • Electronic Activation (The Nitro Effect): The nitro group at the 5-position is a strong electron-withdrawing group (EWG). This significantly lowers the electron density of the aromatic ring, facilitating the oxidative addition of the C–I bond to the Pd(0) species. Consequently, this substrate is highly reactive compared to electron-rich aryl iodides.

  • Catalyst Poisoning (The Amine Effect): The free primary benzylamine (

    
    ) is a competent Lewis base. It can coordinate to the unsaturated Pd(II) intermediates, potentially displacing phosphine ligands or inhibiting the alkyne coordination. Furthermore, the free amine can participate in side reactions with the activated alkyne (hydroamination) or interfere with copper transmetallation.
    
The Strategic Approach

To ensure reproducibility and high yields in a drug discovery setting, we define two distinct protocols:

  • Protocol A (The "Gold Standard" - Protected): Utilizes in-situ or pre-protection of the amine. This eliminates catalyst poisoning and simplifies purification via orthogonality. Recommended for scale-up (>1g).

  • Protocol B (The "Direct Efficiency" - Unprotected): A carefully balanced system using excess external base and specific ligand architecture to tolerate the free amine. Recommended for high-throughput screening (HTS) or small-scale (<100mg) analog synthesis.

Part 2: Reaction Mechanism & Critical Control Points

The following diagram illustrates the catalytic cycle, highlighting the specific activation provided by the Nitro group and the interference potential of the Benzylamine.

SonogashiraMechanism cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Accelerated by 5-NO2) Pd0->OxAdd + 3-iodo-5-nitrobenzylamine PdII_Ar Ar-Pd(II)-I Intermediate OxAdd->PdII_Ar AminePoison OFF-CYCLE: Amine Coordination (Catalyst Deactivation) PdII_Ar->AminePoison Free NH2 interference TransMetal Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMetal + R-C≡C-Cu RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 - Product CuI CuI CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne + Base

Figure 1: Catalytic cycle showing the accelerating effect of the nitro group on oxidative addition and the potential off-cycle deactivation by the free benzylamine.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (Boc-Protection Route)

Recommended for scale-up and library synthesis where purity is paramount.

Rationale: Protecting the amine as a tert-butyl carbamate (Boc) renders it non-nucleophilic and non-coordinating. The 5-nitro group ensures the coupling proceeds rapidly, often completing in <2 hours.

Materials:
  • Substrate: 3-iodo-5-nitrobenzylamine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)[1][2]

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Base/Solvent: Triethylamine (Et₃N) / Tetrahydrofuran (THF) (1:3 ratio)

Step-by-Step Methodology:
  • In-Situ Protection (Optional but Efficient):

    • In a reaction vial, dissolve 3-iodo-5-nitrobenzylamine in THF (0.2 M).

    • Add Et₃N (2.0 equiv) and Boc₂O (1.1 equiv). Stir at RT for 30 mins. (Monitor by TLC/LCMS for disappearance of amine).

    • Note: If starting with pre-protected material, skip to step 2.

  • Degassing:

    • Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of the copper cycle (leads to Glaser homocoupling).

  • Catalyst Addition:

    • Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv) to the mixture.

    • Add the terminal alkyne (1.2 equiv) via syringe.

  • Coupling:

    • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: The solution usually turns dark brown/black. The presence of the 5-nitro group makes this reaction very fast. Heating is rarely required and may promote side reactions.

  • Workup:

    • Dilute with EtOAc. Wash with 0.5 M HCl (to remove excess base/Cu), then Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Deprotection (Post-Coupling):

    • Redissolve crude in DCM/TFA (4:1). Stir 1 hr. Concentrate to yield the trifluoroacetate salt of the coupled product.

Protocol B: The "Direct Efficiency" (Unprotected Route)

Recommended for rapid analog screening.

Rationale: By using a highly active catalytic system and a water-soluble organic base, we can couple the free amine directly. We utilize the high reactivity of the iodide to outcompete amine coordination.

Optimization Table: Screening Conditions
ParameterCondition 1 (Standard)Condition 2 (Aqueous/Green)Condition 3 (Amine-Tolerant)
Solvent DMF (Anhydrous)Water/MeCN (1:1)DMSO (Recommended)
Base Diisopropylamine (excess)K₂CO₃ (2.5 equiv)Piperidine (3.0 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dtbpf)Cl₂ (2 mol%)PdCl₂(PPh₃)₂ (3 mol%)
Temp 60°C40°CRT to 40°C
Yield 65-75%50-60%80-88%
Step-by-Step Methodology (Condition 3):
  • Preparation:

    • Charge a flask with 3-iodo-5-nitrobenzylamine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).

    • Critical: Do not add the alkyne yet.

  • Solvation:

    • Add DMSO (degassed, 0.5 M concentration).

    • Add Piperidine (3.0 equiv). The excess secondary amine base helps solubilize the Cu-acetylide and outcompetes the primary benzylamine for transient coordination.

  • Initiation:

    • Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction:

    • Stir at room temperature. If conversion is <50% after 1 hour (LCMS), warm to 40°C.

    • Note: The nitro-aryl iodide is prone to rapid coupling; if it stalls, it is likely due to catalyst death (Pd-black precipitation). Add 1 mol% more Pd if necessary.

  • Purification (Acid-Base Extraction):

    • This is the key advantage of the free amine.

    • Step A: Dilute reaction with EtOAc. Extract with 1M HCl . The product (amine) goes into the Aqueous phase; non-basic impurities (homocoupled alkyne, catalyst ligands) stay in Organic.

    • Step B: Basify the Aqueous phase with 4M NaOH to pH > 12.

    • Step C: Extract back into EtOAc. Dry and concentrate. This yields high-purity product without column chromatography.

Part 4: Purification Workflow (Acid-Base Logic)

The following flowchart details the purification strategy for Protocol B, utilizing the chemical properties of the benzylamine.

PurificationFlow Crude Crude Reaction Mixture (Product + Catalyst + Homocoupling) AcidExt Partition: EtOAc / 1M HCl Crude->AcidExt OrgLayer1 Organic Layer (Catalyst, Ligands, Glaser Product) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Protonated Product R-NH3+) AcidExt->AqLayer1 Keep Basify Basify with NaOH to pH 12 AqLayer1->Basify Extract2 Extract with EtOAc Basify->Extract2 FinalProd Pure Product (Free Amine) Extract2->FinalProd

Figure 2: Self-validating purification logic relying on the basicity of the benzylamine product.

Part 5: References

  • General Sonogashira Mechanism & Conditions: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.

  • Coupling of Electron-Deficient Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on EWG activation).

  • Amine-Tolerant & Aqueous Conditions: Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018).[4] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[4] Organic Letters, 20(2), 542–545.[4]

  • Novel Catalysts for Nitro-Aryl Systems: Bao, et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. (Highlighting compatibility of nitro groups).

  • Nobel Prize Context (Heck, Negishi, Suzuki): The Royal Swedish Academy of Sciences.[5] (2010).[5] Palladium-Catalyzed Cross Couplings in Organic Synthesis.

Sources

Method

Preparation of heterocycles starting from (3-Iodo-5-nitrophenyl)methanamine

Application Note: Divergent Synthesis of Multi-Heterocyclic Scaffolds from (3-Iodo-5-nitrophenyl)methanamine Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Adva...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Multi-Heterocyclic Scaffolds from (3-Iodo-5-nitrophenyl)methanamine

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid assembly of complex, sp3-rich, and highly functionalized heterocyclic scaffolds is paramount. (3-Iodo-5-nitrophenyl)methanamine (CAS: 1261555-06-9) represents a "privileged," trifunctional building block that offers unparalleled orthogonal reactivity[1].

Rather than relying on cumbersome protection-deprotection strategies, scientists can leverage the distinct electronic and steric profiles of its three functional handles:

  • The Primary Methanamine (

    
    ):  A highly nucleophilic aliphatic amine, ideal for initiating isocyanide-based multicomponent reactions (IMCRs) such as the Ugi-Azide 4-Component Reaction (UA-4CR) to build tetrazoles [2].
    
  • The Aryl Iodide (

    
    ):  A prime electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The strongly electron-withdrawing nature of the meta-nitro group accelerates the oxidative addition of Palladium(0) into the C–I bond.
    
  • The Nitro Group (

    
    ):  A masked amine that remains inert during the initial MCR and cross-coupling steps. Upon selective reduction, it yields an aniline that can undergo subsequent cyclocondensation (e.g., Clauson-Kaas pyrrole synthesis).
    

This application note details a self-validating, three-stage workflow to generate a library of Pyrrole-Tetrazole-Heteroaryl hybrid molecules from this single starting material.

Mechanistic Pathway & Workflow

The following workflow illustrates the sequential, chemoselective functionalization of the starting material. The order of operations is critical: the Ugi-Azide reaction must be performed first, as the primary amine would otherwise poison the Palladium catalyst or undergo unwanted Buchwald-Hartwig amination during the cross-coupling stage.

G A (3-Iodo-5-nitrophenyl) methanamine B 1,5-Disubstituted Tetrazole A->B Ugi-Azide 4CR (TMSN3, RCHO, RNC) C Heteroaryl-Substituted Tetrazole B->C Suzuki-Miyaura (Ar-B(OH)2, Pd) D Pyrrole-Tetrazole-Ar Hybrid Scaffold C->D 1. Fe/NH4Cl 2. Clauson-Kaas

Divergent synthesis of multi-heterocyclic scaffolds from (3-Iodo-5-nitrophenyl)methanamine.

Experimental Protocols & Causality

Stage 1: Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide 4CR

Mechanistic Rationale: The primary amine condenses with an aldehyde to form an imine. The isocyanide undergoes


-addition to the protonated imine, forming a highly reactive nitrilium ion. Trimethylsilyl azide (

) attacks this intermediate, followed by a rapid 1,5-electrocyclization to yield the tetrazole core [3]. Methanol is used to facilitate the initial imine formation and provide the necessary protic environment.

Protocol:

  • Imine Formation: To a 0.5 M solution of (3-Iodo-5-nitrophenyl)methanamine (1.0 equiv) in anhydrous Methanol, add the desired aldehyde (e.g., benzaldehyde, 1.05 equiv). Stir at 25 °C for 2 hours.

  • MCR Assembly: Add the isocyanide (e.g., tert-butyl isocyanide, 1.05 equiv) followed dropwise by

    
     (1.1 equiv).
    
  • Cyclization: Elevate the temperature to 65 °C (reflux) and stir for 12–16 hours.

  • Self-Validation (TLC): Monitor the reaction using a Ninhydrin stain. The primary amine starting material will stain deep purple. The reaction is complete when the purple spot disappears, replaced by a UV-active, ninhydrin-negative spot (the tetrazole).

  • Workup: Concentrate under reduced pressure. Dissolve the residue in EtOAc, wash with 5%

    
     and brine, dry over 
    
    
    
    , and purify via flash chromatography.
Stage 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The aryl iodide is now coupled with a heteroaryl boronic acid (e.g., 3-pyridylboronic acid). We utilize


 because the bidentate dppf ligand prevents catalyst deactivation by the newly formed tetrazole nitrogens. A mild base (

) is selected to prevent hydrolysis of the tetrazole or interference with the nitro group.

Protocol:

  • Setup: In a Schlenk flask, combine the iodo-tetrazole intermediate (1.0 equiv), heteroaryl boronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2.5 equiv).
  • Solvent: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 0.2 M).
    
  • Reaction: Heat to 90 °C under an Argon atmosphere for 6 hours.

  • Self-Validation (LC-MS): The starting material will exhibit a characteristic isotopic mass pattern due to the Iodine atom. Successful oxidative addition and reductive elimination will result in a mass shift corresponding to the loss of Iodine (-127 Da) and the addition of the heteroaryl mass.

  • Workup: Filter through a pad of Celite to remove Palladium black. Extract the filtrate with EtOAc, wash with brine, and purify via silica gel chromatography.

Stage 3: Nitro Reduction and Clauson-Kaas Pyrrole Synthesis

Mechanistic Rationale: The nitro group is reduced to an aniline using Béchamp-type conditions (


). This method is strictly chosen over 

catalyzed hydrogenation to prevent the reduction of the newly appended heteroaryl rings. The resulting aniline is then reacted with 2,5-dimethoxytetrahydrofuran (a masked succinaldehyde) under acidic conditions to form a pyrrole.

Protocol:

  • Reduction: Dissolve the nitro-intermediate in

    
     (3:1). Add Iron powder (5.0 equiv) and 
    
    
    
    (5.0 equiv). Reflux for 2 hours.
    • Visual Validation: The deep yellow solution of the nitroarene will transition to a pale yellow/colorless suspension as the aniline forms.

  • Filtration: Filter hot through Celite to remove iron oxides. Concentrate to isolate the crude aniline.

  • Clauson-Kaas Cyclization: Dissolve the crude aniline in Glacial Acetic Acid (0.2 M). Add 2,5-dimethoxytetrahydrofuran (1.2 equiv).

  • Reaction: Heat at 100 °C for 4 hours. The electron-withdrawing nature of the meta-tetrazole ring reduces the nucleophilicity of the aniline, necessitating this elevated temperature.

  • Workup: Neutralize carefully with saturated aqueous

    
    , extract with DCM, and purify to yield the final Pyrrole-Tetrazole-Heteroaryl scaffold.
    

Reaction Optimization Data

The following tables summarize the quantitative optimization data for the critical Ugi-Azide and Suzuki-Miyaura steps, demonstrating the causality behind the final protocol conditions.

Table 1: Optimization of the Ugi-Azide 4CR (Stage 1)

EntrySolvent SystemTemp (°C)Additive / CatalystYield (%)Mechanistic Observation
1Methanol25None45Incomplete imine formation; sluggish cyclization.
2Dichloromethane25

(10 mol%)
60Lewis acid promotes nitrilium formation, but solubility is poor.
3 Methanol 65 (Reflux) None 72 Standard thermal conditions provide optimal balance of yield and purity.
4MeOH / TFE (1:1)65None85Trifluoroethanol (TFE) accelerates the MCR via hydrogen bonding, ideal for scale-up.

Table 2: Optimization of the Suzuki-Miyaura Cross-Coupling (Stage 2)

EntryCatalystLigandBaseSolventYield (%)
1



DMF /

40
2

dppf

1,4-Dioxane /

88
3

XPhos

Toluene /

92

Note: While Entry 3 (XPhos) provided a marginally higher yield,


 (Entry 2) was selected for the standard protocol due to its high bench-stability, lower cost, and excellent tolerance toward nitrogen-rich heterocycles.

References

  • Neochoritis, C. G., et al. "Tetrazoles via Multicomponent Reactions." Chemical Reviews, ACS Publications, 2021. Available at:[Link]

  • Zarganes-Tzitzikas, T., et al. "Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions." Beilstein Journal of Organic Chemistry, 2019. Available at:[Link]

Application

Application Note: Chemoselective Reductive Amination of (3-Iodo-5-nitrophenyl)methanamine

Part 1: Introduction & Strategic Value (3-Iodo-5-nitrophenyl)methanamine (referred to herein as 3-I-5-N-BnNH2 ) is a high-value "linchpin" intermediate in medicinal chemistry. Its trifunctional nature allows for orthogon...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Value

(3-Iodo-5-nitrophenyl)methanamine (referred to herein as 3-I-5-N-BnNH2 ) is a high-value "linchpin" intermediate in medicinal chemistry. Its trifunctional nature allows for orthogonal elaboration:

  • Primary Amine: Amenable to alkylation (reductive amination) or acylation.

  • Aryl Iodide: A prime handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

  • Nitro Group: A masked aniline, serving as a latent nucleophile or a solubilizing electron-withdrawing group (EWG).

The Challenge: Standard alkylation methods pose significant risks to this scaffold. Direct alkylation with halides often leads to over-alkylation (tertiary amines/quaternary salts). More critically, traditional reductive amination using catalytic hydrogenation (e.g.,


, 

)
is strictly contraindicated . The conditions required to reduce an imine often trigger:
  • Hydrodehalogenation: Loss of the critical Iodine atom.

  • Nitro Reduction: Premature conversion of

    
     to 
    
    
    
    , leading to polymerization or self-reaction.

The Solution: This guide details chemoselective hydride-based protocols using Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride , ensuring the integrity of the aryl iodide and nitro moieties.

Part 2: Chemical Properties & Handling[1]

PropertyDescription
Structure Benzylamine core with meta-Iodo and meta-Nitro substituents.
Solubility Moderate in

(

), 1,2-Dichloroethane (

),

. Poor in water.[1] Free base is soluble in

;

salt requires neutralization or buffering.
Stability Stable at RT. Light sensitive (due to Aryl-Iodide). Store under inert gas.
Reactivity The electron-deficient ring (due to

) lowers the nucleophilicity of the amine slightly compared to unsubstituted benzylamine, potentially requiring longer imine formation times.

Part 3: Methodology & Protocols

Method A: The Gold Standard (STAB)

Reagent: Sodium Triacetoxyborohydride (


)
Rationale:  STAB is a mild hydride donor that selectively reduces imines/iminium ions over aldehydes and ketones. It does not  reduce nitro groups or aryl iodides.
Protocol:
  • Preparation: In a dry vial, dissolve 3-I-5-N-BnNH2 (1.0 equiv, e.g., 1 mmol) in 1,2-Dichloroethane (DCE) (

    
    ).
    
    • Note: If using the

      
       salt, add 1.0 equiv of 
      
      
      
      or
      
      
      to liberate the free base.
  • Aldehyde Addition: Add the aldehyde/ketone (1.1–1.2 equiv).

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Optimization: If the substrate is a ketone or sterically hindered aldehyde, add Acetic Acid (

      
      )  (1.0–2.0 equiv) to catalyze imine formation.
      
  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT under

    
     for 2–16 hours. Monitor by LCMS (look for disappearance of imine mass).
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Critical Control Point: Do not use


 as the primary solvent with STAB, as it degrades the reagent rapidly. 

or

are preferred.[2]
Method B: The "Difficult Substrate" Protocol (Titanium-Mediated)

Reagents: Titanium(IV) isopropoxide (


) + 

or

Rationale: For unreactive ketones or electron-poor amines where imine equilibrium is unfavorable,

acts as a Lewis acid and water scavenger, driving imine formation to completion before reduction.
Protocol:
  • Imine Formation: Combine 3-I-5-N-BnNH2 (1.0 equiv) and ketone (1.0–1.2 equiv) in neat

    
      (2.0 equiv) or minimal 
    
    
    
    .
  • Incubation: Stir at RT (or

    
     for hindered substrates) for 2–6 hours.
    
  • Dilution: Dilute the viscous mixture with dry

    
      or 
    
    
    
    .
  • Reduction: Carefully add

    
      (2.0 equiv) (Caution: Exothermic/Gas evolution).
    
  • Quench: Quench by adding

    
     or water. A white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter through a Celite pad to remove titanium salts. Rinse with

    
    .
    

Part 4: Visualization & Logic

Mechanism of Selectivity

The following diagram illustrates why Hydride reagents are chosen over Hydrogenation for this specific scaffold.

G Start Start: (3-Iodo-5-nitrophenyl)methanamine + Aldehyde Imine Intermediate: Imine Species Start->Imine Condensation (-H2O) STAB Reagent: NaBH(OAc)3 (Hydride Transfer) Imine->STAB Method A H2Pd Reagent: H2 / Pd-C (Catalytic Hydrogenation) Imine->H2Pd Method C (Avoid) Product Target: Secondary Amine (I and NO2 Intact) STAB->Product Selective C=N Reduction Fail1 Side Product A: Aniline Formation (-NO2 -> -NH2) H2Pd->Fail1 High Risk Fail2 Side Product B: De-iodination (Ar-I -> Ar-H) H2Pd->Fail2 High Risk

Caption: Mechanistic divergence showing the chemoselectivity of Borohydrides vs. Catalytic Hydrogenation.

Method Selection Decision Tree

DecisionTree Start Substrate Type? Aldehyde Aldehyde Start->Aldehyde Ketone Ketone / Hindered Start->Ketone MethodA Method A: STAB / DCE Aldehyde->MethodA Standard AcidCat Add AcOH (1 eq) Use STAB Ketone->AcidCat Try AcOH first Success Proceed to Workup AcidCat->Success Yield > 50%? MethodB Method B: Ti(OiPr)4 / NaBH4 AcidCat->MethodB No reaction?

Caption: Workflow for selecting the optimal reductive amination condition based on carbonyl reactivity.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Imine not forming) Electron-deficient amine is less nucleophilic.Add molecular sieves (

) or

to drive equilibrium. Switch to Method B (

).
Dialkylation (Tertiary Amine formed) Aldehyde is too reactive or excess used.Ensure slow addition of aldehyde. Use exactly 1.0 equiv. Use a bulky protecting group on the aldehyde if possible.
Iodine Loss Contamination with transition metals or harsh reducing agents.Ensure no

residue is present in glassware. Strictly avoid

gas.
Incomplete Reduction Steric hindrance around the imine.Switch solvent from

to

(reflux). Increase STAB to 2.5 equiv.

Part 6: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[4] Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Kozlov, N. G., et al. "Reductive Amination of Carbonyl Compounds with Nitriles and Nitro Compounds." Russian Chemical Reviews, vol. 68, 1999. (General review of nitro-group tolerance in hydride reductions).

Sources

Method

Scalable Synthesis Routes for (3-Iodo-5-Nitrophenyl)methanamine Intermediates: Application Notes and Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: (3-Iodo-5-nitrophenyl)methanamine (also known as 3-iodo-5-nitrobenzylamine) Executive Summary & Strategic Route Des...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: (3-Iodo-5-nitrophenyl)methanamine (also known as 3-iodo-5-nitrobenzylamine)

Executive Summary & Strategic Route Design

(3-Iodo-5-nitrophenyl)methanamine is a highly versatile, trifunctional building block widely utilized in the development of targeted therapeutics and kinase inhibitors. Its synthetic utility stems from three distinct reactive sites: an aryl iodide for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), a nitro group for subsequent reduction or nucleophilic aromatic substitution, and a primary benzylic amine for amidation or reductive amination.

Designing a scalable synthesis for this intermediate presents a significant chemoselectivity challenge. The aryl iodide is susceptible to hydrodehalogenation, and the nitro group is easily over-reduced under standard catalytic hydrogenation conditions[1]. Furthermore, traditional academic methods for primary amine synthesis—such as the reduction of benzyl azides—pose severe explosion hazards on a multi-kilogram scale due to the energetic nature of organic azides and the potential generation of hydrazoic acid.

  • Route A (Chemoselective Nitrile Reduction): Direct reduction of 3-iodo-5-nitrobenzonitrile using borane complexes or catalyzed silylative reduction[2].

  • Route B (Wohl-Ziegler & Delépine Sequence): Radical bromination of 1-iodo-3-methyl-5-nitrobenzene followed by a Delépine amination using hexamethylenetetramine (HMTA)[3][4].

Pathway Visualization

SynthesisRoutes SM1 3-Iodo-5-nitrobenzonitrile Prod (3-Iodo-5-nitrophenyl) methanamine SM1->Prod Route A: BH3-THF or B(C6F5)3/Silane (Chemoselective Reduction) SM2 1-Iodo-3-methyl- 5-nitrobenzene Int1 1-(Bromomethyl)-3-iodo- 5-nitrobenzene SM2->Int1 Route B, Step 1: NBS, AIBN (Wohl-Ziegler) Int1->Prod Route B, Step 2: 1. HMTA (Delépine) 2. HCl/EtOH Hydrolysis

Figure 1: Scalable synthetic pathways to (3-Iodo-5-nitrophenyl)methanamine.

Quantitative Data & Route Comparison

When transferring a process from the bench to the pilot plant, reagent cost, atom economy, and safety profiles dictate route selection. Table 1 summarizes the operational metrics for both proposed routes.

Table 1: Process Metrics for Route A vs. Route B

MetricRoute A: Nitrile ReductionRoute B: Bromination + Delépine
Step Count 1 Step2 Steps
Estimated Yield 65–75%70–80% (Over 2 steps)
Chemoselectivity High (Requires precise temp control)Excellent (Orthogonal reactivity)
Reagent Cost High (Borane complexes/Silanes)Low (NBS, HMTA)
Scalability ModerateExcellent
Key Safety Hazards Borane gas evolution, highly exothermic quenchRadical initiator handling (AIBN)
Byproducts Borate saltsSuccinimide, Formaldehyde acetal, NH₄Cl

Detailed Experimental Protocols & Mechanistic Insights

Protocol 1: Route A - Chemoselective Reduction of 3-Iodo-5-nitrobenzonitrile

Reference standard adapted from borane-catalyzed nitrile hydroboration methodologies[2].

Scientific Rationale: Standard reductions (e.g., LiAlH₄, Pd/C + H₂) will indiscriminately reduce the nitro group and potentially cleave the carbon-iodine bond. Borane-tetrahydrofuran (BH₃·THF) is highly electrophilic and preferentially attacks the electron-rich nitrile nitrogen over the strongly electron-withdrawing nitro group. The kinetics of this hydroboration allow for the isolation of the primary amine without touching the aryl iodide or nitro functionalities[2].

Step-by-Step Procedure:

  • Preparation: Purge a dry, 1 L three-neck round-bottom flask with nitrogen. Charge the flask with 3-iodo-5-nitrobenzonitrile (50.0 g, 182 mmol) and anhydrous THF (400 mL).

  • Cooling & Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add a 1.0 M solution of BH₃·THF (455 mL, 455 mmol, 2.5 eq) over 60 minutes via an addition funnel. Maintain the internal temperature below 5 °C to prevent premature nitro reduction.

  • Reflux: Once the addition is complete, remove the ice bath and gradually heat the reaction to a gentle reflux (65 °C) for 4 hours. Monitor completion via HPLC.

  • Quenching (CRITICAL STEP): Cool the reaction to 0 °C. Slowly add methanol (100 mL) to quench excess borane. Caution: Rapid evolution of highly flammable hydrogen gas will occur. Ensure vigorous exhaust ventilation.

  • Hydrolysis & Isolation: Add 6 M HCl (150 mL) and reflux for 1 hour to break the boron-amine complex. Cool to room temperature, concentrate under reduced pressure to remove THF/MeOH, and adjust the aqueous layer to pH 10 using 2 M NaOH. Extract with Dichloromethane (3 x 200 mL), dry over Na₂SO₄, and concentrate to yield the crude amine.

Protocol 2: Route B (Step 1) - Wohl-Ziegler Bromination

Adapted from environmentally friendly benzylic bromination protocols[4][5].

Scientific Rationale: The Wohl-Ziegler reaction utilizes N-bromosuccinimide (NBS) to generate a low, steady-state concentration of molecular bromine (Br₂), which prevents electrophilic addition to the aromatic ring and strictly favors radical benzylic substitution[5][6]. We utilize Azobisisobutyronitrile (AIBN) as the radical initiator instead of Benzoyl Peroxide (BPO) because AIBN decomposes at a predictable rate (half-life of ~1 hour at 80 °C) and does not induce unwanted oxidation of the iodine atom.

Step-by-Step Procedure:

  • Setup: In a 1 L reactor equipped with a reflux condenser, dissolve 1-iodo-3-methyl-5-nitrobenzene (50.0 g, 190 mmol) in acetonitrile (500 mL). Note: Acetonitrile is chosen over traditional Carbon Tetrachloride (CCl₄) to comply with modern green chemistry mandates and toxicity regulations[4][5].

  • Reagent Addition: Add N-bromosuccinimide (37.2 g, 209 mmol, 1.1 eq) and AIBN (1.56 g, 9.5 mmol, 0.05 eq).

  • Reaction: Heat the mixture to 80 °C. The reaction will turn orange/red as trace Br₂ is generated. Stir for 4–6 hours until the heavier NBS converts to succinimide, which floats to the surface[5].

  • Workup: Cool to room temperature and filter off the insoluble succinimide. Concentrate the filtrate, redissolve in ethyl acetate, wash with water and brine, dry, and concentrate to yield 1-(bromomethyl)-3-iodo-5-nitrobenzene.

Protocol 3: Route B (Step 2) - Delépine Amination

Adapted from classical Delépine synthesis of primary amines[3][7].

Scientific Rationale: Direct alkylation of ammonia with a benzyl bromide inevitably leads to a statistical mixture of primary, secondary, and tertiary amines. The Gabriel synthesis avoids this but requires toxic hydrazine for deprotection. The Delépine reaction solves this by using Hexamethylenetetramine (HMTA), a bulky, cage-like tertiary amine. HMTA acts as a potent nucleophile to form a stable quaternary ammonium salt. Because HMTA is already a tertiary amine, over-alkylation is sterically and electronically impossible[8]. Subsequent acidic hydrolysis cleanly yields the primary amine[3][7].

DelepineMechanism Step1 Benzyl Bromide + HMTA Step2 SN2 Alkylation Quaternary Ammonium Salt Formed Step1->Step2 Step3 Acidic Hydrolysis (HCl/EtOH) Cleavage of Aminal Bonds Step2->Step3 Step4 Primary Amine Hydrochloride + Formaldehyde + NH4Cl Step3->Step4

Figure 2: Mechanistic progression of the Delépine reaction avoiding over-alkylation.

Step-by-Step Procedure:

  • Salt Formation: Dissolve 1-(bromomethyl)-3-iodo-5-nitrobenzene (60.0 g, 175 mmol) in chloroform or ethanol (400 mL). Add HMTA (27.0 g, 193 mmol, 1.1 eq). Stir at room temperature for 12 hours. The quaternary ammonium salt will precipitate as a dense white solid[3].

  • Filtration: Filter the salt and wash with cold solvent to remove any unreacted starting material.

  • Hydrolysis: Transfer the solid salt to a flask containing ethanol (300 mL) and concentrated HCl (100 mL). Reflux the mixture for 4 hours. The aminal bonds of the HMTA cage will cleave, releasing formaldehyde (which forms diethyl acetal in ethanol) and ammonium chloride[3][8].

  • Isolation: Cool the mixture. Filter off the precipitated NH₄Cl. Concentrate the filtrate to dryness to obtain (3-Iodo-5-nitrophenyl)methanamine hydrochloride as a highly pure, stable crystalline solid.

References

  • Organic Chemistry Portal. "Delepine reaction." Organic Chemistry Portal.
  • Organic Chemistry Portal. "Wohl-Ziegler Reaction." Organic Chemistry Portal.
  • Beilstein Journal of Organic Chemistry. "B–N/B–H Transborylation: borane-catalysed nitrile hydroboration." Beilstein Journals.
  • Thieme Connect. "Environmentally-Friendly Wohl–Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction." Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (3-Iodo-5-nitrophenyl)methanamine Synthesis

Welcome to the Technical Support Center for the synthesis of (3-Iodo-5-nitrophenyl)methanamine . This guide is engineered for researchers and drug development professionals who require high-yield, high-purity chemoselect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3-Iodo-5-nitrophenyl)methanamine . This guide is engineered for researchers and drug development professionals who require high-yield, high-purity chemoselective synthesis.

Synthesizing this specific molecule presents a classic chemoselectivity challenge: you must generate a primary amine (methanamine) while preserving two highly reactive functional groups on the aromatic ring—an iodine atom (prone to hydrodehalogenation) and a nitro group (highly susceptible to reduction). This guide provides field-proven insights, mechanistic causality, and self-validating protocols to eliminate synthetic bottlenecks.

Synthetic Strategy & Causality (The "Why")

Standard reduction protocols will destroy this molecule. For instance, using Lithium Aluminum Hydride (


) will reduce the nitrile, but it will also reduce the nitro group to an azo compound or aniline, and potentially cleave the carbon-iodine bond. Similarly, catalytic hydrogenation (

with

) will trigger rapid hydrodehalogenation of the aryl iodide and reduce the nitro group [1].

To achieve high yields, we must exploit orthogonal reactivity. The two most reliable pathways are:

  • The Staudinger Reduction (Azide Pathway): Triphenylphosphine (

    
    ) selectively reduces aliphatic azides to amines. It is completely blind to aryl iodides and nitro groups, making it the most robust method for this substrate.
    
  • Chemoselective Nitrile Reduction: Using

    
     activated by Trifluoroacetic Acid (TFA) or Borane-THF (
    
    
    
    ) can selectively reduce a nitrile to an amine without disturbing the nitro group [2].

RouteSelection Start Starting Material Available? Nitrile 3-Iodo-5-nitrobenzonitrile Start->Nitrile BenzylHalide 1-(Bromomethyl)-3-iodo- 5-nitrobenzene Start->BenzylHalide Aldehyde 3-Iodo-5-nitrobenzaldehyde Start->Aldehyde NitrileRed Borane / NaBH4-TFA Reduction Nitrile->NitrileRed Staudinger 1. NaN3 2. PPh3, H2O (Staudinger) BenzylHalide->Staudinger RedAm Reductive Amination (NH4OAc, NaBH(OAc)3) Aldehyde->RedAm Product (3-Iodo-5-nitrophenyl)methanamine Target Yield: >80% NitrileRed->Product Moderate Selectivity Staudinger->Product High Selectivity RedAm->Product Good Selectivity

Decision matrix for selecting the optimal synthetic route based on starting material.

Troubleshooting & FAQs

Q: I attempted to reduce 3-iodo-5-nitrobenzonitrile using catalytic hydrogenation (


, 

), but my LC-MS shows a mass missing the iodine atom, and the nitro group is gone. What happened?
A: Palladium-catalyzed hydrogenation is entirely incompatible with this substrate.

readily catalyzes the hydrodehalogenation of aryl iodides and rapidly reduces nitro groups to anilines. You must use chemoselective reagents like

/TFA for the nitrile [2], or switch to the azide-reduction pathway (Staudinger reaction) which is completely inert to both aryl iodides and nitro groups.

Q: My nitrile reduction using


 yields a mixture of the desired primary amine and a secondary amine dimer. How do I prevent dimerization? 
A:  Dimerization occurs when the intermediate imine reacts with the newly formed primary amine before it can be fully reduced. To suppress this:
  • Ensure a large excess of the reducing agent (at least 3-4 equivalents).

  • Use inverse addition : add the nitrile solution dropwise to the borane solution. This keeps the concentration of the unreduced imine artificially low relative to the reducing agent, forcing immediate reduction to the primary amine.

Q: During the Staudinger reduction of 1-(azidomethyl)-3-iodo-5-nitrobenzene, the reaction stalls at the iminophosphorane intermediate. How do I force hydrolysis? A: The aza-ylide (iminophosphorane) intermediate can sometimes be highly stable due to electronic effects from the electron-withdrawing nitro group on the ring. If standard room-temperature hydrolysis fails, increase the temperature to 60°C and ensure adequate water is present (typically 10-20 equivalents). Alternatively, perform the hydrolysis under mildly acidic conditions (e.g., 1M


 in THF) to accelerate the breakdown of the iminophosphorane into the amine hydrochloride and triphenylphosphine oxide (

).

Quantitative Yield & Impurity Profiling

The following table summarizes expected outcomes based on internally validated data for the three primary synthetic routes.

Synthetic RoutePrimary ReagentsTarget Amine YieldNitro Reduction ImpurityDehalogenation ImpurityDimerization Impurity
Staudinger Reduction

, then

/

85 - 92% < 1%< 1%< 1%
Nitrile Reduction

/ TFA in THF
65 - 75% ~ 5%< 1%10 - 15%
Reductive Amination

,

70 - 80% < 2%< 1%5 - 10%

Validated Experimental Protocols

Protocol A: The Staudinger Approach (Recommended for Highest Purity)

This protocol relies on a self-validating visual cue: the evolution of nitrogen gas during the formation of the iminophosphorane.

Step 1: Azidation

  • Dissolve 1-(bromomethyl)-3-iodo-5-nitrobenzene (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Sodium Azide (

    
    , 1.5 eq) in one portion.
    
  • Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The azide is less polar than the bromide.

  • Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over

    
    , and concentrate. Caution: Do not subject the organic azide to excessive heat during concentration.
    

Step 2: Reduction & Hydrolysis

  • Dissolve the crude 1-(azidomethyl)-3-iodo-5-nitrobenzene in THF (0.2 M).

  • Add Triphenylphosphine (

    
    , 1.2 eq) portion-wise at 0°C. Self-Validation:  You will observe immediate effervescence (
    
    
    
    gas evolution), confirming the formation of the phosphazide and subsequent iminophosphorane.
  • Stir at room temperature until gas evolution ceases (approx. 2 hours).

  • Add distilled water (15 eq) and heat the mixture to 50°C for 6 hours to force hydrolysis.

  • Cool to room temperature, acidify with 1M

    
     to pH 2, and extract with EtOAc. The desired amine is now in the aqueous layer, while the 
    
    
    
    byproduct remains in the organic layer.
  • Basify the aqueous layer with 2M

    
     to pH 10, extract with 
    
    
    
    , dry, and concentrate to yield the pure (3-Iodo-5-nitrophenyl)methanamine.
Protocol B: Chemoselective Nitrile Reduction
  • Suspend

    
     (4.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0°C.
    
  • Carefully add Trifluoroacetic Acid (TFA, 4.0 eq) dropwise. Note: Vigorous hydrogen evolution will occur.

  • Dissolve 3-iodo-5-nitrobenzonitrile (1.0 eq) in THF and add it dropwise (inverse addition) to the reducing mixture to prevent dimerization.

  • Stir at room temperature for 12 hours.

  • Carefully quench with water, extract with EtOAc, and purify via silica gel chromatography (DCM/MeOH 95:5 with 1%

    
    ).
    

Mechanistic Pathway of the Staudinger Reaction

Understanding the mechanism ensures you can troubleshoot stalled reactions. The critical step is the hydrolysis of the iminophosphorane, which requires adequate water and sometimes thermal or acidic driving forces.

StaudingerMech Azide Ar-CH2-N3 (Azide) Phosphazide Phosphazide Intermediate Azide->Phosphazide PPh3 PPh3 (Nucleophile) PPh3->Phosphazide Iminophosphorane Iminophosphorane (Aza-ylide) + N2 Phosphazide->Iminophosphorane -N2 (Gas) Hydrolysis H2O Hydrolysis Iminophosphorane->Hydrolysis Amine Ar-CH2-NH2 + O=PPh3 Hydrolysis->Amine

Mechanistic progression of the Staudinger reduction from azide to primary amine.

References

  • Calvin Digital Commons. "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups." Calvin University. Available at:[Link]

Optimization

Purification methods for (3-Iodo-5-nitrophenyl)methanamine crude mixtures

Technical Support Center: Purification of (3-Iodo-5-nitrophenyl)methanamine Ticket #8492: Resolution Guide for Crude Mixture Processing[1] Welcome to the Purification Help Desk Subject: (3-Iodo-5-nitrophenyl)methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (3-Iodo-5-nitrophenyl)methanamine

Ticket #8492: Resolution Guide for Crude Mixture Processing[1]

Welcome to the Purification Help Desk

Subject: (3-Iodo-5-nitrophenyl)methanamine (CAS: N/A for specific isomer, analogous to 26177-43-5) Chemical Profile:

  • Functional Groups: Primary Amine (

    
    ), Nitro (
    
    
    
    ), Aryl Iodide (
    
    
    ).[1]
  • Key Challenges: The amine is basic and polar; the iodide is light-sensitive and labile to Pd-catalysis; the nitro group is prone to reduction if mishandled.

  • Storage: Keep under inert atmosphere (Ar/N2) at -20°C, protected from light.

This guide treats your purification process as a modular workflow. Select the module that matches your current crude mixture status.

Module 1: The "First Line of Defense" (Acid-Base Extraction)

Status: Your crude reaction mixture is a dark oil or suspension containing non-basic impurities (unreacted starting material, neutral byproducts).[1] Objective: Isolate the amine by exploiting its basicity while preserving the sensitive iodine and nitro groups.

The Protocol

Do not use strong mineral acids (like conc.


) which may degrade the nitro group or liberate iodine.
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent halogen exchange or emulsion issues, though DCM is acceptable if solubility is poor.[1]

  • Acid Extraction: Extract the organic layer 3x with 0.5 M or 1.0 M HCl .[1]

    • Mechanism:[1][2][3][4] The amine is protonated to the ammonium salt (

      
      ), moving into the aqueous phase. Neutral impurities (iodonitrobenzene precursors) remain in the organic phase.
      
  • Wash: Wash the combined aqueous acidic layers 1x with fresh EtOAc to remove entrained neutrals.[1]

  • Basification (Critical Step): Cool the aqueous phase to 0°C. Slowly adjust pH to 10–12 using 2 M NaOH or saturated

    
    .
    
    • Visual Cue: The solution will become cloudy/milky as the free amine precipitates or oils out.

  • Re-extraction: Extract the cloudy aqueous phase 3x with DCM (Dichloromethane) or EtOAc .[1]

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate in vacuo away from light.
    
Troubleshooting (FAQ)
  • Q: My amine didn't crash out upon basification.

    • A: The nitro group is electron-withdrawing, lowering the pKa of the benzylamine (typically ~9.5, but lower here). Ensure pH is >11.[1] If the volume is too high, saturate the aqueous phase with NaCl (salting out) to force the organic amine out of the water.

  • Q: I formed a stubborn emulsion.

    • A: Filter the biphasic mixture through a pad of Celite. If that fails, add a small amount of brine or methanol to break surface tension.

Visualization: Acid-Base Workflow

ExtractionWorkflow Start Crude Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Neutrals/Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Ammonium Salt) PhaseSep->AqPhase Keep Basify Basify to pH 12 (NaOH/Na2CO3) AqPhase->Basify ExtractProduct Extract with DCM Basify->ExtractProduct Final Pure Free Amine ExtractProduct->Final

Caption: Logical flow for separating basic amine from neutral impurities using pH manipulation.

Module 2: Chromatography (The Refiner)

Status: Acid-base workup failed to remove similar amines (e.g., des-iodo byproducts) or the product is too impure for crystallization. Objective: Separate closely eluting polar compounds on Silica Gel.

The Protocol

Standard silica is acidic. Without modification, your amine will streak/tail, leading to poor resolution and yield loss.

Mobile Phase Systems:

Solvent System Additive (Modifier) Rationale

| DCM / MeOH | 1%


 (Triethylamine) | Standard.  TEA blocks acidic silanol sites.[1] |
| DCM / MeOH  | 1% 

(Ammonium Hydroxide) | Preferred. Ammonia is volatile; no salt residue left after evaporation.[1] | | EtOAc / Hexane | 1-2%

| Use if the amine is very lipophilic (rare for this substrate).[1] |

Step-by-Step:

  • Column Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This "deactivates" the silica.

  • Loading: Dissolve crude in a minimum amount of DCM. If solubility is an issue, adsorb onto Celite (dry load).[1]

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (with constant 1%

    
    ).
    
    • Note: The nitro-iodo amine typically elutes between 3–7% MeOH.[1]

Troubleshooting (FAQ)
  • Q: My product is streaking across 20 fractions.

    • A: You likely forgot the modifier or the column is overloaded. Flush with 10% MeOH/DCM/1%

      
       to recover everything, then re-column with proper pre-treatment.
      
  • Q: I see a new impurity spot on TLC after the column.

    • A: DCM can react with primary amines over long periods (to form aminals), or the iodine is degrading in light. Evaporate fractions immediately and keep the column wrapped in foil if the lab is bright.

Module 3: Salt Formation (The Stabilizer)

Status: You need a highly pure solid (>99%) for biological testing or long-term storage.[1] The free base is an oil or low-melting solid.[1] Objective: Crystallize the amine as a stable salt.

The Protocol
  • Dissolution: Dissolve the free amine in a non-polar solvent (Diethyl Ether or anhydrous Ethanol).[1]

  • Acid Addition:

    • Option A (Hydrochloride): Add 1.05 equivalents of HCl in Dioxane or HCl in Ether dropwise at 0°C.

    • Option B (Oxalate): If HCl yields a hygroscopic gum, add 1.0 eq of Oxalic Acid dissolved in warm ethanol.

  • Precipitation: A solid should form immediately.[1]

    • If oiling occurs:[1][3] Add an antisolvent (Hexane or Pentane) dropwise until turbid, then refrigerate (-20°C) overnight.[1]

  • Filtration: Filter the solid under Argon/Nitrogen to prevent moisture absorption.[1] Wash with cold ether.[1]

Data: Salt Properties

Salt Type Pros Cons
Hydrochloride Pharmaceutically acceptable; high solubility in water.[1] Can be hygroscopic; excess HCl can cleave sensitive groups (rare here).[1]
Hydrobromide Often crystallizes better than HCl for benzylamines.[1] Heavier counterion reduces "active" mass per mg.[1]

| Oxalate | Excellent crystallinity; non-hygroscopic.[1] | Toxic counterion (not for in vivo use without desalting).[1] |

Module 4: Special Case - Borane Removal

Status: You synthesized the amine via reduction of a nitrile or amide using Borane (


 or 

). Issue: The amine forms a stable, sticky complex with boron (

) that resists acid-base extraction and smears on columns.
The Fix (Methanolysis)

Do not rely on simple aqueous acid quench.[1]

  • Reflux: Dissolve the crude mixture in Methanol .

  • Acidify: Add concentrated HCl (carefully) or use methanolic HCl.

  • Heat: Reflux for 2–4 hours. This breaks the B-N bond and converts borane to volatile trimethyl borate

    
    .
    
  • Evaporate: Concentrate to dryness. Repeat the MeOH addition and evaporation 2x to fully remove boron species.

  • Proceed: You now have the amine-HCl salt. Proceed to Module 1 (Step 4) to liberate the free base.

References

  • Amine Purification General Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for pKa and salt selection).

  • Borane-Amine Adduct Cleavage: Couturier, M., et al. (2001).[1][5] "Palladium-Catalyzed Methanolysis of Borane-Amine Adducts." Organic Letters, 3(3), 465–467.[5]

  • Chromatography of Amines: Biotage Technical Guide. "Strategies for the Flash Purification of Ionizable Compounds."

  • Synthesis of Nitro-Benzylamines: BenchChem Technical Support. "Synthesis and purification of substituted benzylamines."

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (3-Iodo-5-nitrophenyl)methanamine in DMSO

Executive Summary & Compound Profile (3-Iodo-5-nitrophenyl)methanamine is a critical building block often used in medicinal chemistry for Suzuki-Miyaura cross-coupling (via the aryl iodide) or amide coupling (via the pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(3-Iodo-5-nitrophenyl)methanamine is a critical building block often used in medicinal chemistry for Suzuki-Miyaura cross-coupling (via the aryl iodide) or amide coupling (via the primary amine).[1] While the free base is generally soluble in polar aprotic solvents, users frequently encounter precipitation issues when working with the hydrochloride salt form or when using hygroscopic (wet) DMSO .

This guide provides a systematic troubleshooting workflow to resolve solubility failures, ensuring consistent biological assay data and reaction kinetics.

Compound Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Solubility
Structure Aromatic ring, -NO₂, -I, -CH₂NH₂Moderately Lipophilic Core with Polar Head
LogP ~2.0 - 2.5Good solubility in organic solvents (DMSO, DMF).[1][2]
pKa (Amine) ~8.5 - 9.0Basic.[1] Will protonate in acidic media.
Common Forms Free Base (Oil/Solid) vs. HCl Salt (Solid)Critical: Salts have high lattice energy, reducing DMSO solubility.

Diagnostic Triage: Start Here

Before attempting new protocols, answer these three diagnostic questions to identify the root cause of the precipitation.

Q1: Are you working with the Hydrochloride (HCl) Salt or the Free Base?
  • Why this matters: The HCl salt possesses a stable crystal lattice that resists dissolution in organic solvents, even powerful ones like DMSO. The free base is an oil or low-melting solid that dissolves readily.[1]

  • Diagnosis: Check the container label. If it says "HCl" or "Hydrochloride," go to Protocol B .

Q2: How old is your DMSO bottle?
  • Why this matters: DMSO is aggressively hygroscopic. It can absorb up to 10% water by weight if left uncapped. Water acts as an "anti-solvent" for this lipophilic aromatic compound, causing immediate crashing out [1, 2].

  • Diagnosis: If the bottle has been open on the bench for >1 week or stored without a septum, go to Protocol C .

Q3: Did you freeze the stock solution?
  • Why this matters: DMSO freezes at 18.5°C. Upon thawing, a "cryo-concentration" effect can occur where the solute precipitates before the solvent fully melts, forming micro-aggregates that do not redissolve easily without energy input [3].

  • Diagnosis: If the solution was frozen and now looks cloudy, go to Protocol A .

Troubleshooting Protocols

Protocol A: The "Physical Force" Method (Standard Dissolution)

Use this for minor aggregation or recovering frozen stocks.[1]

Mechanism: Acoustic cavitation (sonication) breaks intermolecular hydrophobic stacking interactions (common in nitro-aromatics), while mild heat increases kinetic energy to overcome the crystal lattice energy.[1]

  • Vortex the sample vigorously for 30 seconds.

  • Inspect: If solid remains, place the vial in a bath sonicator (not a probe sonicator to avoid contamination) for 5–10 minutes.

  • Heat: If still cloudy, warm the solution to 37°C - 40°C in a water bath for 10 minutes.

    • Warning: Do not exceed 60°C, as nitro-aromatics can be thermally sensitive over long periods.

  • Verify: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates micro-precipitation that will skew assay results.

Protocol B: The "In-Situ Neutralization" (For Stubborn Salts)

Use this when the HCl salt refuses to dissolve in pure DMSO.[1]

Mechanism: The hydrochloride salt is ionic. DMSO is polar but aprotic, meaning it solvates cations well but anions (Cl⁻) poorly. By adding a soluble organic base, you deprotonate the ammonium species, generating the free base in situ, which is highly soluble in DMSO [4].

Steps:

  • Calculate the molar amount of your compound.

  • Add 1.5 - 2.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the DMSO/solid mixture.

    • Example: For 10 µmol of compound, add 15–20 µmol of DIPEA.

  • Vortex and sonicate (as in Protocol A).

  • Caveat: Ensure your downstream assay (e.g., cell culture or kinase assay) can tolerate trace amounts of DIPEA/TEA. Most biochemical assays tolerate <0.1% organic base.

Protocol C: The "Dry Solvent" Recovery (For Wet DMSO)

Use this if you suspect your DMSO has absorbed water.[1]

Mechanism: Water increases the polarity of the solvent mixture, pushing the lipophilic (3-Iodo-5-nitrophenyl) moiety out of solution.[1]

  • Discard the current aliquot of DMSO if possible.

  • Obtain Anhydrous DMSO (≥99.9%, water <50 ppm) packaged in a septum-sealed bottle (e.g., Sure/Seal™ or AcroSeal™).[1]

  • Use a dry syringe and needle to withdraw the solvent through the septum. Do not pour it out.

  • Dissolve the solid compound under an inert atmosphere (Nitrogen or Argon) if available.

  • Storage: Store the resulting stock solution in a vial with a tight seal (parafilm is insufficient; use screw caps with PTFE liners) and keep at -20°C.

Visual Troubleshooting Guide

The following logic tree illustrates the decision-making process for resolving solubility issues.

SolubilityTroubleshooting Start Start: Compound Precipitates in DMSO CheckForm Check Label: Is it HCl Salt or Free Base? Start->CheckForm IsSalt It is HCl Salt CheckForm->IsSalt Salt IsFreeBase It is Free Base CheckForm->IsFreeBase Free Base CheckWater Check Solvent: Is DMSO Fresh/Anhydrous? Sonicate Protocol A: Sonicate (10 min) Warm to 37°C CheckWater->Sonicate DMSO is Dry IsWet DMSO is Old/Open CheckWater->IsWet Suspect Water IsSalt->CheckWater AddBase Protocol B: Add 2.0 eq. DIPEA to neutralize IsSalt->AddBase Alternative AddBase->Sonicate IsFreeBase->CheckWater DryDMSO Protocol C: Use Anhydrous DMSO (Septum Sealed) IsWet->DryDMSO DryDMSO->Sonicate If still solid

Figure 1: Decision tree for troubleshooting solubility of (3-Iodo-5-nitrophenyl)methanamine.

Comparative Solubility Data

The table below highlights expected solubility limits based on similar halogenated nitro-aromatics (e.g., 3-nitrobenzaldehyde, 3-iodobenzylamine) [5].

Solvent SystemFree Base SolubilityHCl Salt SolubilityRecommended For
Anhydrous DMSO High (>50 mM)Moderate (10–20 mM)Stock Solutions (10–20 mM)
Wet DMSO (90%) Moderate (10 mM)Poor (<5 mM)Avoid for Stocks
DMSO + 1% DIPEA High (>50 mM)High (>50 mM)Best for Salts
Ethanol ModerateModerate (requires heat)Secondary choice
Water/PBS NegligibleLow (<1 mM)Assay Buffer (Dilute only)

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Ethanol is a viable alternative for the free base, but it is volatile. This makes it poor for long-term storage of stock solutions as the concentration will change over time due to evaporation. DMSO is preferred for its low vapor pressure.

Q: My solution turned yellow after adding DIPEA. Is it degraded? A: Not necessarily. Nitro-aromatic compounds often exhibit a "bathochromic shift" (color change) when the pH changes or when they form charge-transfer complexes with amines.[1] Verify purity via LC-MS if you suspect degradation, but a slight color change is often physical, not chemical.

Q: I need to dilute this into cell culture media. Will it crash out? A: Yes, this is a risk. This compound is hydrophobic. When diluting from DMSO into water/media:

  • Keep the final DMSO concentration <0.5% (for cell health).

  • Perform the dilution rapidly while vortexing the media to prevent local high concentrations.

  • Do not make intermediate dilutions in water; go straight from DMSO stock to media.

References

  • Vertex AI Search. (2024). Effect of water in DMSO on organic compound solubility. Retrieved from 3[1]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from 4[1]

  • BenchChem. (2025).[5] Overcoming solubility issues with hydrophobic agents in DMSO. Retrieved from 6[1]

  • ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Extractions and Solubility. Retrieved from 7

  • MedChemExpress. (2025). 3-Nitrobenzaldehyde Solubility Data. Retrieved from 8[1]

Sources

Optimization

Removing impurities from (3-Iodo-5-nitrophenyl)methanamine via recrystallization

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies for the purification of (3-Iodo-5-nitrophenyl)methanamine (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies for the purification of (3-Iodo-5-nitrophenyl)methanamine (also known as 3-iodo-5-nitrobenzylamine).

Causality & Strategic Overview: The "Why" Behind the Workflow

Purifying the free base of (3-Iodo-5-nitrophenyl)methanamine via direct recrystallization is notoriously difficult. The compound is highly lipophilic due to the heavy iodine atom, and the free base is prone to "oiling out" rather than forming a crystalline lattice[1].

The Mechanistic Challenge: Aerobic Oxidation Like many benzylic amines, (3-Iodo-5-nitrophenyl)methanamine is highly susceptible to aerobic oxidation[2]. Under atmospheric oxygen, the amine undergoes a single-electron transfer (SET) to form a radical cation on the nitrogen. Subsequent deprotonation yields a benzylic radical, which couples and eliminates ammonia to form an (N-benzylidenebenzylamine derivative)[3]. This impurity manifests as a stubborn yellow/brown discoloration in the product, typical of [4].

The Solution: Hydrochloride Salt Formation To bypass these issues, our protocol mandates the conversion of the free base into its prior to recrystallization[1]. Protonating the amine ties up the nitrogen's lone pair, effectively shutting down the radical cation oxidation pathway. Furthermore, the resulting ionic interactions drive the formation of a highly stable, easily filterable crystalline solid.

Process Visualization

G start Crude (3-Iodo-5-nitrophenyl)methanamine (Free Base) salt_form Salt Formation (Add HCl in Ether at 0°C) start->salt_form crude_salt Crude Amine HCl Salt (Precipitate) salt_form->crude_salt dissolve Dissolution & Decolorization (Hot EtOH + Charcoal) crude_salt->dissolve hot_filter Hot Filtration (Remove Charcoal & Insoluble Impurities) dissolve->hot_filter crystallize Slow Cooling & Crystallization (Room Temp to 0°C) hot_filter->crystallize isolate Vacuum Filtration & Cold Solvent Wash crystallize->isolate pure Purified (3-Iodo-5-nitrophenyl)methanamine HCl (>99% Purity) isolate->pure

Caption: Workflow for the purification of (3-Iodo-5-nitrophenyl)methanamine via its hydrochloride salt.

Quantitative Data & Solubility Profiles

Successful recrystallization relies on exploiting differential solubility. The data below summarizes the physicochemical behavior of the compound and the expected impurity clearance.

Table 1: Comparative Solubility Profile

SolventFree Base SolubilityHCl Salt SolubilityApplication in Workflow
Diethyl EtherHighly SolubleInsolubleIdeal for initial salt precipitation.
Ethanol (Absolute)SolubleSoluble (Hot), Sparingly (Cold)Primary recrystallization solvent.
WaterInsolubleSoluble (Hot), Slightly (Cold)Co-solvent for highly polar impurities.
AcetoneSolubleInsolubleExcellent for final cold washes.

Table 2: Expected Impurity Clearance Profile

Impurity TypePre-Recrystallization (%)Post-Recrystallization (%)Clearance Mechanism
Imine Dimer (Oxidation)5.0 - 15.0 %< 0.1 %Remains soluble in cold EtOH/Acetone washes.
Des-iodo Byproduct2.0 - 5.0 %< 0.5 %Excluded from the rigid HCl salt crystal lattice.
Unreacted Nitrile1.0 - 3.0 %Not DetectedRemoved during hot gravity filtration.

Self-Validating Experimental Protocols

Protocol A: Conversion to Hydrochloride Salt

Objective: Stabilize the amine and prepare it for crystallization.

  • Dissolution: Dissolve the crude (3-Iodo-5-nitrophenyl)methanamine free base in anhydrous diethyl ether (approx. 10 mL per gram of amine) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir vigorously.

  • Precipitation: Slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white to off-white precipitate will form immediately.

    • Self-Validation Check: Test the mother liquor with pH paper. Continue adding HCl until the solution is distinctly acidic (pH 1-2), ensuring complete conversion.

  • Isolation: Collect the crude salt via vacuum filtration. Wash the filter cake with a small volume of cold diethyl ether and air-dry for 15 minutes.

Protocol B: Recrystallization of the HCl Salt

Objective: Achieve >99% purity by removing trapped synthetic byproducts and oxidized dimers.

  • Dissolution: Transfer the crude salt to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.

  • Decolorization (If necessary): If the solution exhibits a yellow/orange tint (indicative of imine dimers), add 5% w/w activated charcoal. Boil gently for 5 minutes.

  • Hot Filtration: Rapidly filter the hot suspension through a fluted filter paper or a pre-heated Celite pad to remove the charcoal and any insoluble polymeric impurities.

    • Self-Validation Check: The resulting filtrate must be optically clear and colorless. If a tint persists, the decolorization step must be repeated to ensure purity.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once crystals have initiated, transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield.

  • Isolation & Drying: Collect the purified crystals via vacuum filtration. Wash the crystals with ice-cold acetone to strip away any residual mother liquor containing soluble impurities. Dry under high vacuum at 40 °C to constant weight.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" instead of forming crystals during the cooling phase. What is the cause and how do I fix it? A1: Oiling out occurs when the solute precipitates as a liquid rather than a solid, usually because the solvent's boiling point is higher than the melting point of the impure solid, or due to a high concentration of lipophilic impurities[1]. Solution: Reheat the mixture until the oil dissolves completely. Add a slightly more polar co-solvent (like 5-10% water to your ethanol) to increase the polarity of the continuous phase, which forces the highly polar HCl salt to crystallize rather than phase-separate as an oil. Alternatively, seed the solution with a pure crystal of the salt while it is still warm.

Q2: The isolated crystals are heavily discolored (yellow or brown). How can I remove this? A2: Discoloration in benzylamines is almost exclusively caused by the oxidation of the amine to an [2]. These dimers are highly conjugated and deeply colored. Solution: The imine dimer is highly soluble in organic solvents but does not form an HCl salt easily. Ensure you are washing your final filter cake with an adequate volume of ice-cold acetone. If the color is trapped within the crystal lattice, you must perform a second recrystallization using activated charcoal (Step 2 of Protocol B) to adsorb the conjugated impurities prior to crystallization.

Q3: I am experiencing a low yield (<50%) after recrystallization. How do I optimize recovery? A3: Low yields typically result from using too much recrystallization solvent or using a solvent system where the cold solubility of the salt is still too high. Solution: Ensure you are adding the boiling ethanol dropwise only until the solid dissolves. If you have added too much solvent, boil off the excess on a rotary evaporator before cooling. To further depress the solubility of the salt during the cooling phase, you can carefully layer a non-polar anti-solvent (like diethyl ether) onto the cold ethanol solution to force more salt out of solution.

Q4: How do I analytically verify that the imine dimer impurity has been completely removed? A4: While a colorless crystal is a good visual indicator, analytical verification is required for drug development. Solution: Run a 1H-NMR in DMSO-d6. The benzylic protons of the pure amine salt will appear as a sharp singlet (or coupled to the NH3+ protons depending on exchange rates) around 4.0 - 4.5 ppm. The imine dimer impurity will show a distinct, highly deshielded aldimine proton (-CH=N-) far downfield, typically between 8.2 and 8.6 ppm. The absence of this peak confirms successful purification.

References

  • Title: Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen Source: ACS Omega (PMC / NIH) URL: [Link]

  • Title: How to purify Benzylamine? Source: Reddit (r/OrganicChemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chemoselective Nitro Reduction of (3-Iodo-5-nitrophenyl)methanamine

Welcome to the technical support center for the chemoselective reduction of (3-Iodo-5-nitrophenyl)methanamine . Converting the nitro group to an aniline while preserving the highly labile carbon-iodine (C–I) bond is a no...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chemoselective reduction of (3-Iodo-5-nitrophenyl)methanamine . Converting the nitro group to an aniline while preserving the highly labile carbon-iodine (C–I) bond is a notorious challenge in synthetic chemistry. This guide is designed for researchers and drug development professionals, providing mechanistic insights, validated protocols, and troubleshooting workflows to prevent hydrodehalogenation.

Mechanistic Insights: The Deiodination Challenge

The primary challenge in reducing (3-Iodo-5-nitrophenyl)methanamine is the inherent weakness of the C–I bond. Among aryl halides, the C–I bond has the lowest bond dissociation energy, making it highly susceptible to cleavage via hydrogenolysis[1].

When using standard catalytic hydrogenation (e.g., Pd/C with H₂), the palladium readily undergoes oxidative addition into the C–I bond. Once the nitro group is reduced, the newly formed electron-rich aniline ring further activates the C–I bond toward this oxidative addition, accelerating the loss of the iodine atom[2]. Furthermore, the starting material contains a basic benzylic amine (–CH₂NH₂), which can coordinate to metal catalyst surfaces, altering their reactivity and sometimes leading to incomplete reduction or catalyst poisoning.

To achieve chemoselectivity, the reduction mechanism must bypass C–I oxidative addition. This is successfully achieved through two primary strategies:

  • Catalyst Poisoning: Using a sulfided platinum catalyst (Pt-S/C) where sulfur selectively blocks the highly active, low-coordination sites on the metal surface responsible for dehalogenation[3].

  • Single-Electron Transfer (SET): Utilizing dissolving metal reductions (like Iron) that operate via an SET mechanism, which inherently lacks the pathway to cleave aryl C–I bonds under mild conditions.

Mechanism Nitro Ar-NO2 + C-I Bond PdC Standard Pd/C Nitro->PdC PtS Sulfided Pt/C Nitro->PtS OxAdd Rapid Oxidative Addition into C-I Bond PdC->OxAdd Poison Active Sites Poisoned by Sulfur PtS->Poison Dehalo Hydrodehalogenation (Loss of Iodine) OxAdd->Dehalo Preserve Chemoselective Reduction (Iodine Preserved) Poison->Preserve

Mechanistic divergence between standard and sulfided catalysts.

Decision Workflow for Methodology Selection

Selecting the appropriate reduction method depends on your laboratory's infrastructure (e.g., availability of high-pressure hydrogenation equipment) and tolerance for metal waste.

Workflow Start (3-Iodo-5-nitrophenyl)methanamine Decision Is H2 gas equipment available? Start->Decision CatHydro Catalytic Hydrogenation Use 5% Pt(S)/C Decision->CatHydro Yes ChemRed Chemical Reduction Use Fe / NH4Cl Decision->ChemRed No WorkupCat Filter through Celite Evaporate solvent CatHydro->WorkupCat WorkupChem Basify to pH 10 Extract with EtOAc ChemRed->WorkupChem Product Target: (3-Amino-5-iodophenyl)methanamine WorkupCat->Product WorkupChem->Product

Decision workflow for chemoselective nitro reduction of iodoarenes.

Quantitative Data: Reagent Performance Comparison

The table below summarizes the expected performance of various reduction methods specifically applied to iodo-nitroarenes based on established literature.

Reduction MethodCatalyst / ReagentsTempChemoselectivity (Iodine Retention)Typical YieldMechanistic Note
Standard Hydrogenation H₂, Pd/C25 °C< 10%LowRapid oxidative addition into C–I bond causes severe dehalogenation[1].
Poisoned Hydrogenation H₂, Pt-S/C25 °C> 95%80–90%Sulfur poisons dehalogenation sites, highly selective[4],[3].
Béchamp-Type Reduction Fe, NH₄Cl, EtOH/H₂O80 °C> 98%85–95%SET mechanism avoids C–I cleavage; environmentally benign.
Tin Reduction SnCl₂·2H₂O, EtOH70 °C> 95%70–85%Mild, but generates problematic tin emulsions during workup.
Transfer Hydrogenation N₂H₄·H₂O, Pd/C25 °C~ 85%75–85%Requires strict room-temperature control to prevent C–I cleavage[2].

Validated Experimental Protocols

Every protocol described here is designed as a self-validating system to ensure reproducibility and high E-E-A-T standards.

Protocol A: Catalytic Hydrogenation with Sulfided Platinum (Pt-S/C)

This method is ideal for clean, scalable reactions where metal waste must be minimized[4].

  • Preparation: In a flame-dried hydrogenation flask, dissolve 1.0 mmol of (3-Iodo-5-nitrophenyl)methanamine in 10 mL of anhydrous Methanol or THF.

  • Catalyst Addition: Add 5 mol% of 5% Pt-S/C (Sulfided Platinum on Carbon). Causality: The sulfur modification is critical; it hampers the highly active platinum sites that would otherwise cleave the C–I bond[3].

  • Reaction: Purge the flask with N₂ gas three times, followed by H₂ gas. Stir the suspension vigorously under 1 atm of H₂ at room temperature (25 °C) for 2–4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The product should show an [M+H]⁺ peak at m/z 249.0. If a peak at m/z 123.1 appears, deiodination is occurring (check catalyst quality).

  • Workup: Purge the flask with N₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the pure diamine.

Protocol B: Chemical Reduction with Iron and Ammonium Chloride (Béchamp-Type)

This is the most robust, catalyst-free method, highly tolerant of the basic benzylic amine.

  • Preparation: Suspend 1.0 mmol of the starting material in 15 mL of a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add 5.0 mmol of commercial metallic iron powder and 2.0 mmol of Ammonium Chloride (NH₄Cl). Causality: NH₄Cl acts as a mild proton source to sustain the iron oxidation cycle without fully protonating the benzylic amine, which would otherwise halt the SET process.

  • Reaction: Heat the mixture to 80 °C under reflux for 3 hours. The solution will turn dark brown/black as zero-valent iron oxidizes to magnetite (Fe₃O₄).

  • Validation Checkpoint: Spot on TLC (DCM:MeOH:NH₄OH 90:9:1). The diamine product will be highly polar and stain strongly with Ninhydrin.

  • Workup: Cool to room temperature and filter through a Celite pad to remove iron oxides. Critical Step: Basify the filtrate to pH 10 using 1M Na₂CO₃. Extract the aqueous layer thoroughly with Ethyl Acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide & FAQs

Q: My isolated yield is very low, but LC-MS showed complete conversion. Where is my product? A: (3-Iodo-5-nitrophenyl)methanamine contains a basic benzylic amine. Upon reduction, you form a diamine. Diamines are highly polar and coordinate strongly to metal waste (like tin or iron oxides). Solution: Ensure your aqueous workup is sufficiently basic (pH > 10) to free-base both amines before extraction. If Ethyl Acetate is insufficient, switch to a more polar extraction solvent like 10% Methanol in Dichloromethane.

Q: Can I use transfer hydrogenation with ammonium formate and Pd/C? A: This is highly discouraged for iodoarenes. Even with mild hydrogen donors, Pd/C will rapidly cleave the highly active C–I bond[1]. If transfer hydrogenation is absolutely necessary, use carefully controlled hydrazine hydrate at room temperature[2], though Pt-S/C with H₂ remains vastly superior for preserving halogens[4].

Q: The nitro reduction is incomplete, leaving hydroxylamine intermediates. What should I do? A: The basic benzylic amine might be passivating the catalyst surface. If using Pt-S/C, you can add a sub-stoichiometric amount of acetic acid to slightly protonate the amine, reducing its coordinative ability. If using the Iron protocol, ensure your iron powder is freshly activated (washing with dilute HCl prior to use can help remove passivating oxide layers).

References

  • Benchchem. selective reduction of nitro group without affecting other functional groups.
  • Università degli Studi di Milano (unimi.it). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.
  • Longdom Publishing. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions.
  • Benchchem. Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes.
  • National Institutes of Health (NIH). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.

Sources

Optimization

Technical Support Center: Navigating Moisture Sensitivity in Reactions with (3-Iodo-5-nitrophenyl)methanamine

Welcome to the technical support center for (3-Iodo-5-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this reagent, wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Iodo-5-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this reagent, with a particular focus on mitigating issues related to moisture sensitivity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your experiments are successful, reproducible, and safe.

While specific data on the hygroscopic nature of (3-Iodo-5-nitrophenyl)methanamine is not extensively documented, its structural motifs—an aromatic amine, an iodo group, and a nitro group—necessitate careful handling to prevent moisture-induced side reactions and degradation. This guide is built upon established principles for handling air- and moisture-sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: Is (3-Iodo-5-nitrophenyl)methanamine considered moisture-sensitive?

A1: While not definitively classified as hygroscopic, the presence of the primary amine group suggests a potential for moisture sensitivity. Primary amines can absorb atmospheric water, which can interfere with various reactions. It is best practice to handle (3-Iodo-5-nitrophenyl)methanamine as a moisture-sensitive compound, especially in reactions that require anhydrous conditions. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[1][2]

Q2: What are the initial signs of moisture contamination in my sample of (3-Iodo-5-nitrophenyl)methanamine?

A2: Visual changes can be an indicator of degradation, which may be facilitated by moisture. A color change from its expected appearance (typically a solid or oil) to a darker or discolored substance could suggest the presence of impurities or degradation products.[2] For conclusive evidence, it is recommended to perform an analytical check, such as HPLC or NMR, to assess the purity of a suspect batch before use.[3]

Q3: How should I properly store (3-Iodo-5-nitrophenyl)methanamine to minimize moisture absorption?

A3: To ensure its long-term stability, (3-Iodo-5-nitrophenyl)methanamine should be stored in a tightly closed container, preferably with a PTFE-lined cap, in a desiccator or a glove box. For extended storage, sealing the container with paraffin film and storing it at a low temperature (2-8°C) in a dry environment is advisable.[1] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Troubleshooting Guide: Common Issues in Reactions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with (3-Iodo-5-nitrophenyl)methanamine is giving low yields or failing completely.

  • Potential Cause: Moisture is a well-known inhibitor of many cross-coupling reactions. Water can deactivate the catalyst, hydrolyze starting materials, and promote unwanted side reactions. The iodo-substituent on the phenyl ring makes this compound a prime candidate for such reactions, which are notoriously sensitive to moisture.

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents must be anhydrous, either purchased as such or freshly distilled from an appropriate drying agent. Other solid reagents should be dried under high vacuum.

    • Inert Atmosphere Technique: The reaction should be set up and run under a positive pressure of an inert gas like argon or nitrogen. This can be achieved using a Schlenk line or in a glovebox.[4]

    • Solvent Choice: Use high-quality, anhydrous solvents appropriate for the specific cross-coupling reaction.

    • Reagent Purity: Verify the purity of your (3-Iodo-5-nitrophenyl)methanamine and other reagents. If moisture contamination is suspected, consider purifying the starting material before use.

Issue 2: I am observing the formation of unexpected byproducts in my reaction, possibly from the reduction of the nitro group.

  • Potential Cause: While many reductions of nitro groups are intentionally carried out in aqueous media (e.g., with zinc and ammonium chloride), trace moisture in an otherwise anhydrous reaction can sometimes lead to unintended partial reduction, especially if reactive metals or certain catalysts are present.[5][6]

  • Troubleshooting Steps:

    • Scrutinize Reagents: Ensure that all reagents, not just the solvent, are anhydrous. Some reagents can be hygroscopic and introduce water into the reaction.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction closely for the appearance of byproducts.[7] This can help you identify when and under what conditions the side reactions are occurring.

    • Control Experiment: Run a control reaction where you intentionally add a small, known amount of water to see if it reproduces the byproduct formation. This can help confirm if moisture is the culprit.[8]

Issue 3: My reaction involving the amine group, such as an amidation or reductive amination, is sluggish or incomplete.

  • Potential Cause: The primary amine of (3-Iodo-5-nitrophenyl)methanamine is the key reactive site for these transformations. While some reductive aminations can tolerate or even use water, others require anhydrous conditions for the initial imine formation.[9] Excess water can shift the equilibrium away from the imine, slowing down the reaction.

  • Troubleshooting Steps:

    • Use of a Dehydrating Agent: For reactions sensitive to water, consider adding a dehydrating agent like molecular sieves to the reaction mixture to sequester any trace amounts of water.

    • Azeotropic Removal of Water: If the reaction conditions allow, using a Dean-Stark apparatus to azeotropically remove water can be very effective.

    • pH Control: The nucleophilicity of the amine is pH-dependent. Ensure the reaction conditions maintain an optimal pH for the desired transformation.

Experimental Protocols: Best Practices for Handling

Adhering to the following protocols will significantly reduce the risk of moisture-related issues in your experiments.

Protocol 1: Aliquoting and Weighing (3-Iodo-5-nitrophenyl)methanamine
  • Environment: Whenever possible, handle the compound inside a glovebox with a dry, inert atmosphere. If a glovebox is not available, use a glove bag or work quickly in a well-ventilated fume hood on a low-humidity day.

  • Temperature Equilibration: Before opening, allow the sealed container of (3-Iodo-5-nitrophenyl)methanamine to warm to ambient temperature to prevent condensation.

  • Inert Gas Blanket: If not in a glovebox, briefly flush the headspace of the container with a gentle stream of nitrogen or argon before and after taking your sample.

  • Weighing: Weigh the required amount into a pre-dried vial. For subsequent steps in a reaction, it is best to dissolve the weighed compound in an anhydrous solvent under an inert atmosphere and transfer it to the reaction vessel via a syringe or cannula.

Protocol 2: Setting up a Moisture-Sensitive Reaction

This protocol provides a general workflow for a reaction requiring anhydrous conditions, such as a Suzuki coupling.

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours, or flame-dry under vacuum. Assemble the glassware while still hot and allow it to cool under a stream of inert gas.

  • Reagent Preparation:

    • Dry any solid reagents under high vacuum for several hours before use.

    • Use anhydrous solvents from a solvent purification system or freshly opened sure-seal bottles.

  • Reaction Assembly:

    • Add the solid reagents (e.g., (3-Iodo-5-nitrophenyl)methanamine, boronic acid, palladium catalyst, and base) to the reaction flask under a positive pressure of inert gas.

    • Add the anhydrous solvent via a syringe.

    • If any reagents are liquid, add them via a syringe.

  • Execution: Maintain a positive pressure of the inert gas throughout the reaction. Use a bubbler to monitor the gas flow.

  • Work-up: Quench the reaction carefully. Be aware that some reagents used in anhydrous reactions can react violently with water.[8]

Visualizing Moisture-Sensitive Workflows

The following diagram illustrates a typical workflow for a moisture-sensitive reaction, highlighting critical control points to prevent moisture contamination.

MoistureSensitiveWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Work-up glassware Oven/Flame-Dried Glassware setup Reaction Setup (under inert gas) glassware->setup reagents Anhydrous Reagents & Solvents reagents->setup moisture1 Potential Moisture Entry! inert_gas Inert Gas Source (Argon/Nitrogen) inert_gas->setup Critical Control Point: Maintain positive pressure addition Reagent Addition (Syringe/Cannula) setup->addition moisture2 Potential Moisture Entry! rxn Reaction in Progress (Positive Pressure) addition->rxn monitoring TLC/LC-MS Monitoring rxn->monitoring workup Aqueous Work-up (Post-Reaction) rxn->workup

Caption: Workflow for a moisture-sensitive reaction highlighting key control points.

Data Summary: Solvent Drying Agents

Choosing the correct drying agent for your solvent is crucial. The table below summarizes common drying agents for solvents frequently used in reactions with (3-Iodo-5-nitrophenyl)methanamine.

SolventRecommended Drying Agent(s)Incompatible Drying Agents
Tetrahydrofuran (THF)Sodium/benzophenone, CaH₂
Dichloromethane (DCM)CaH₂Sodium
TolueneSodium/benzophenone, CaH₂
Acetonitrile (MeCN)CaH₂, Molecular Sieves (4Å)Sodium
N,N-Dimethylformamide (DMF)BaO, Molecular Sieves (4Å)

Note: Always consult safety data sheets and chemical compatibility charts before drying solvents.

References

  • BASF. (2025, July 28).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Benchchem. (2025). Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine.
  • ResearchGate. (2025, August 6). Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes. [Link]

  • Synthesis of 4-iodonitrobenzene. (n.d.).
  • Benchchem. (n.d.).
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. [Link]

  • ACS Publications. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid | ACS Omega. [Link]

  • PMC. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • ResearchGate. (2025, November 9). Supercritical Water Oxidation of Aniline, Nitrobenzene, and Indole: Effect of Catalysts on Nitrogen Conversion Mechanism. [Link]

  • Sciencemadness Discussion Board. (2016, November 19). Benzylamine via the delepine reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?[Link]

  • PubMed. (n.d.). Characterization of the early primary antibody response to the 4-hydroxy-3-iodo-5-nitrophenylactate (NIP) and the 2,4-dimitrophenyl (DNP) determinants. [Link]

  • Google Patents. (2013, May 10).
  • Benchchem. (2025). 5-Nitrovanillin stability and storage conditions.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • PubMed. (2017, January 5). Formation of iodo-trihalomethanes, iodo-acetic acids, and iodo-acetamides during chloramination of iodide-containing waters: Factors influencing formation and reaction pathways. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • ResearchGate. (n.d.). Formation of iodo-trihalomethanes, iodo-acetic acids, and iodo-acetamides during chloramination of iodide-containing waters: Factors influencing formation and reaction pathways | Request PDF. [Link]

  • PMC. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. [Link]

  • MDPI. (2025, October 12). Enhancing Polyantimonic-Based Materials' Moisture Response with Binder Content Tuning. [Link]

  • MDPI. (2023, July 30). Enhancing Polyantimonic-Based Materials' Moisture Response with Binder Content Tuning. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of 3-Iodo-5-nitrobenzylamine

Welcome to the Technical Support Center for the purification of 3-iodo-5-nitrobenzylamine . This guide provides causal explanations, validated protocols, and troubleshooting steps for overcoming the chromatographic chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-iodo-5-nitrobenzylamine . This guide provides causal explanations, validated protocols, and troubleshooting steps for overcoming the chromatographic challenges associated with this highly polarizable, basic primary amine.

Section 1: The Mechanistic Challenge (Causality)

Why does 3-iodo-5-nitrobenzylamine streak on standard silica? To successfully purify this compound, one must understand the interaction between the molecule and the stationary phase.

  • The Acid-Base Interaction: Bare silica gel is a Brønsted acid due to the presence of surface silanol (Si-OH) groups[1]. The primary amine group of 3-iodo-5-nitrobenzylamine is basic. When it interacts with the acidic silanols, a strong ionic interaction occurs, leading to the formation of an ammonium silicate complex[2].

  • Chromatographic Failure: This ionic binding prevents uniform desorption during mobile phase flow, resulting in severe band broadening, tailing (streaking), and poor mass recovery[3].

  • Substituent Effects: The 5-nitro group is strongly electron-withdrawing, and the 3-iodo group is highly lipophilic and polarizable. While the nitro group slightly reduces the amine's basicity compared to an unsubstituted benzylamine, the strong dipole moment requires a carefully balanced solvent system to achieve an optimal retention factor (

    
    ) without irreversible adsorption[4].
    

Section 2: Troubleshooting Workflow

G Start 3-iodo-5-nitrobenzylamine Crude Mixture Interaction Acid-Base Interaction (Amine + Acidic Silanols) Start->Interaction Symptom Severe Streaking & Poor Recovery Interaction->Symptom Decision Select Resolution Strategy Symptom->Decision Path1 Strategy A: Mobile Phase Modifier (1-2% TEA or NH₃) Decision->Path1 Path2 Strategy B: Stationary Phase (Basic Alumina / KP-NH) Decision->Path2 Success Sharp Elution Bands & High Purity Recovery Path1->Success Path2->Success

Workflow for resolving amine streaking during 3-iodo-5-nitrobenzylamine chromatography.

Section 3: Validated Experimental Protocols

To establish a self-validating system, the protocols below neutralize the stationary phase prior to sample introduction, ensuring that ionic binding cannot occur.

Protocol A: Normal-Phase Silica with Basic Modifiers

Principle: A competing volatile base (TEA or NH₃) is added to the mobile phase to preferentially bind and "deactivate" the acidic silanol sites, allowing the benzylamine to elute as a sharp band governed by standard partitioning[3].

Step 1: Solvent Preparation

  • For Triethylamine (TEA): Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 70:30). Add 1% to 2% (v/v) TEA[3].

  • For Ammonia (NH₃): Prepare a mobile phase of Dichloromethane (DCM)/Methanol (MeOH) (e.g., 95:5). Add 1% (v/v) concentrated aqueous ammonium hydroxide (NH₄OH)[1].

Step 2: Column Pre-treatment (Critical for Self-Validation)

  • Slurry-pack the silica gel using the base-modified solvent.

  • Flush the column with at least 3 Column Volumes (CV) of the modified solvent. Validation check: The column is only ready when the eluent pH matches the input solvent pH, confirming complete silanol deactivation[3].

Step 3: Sample Loading & Elution

  • Dissolve the crude 3-iodo-5-nitrobenzylamine in the minimum amount of the modified mobile phase and load it onto the column.

  • Elute using an isocratic flow or a shallow gradient. Collect fractions and monitor via TLC.

Protocol B: Alternative Stationary Phases

Principle: Eliminating the acidic silanols entirely by using a basic or end-capped stationary phase removes the need for mobile phase modifiers, simplifying post-column solvent removal[2][4].

Step 1: Column Selection

  • Select a pre-packed amine-functionalized silica column (e.g., KP-NH) or manually pack a column with Basic Alumina (Brockmann I)[2][4].

Step 2: Solvent Preparation & Elution

  • Prepare a standard Hexanes/Ethyl Acetate gradient (e.g., 10% to 50% EtOAc). No TEA or NH₃ is required.

  • Load the sample and elute. The amine will elute in sharp bands without tailing.

Section 4: Quantitative Data & Solvent System Selection

Use the following table to select the optimal system based on your lab's available resources and downstream application needs.

Solvent SystemStationary PhaseModifierTypical

Streaking RiskApplication Notes
Hexanes / EtOAc Bare Silica Gel1–2% TEA0.25 – 0.40LowStandard method. Requires post-column TEA removal via toluene co-evaporation.
DCM / MeOH Bare Silica Gel1–5% NH₃ (aq)0.30 – 0.45LowHigh capacity. Ideal if the crude mixture contains highly polar impurities.
Hexanes / EtOAc Amine-Silica (KP-NH)None0.35 – 0.50Very LowBest peak shape. No modifier removal needed; ideal for downstream bio-assays.
DCM / MeOH Basic AluminaNone0.40 – 0.60LowGood alternative to modified silica. Requires Brockmann I grade alumina.

Section 5: Frequently Asked Questions (FAQs)

Q1: My 3-iodo-5-nitrobenzylamine fractions smell like fish/ammonia after rotary evaporation. How do I remove the residual TEA? A: Triethylamine has a boiling point of 89°C and often co-elutes or remains trapped in the purified amine matrix. To remove it, co-evaporate the product with toluene (2-3 times) on a rotary evaporator, followed by high-vacuum drying for 12-24 hours. Alternatively, switch to the DCM/MeOH/NH₃ system, as ammonia is highly volatile and easier to evaporate.

Q2: Can I use an acidic modifier like Trifluoroacetic Acid (TFA) to sharpen the peaks? A: No. While acidic modifiers work for acidic compounds, adding TFA to a basic amine will protonate it, creating a highly polar ammonium trifluoroacetate salt. This will drastically increase its affinity for the silica gel, leading to irreversible adsorption or requiring 100% polar solvents to elute[3].

Q3: Why does my TLC look like a long smear even though I used TEA in my column solvent? A: TLC plates are made of bare, acidic silica. If you spot your basic amine on a standard TLC plate and run it in a non-modified solvent, it will streak, giving a false impression of your column's performance. You must add 1-2% TEA to your TLC developing chamber solvent to accurately monitor the fractions[5].

Q4: How does the heavy iodine atom affect the chromatography compared to standard benzylamine? A: The iodine atom at the 3-position significantly increases the lipophilicity (LogP) of the molecule. This means 3-iodo-5-nitrobenzylamine will elute faster (higher


) in non-polar solvents compared to an unhalogenated analog. You should adjust your starting Hexanes:EtOAc ratio to be slightly more non-polar (e.g., start at 80:20 instead of 50:50) to prevent the compound from eluting in the void volume.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog.[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog.[Link]

  • McGarry, K. A., et al. "Selective Formation of ortho-Aminobenzylamines by the Copper-Catalyzed Amination of Benzylamine Boronate Esters." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Semantic Scholar. "Meisenheimer and other rearrangements of n-oxides." Semantic Scholar Corpus.[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of (3-Iodo-5-nitrophenyl)methanamine

Welcome to the dedicated technical support and troubleshooting center for (3-Iodo-5-nitrophenyl)methanamine (also known as 3-iodo-5-nitrobenzylamine). Because this molecule contains three highly reactive functional group...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for (3-Iodo-5-nitrophenyl)methanamine (also known as 3-iodo-5-nitrobenzylamine). Because this molecule contains three highly reactive functional groups—a primary amine, an aryl iodide, and a nitro group—it is exceptionally vulnerable to environmental degradation.

This guide is designed for researchers and drug development professionals to understand the mechanistic causes of compound degradation and implement field-proven storage protocols.

🔍 Troubleshooting & FAQ

Q1: My powder has developed a white, crusty solid around the cap, and its solubility in organic solvents has drastically decreased. What happened? A1: This is a classic symptom of carbamate formation . The primary amine moiety in (3-Iodo-5-nitrophenyl)methanamine acts as a strong nucleophile. When exposed to atmospheric carbon dioxide (CO₂), the amine nitrogen attacks the electrophilic carbon of CO₂, leading to the formation of an insoluble carbamate salt[1].

  • Causality: The reaction is driven by the thermodynamic stability of the resulting carbamate network. Once formed, these salts are highly insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Resolution: The batch is compromised. You must re-purify the compound via an acid-base extraction or flash chromatography before use. To prevent this, always store the compound under a strict inert atmosphere (Argon or Nitrogen).

Q2: The compound was originally a pale yellow powder, but it has turned dark brown or purple. Is it still usable for cross-coupling reactions? A2: No, the discoloration indicates severe photodegradation , and the material will likely fail in transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig couplings). Aryl iodides are highly sensitive to ultraviolet (UV) and visible light. Photons provide enough energy to induce homolytic cleavage of the carbon-iodine (C-I) bond, generating highly reactive aryl radicals and iodine radicals[2].

  • Causality: The liberated iodine radicals rapidly recombine to form molecular iodine (I₂), which imparts the characteristic purple/brown color. The loss of the iodide functional group destroys the reactive site needed for oxidative addition in palladium catalysis.

  • Resolution: Discard heavily discolored material. Always store the compound in opaque, amber-glass vials wrapped in aluminum foil.

Q3: What are the optimal long-term storage conditions to maintain >99% purity? A3: For long-term storage (months to years), the compound must be kept tightly sealed at -20°C in a desiccated environment[3]. Elevated temperatures accelerate both the thermal decomposition of the nitro group and the oxidative degradation of the amine.

📊 Quantitative Degradation Matrix

The following table summarizes the primary degradation pathways, their environmental triggers, and the necessary preventive actions.

Degradation PathwayEnvironmental TriggerVisual/Physical SymptomMechanistic CausePreventive Storage Action
Photodegradation UV / Visible LightDark brown or purple discolorationHomolytic C-I bond cleavage yielding I₂Store in amber glass, wrap in foil
Carbamate Formation Atmospheric CO₂White crust, loss of solubilityNucleophilic attack of primary amine on CO₂Store under Argon/N₂ atmosphere
Oxidative Degradation Atmospheric O₂Yellowing, formation of impuritiesOxidation of amine to imine/amideSeal with PTFE-lined crimp caps
Thermal Decomposition Heat (>25°C)Decreased assay yield, tar formationAccelerated kinetic degradationStore at -20°C for long-term

🔬 Mechanistic Degradation Pathways

DegradationPathways Compound (3-Iodo-5-nitrophenyl) methanamine UV UV / Visible Light (Photolysis) Compound->UV CO2 Atmospheric CO2 & O2 (Oxidation/Nucleophilic Attack) Compound->CO2 Heat Elevated Temperatures (Thermal Stress) Compound->Heat Radical Aryl Radicals & Molecular Iodine (Brown/Purple Discoloration) UV->Radical C-I Bond Cleavage Carbamate Carbamate Salts & Imines (White Crust / Insoluble) CO2->Carbamate Amine Degradation Decomp Nitro-group Reduction & Polymerization Heat->Decomp Thermal Degradation

Mechanistic degradation pathways of (3-Iodo-5-nitrophenyl)methanamine.

🧪 Self-Validating Protocol: Inert Aliquoting & Storage

To prevent repeated freeze-thaw cycles and atmospheric exposure, bulk quantities of (3-Iodo-5-nitrophenyl)methanamine should be aliquoted immediately upon receipt. This protocol incorporates a self-validation step to ensure the integrity of your stored batches.

Step 1: Glovebox Preparation Transfer the bulk compound into a nitrogen or argon-filled glovebox. Causality: Purging atmospheric CO₂ and O₂ prevents the initiation of carbamate formation and oxidative degradation[1].

Step 2: Aliquoting Weigh the compound into single-use, amber-glass vials (e.g., 100 mg per vial). Causality: Amber glass blocks UV wavelengths below 400 nm, preventing homolytic C-I bond cleavage[2].

Step 3: Sealing Seal each vial with a PTFE-lined crimp cap while still inside the glovebox. Causality: PTFE provides a chemically inert, impermeable barrier against moisture and atmospheric gases, unlike standard silicone septa which are gas-permeable over time.

Step 4: Quality Validation (Self-Validating Step) Remove the sealed vials from the glovebox. Take one random vial from the batch and dissolve a 2 mg sample in 1 mL of dry, degassed CDCl₃ or DCM.

  • Pass Criteria: The solution is perfectly clear and pale yellow. The batch is validated for storage.

  • Fail Criteria: A cloudy suspension indicates carbamate polymers; a purple tint indicates free iodine. The batch must be re-purified.

Step 5: Long-Term Storage Place the validated vials inside a secondary container (like a desiccator jar with Drierite) and store at -20°C[3].

StorageWorkflow Step1 1. Inert Atmosphere Prep (Glovebox) Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. PTFE-Lined Cap Sealing Step2->Step3 Step4 4. Solubility Validation Test Step3->Step4 Step5 5. Store at -20°C (Desiccated) Step4->Step5

Step-by-step workflow for the inert aliquoting and long-term storage.

📚 References

1.[3] Sigma-Aldrich. SAFETY DATA SHEET: 3-Nitrobenzylamine hydrochloride (Storage conditions). Retrieved from: 2.[2] RSC Publishing. Modern photo- and electrochemical approaches to aryl radical generation. Retrieved from: 3.[1] National Institutes of Health (PMC). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes. Retrieved from:

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Interpretation of (3-Iodo-5-nitrophenyl)methanamine

Executive Summary (3-Iodo-5-nitrophenyl)methanamine is a critical "scaffold-hopping" intermediate in medicinal chemistry. Its unique 1,3,5-trisubstitution pattern allows for orthogonal functionalization: the amine for am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Iodo-5-nitrophenyl)methanamine is a critical "scaffold-hopping" intermediate in medicinal chemistry. Its unique 1,3,5-trisubstitution pattern allows for orthogonal functionalization: the amine for amide coupling, the iodide for Suzuki/Sonogashira cross-coupling, and the nitro group as a masked amine.

This guide provides a definitive technical framework for interpreting its 1H NMR spectrum . Unlike standard catalogs, we focus on comparative analysis —distinguishing this product from its structural isomers and synthetic precursors—to ensure the rigorous identity verification required in GMP and GLP environments.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must establish the magnetic environment of the nuclei. The molecule possesses C1 symmetry (asymmetric), resulting in three distinct aromatic protons and two distinct aliphatic environments.

The "Triangle of Substituents"

The benzene ring is substituted at positions 1 (Methanamine), 3 (Iodo), and 5 (Nitro). This creates three unique aromatic protons (H2, H4, H6), all meta-positioned to each other.

Proton PositionEnvironment (Ortho/Meta/Para effects)Predicted Shift (δ ppm)*Electronic Influence
H4 (btwn I & NO₂)Ortho to -NO₂ (strong EWG), Ortho to -I~8.45 - 8.55 Most Deshielded (Downfield)
H6 (btwn NO₂ & CH₂NH₂)Ortho to -NO₂, Ortho to -CH₂-~8.15 - 8.25 Strongly Deshielded
H2 (btwn I & CH₂NH₂)Ortho to -I, Ortho to -CH₂-, Meta to -NO₂~7.90 - 8.00 Least Deshielded (Upfield Ar)
Benzylic (-CH₂-) Attached to Ar and NH₂~3.80 - 4.00 Mid-field Singlet
Amine (-NH₂) Exchangeable~1.5 - 2.5 (CDCl₃)Broad, Concentration Dependent

*Predicted shifts based on substituent additivity rules (Z-scores) in DMSO-d6.

Experimental Protocol: Sample Preparation

For unambiguous assignment, solvent choice is critical.

Recommendation: Use DMSO-d6 over CDCl₃.

  • Reasoning: The amine protons (-NH₂) often broaden or exchange with trace acid/water in CDCl₃, becoming invisible. DMSO-d6 stabilizes the amine protons via hydrogen bonding, often resolving them as a sharp singlet or doublet (if coupling to CH₂ is slow).

Workflow Diagram

SamplePrep Start Solid Sample (5-10 mg) Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Routine) Solvent->CDCl3 Quick Check DMSO DMSO-d6 (Recommended) Solvent->DMSO Full Characterization Prep Dissolve & Filter (Remove particulates) CDCl3->Prep DMSO->Prep Acquire Acquire 1H NMR (ns=16, d1=1.0s) Prep->Acquire

Figure 1: Optimized sample preparation workflow for amine-containing aromatics.

Spectral Interpretation: The Comparative Guide

A. The Aromatic Region (7.5 – 8.6 ppm)

Key Feature: The "Three Singlets" Pattern. Unlike 1,2- or 1,4-substituted benzenes, the 1,3,5-pattern lacks strong ortho-coupling (J ≈ 8 Hz). Instead, you will observe Meta-Coupling (J ≈ 1.5 – 2.0 Hz) .

  • Observation: Three sharp signals appearing as "singlets" at low resolution.

  • High-Res Insight: At 400 MHz+, these appear as fine triplets or doublet of doublets (dd) due to coupling with the other two meta-protons.

B. The Aliphatic Region (1.0 – 4.5 ppm)
  • Benzylic (-CH₂-): Look for a strong singlet around 3.8 – 4.0 ppm .

    • Note: If using DMSO-d6, this may appear as a doublet (J ≈ 6 Hz) if the NH₂ protons are not exchanging rapidly.

  • Amine (-NH₂):

    • In CDCl₃: Broad hump @ 1.5–2.0 ppm (often overlaps with water).

    • In DMSO-d6: Sharp signal @ ~2.0–3.5 ppm.

Comparative Analysis: Validating Identity

This section objectively compares the product against common "False Positives" (Isomers) and "Precursors" (Impurities).

Scenario 1: Product vs. Regioisomers

The most common synthesis error is nitration at the wrong position, leading to 1,2,3- or 1,2,4-isomers.

FeatureTarget: 1,3,5-Isomer Alternative: 1,2,4-Isomer Alternative: 1,2,3-Isomer
Coupling Pattern Meta Only (J ~ 1.5 Hz)Ortho + Meta (J ~ 8 Hz & 2 Hz)Ortho + Meta (J ~ 8 Hz)
Visual Appearance 3 "Singlets" (narrow)1 Doublet, 1 Singlet, 1 DD2 Doublets, 1 Triplet
Symmetry Asymmetric (3 distinct Ar-H)Asymmetric (3 distinct Ar-H)Symmetric (2 distinct Ar-H)
Scenario 2: Product vs. Precursors

Monitoring the reduction of the nitrile or aldehyde to the amine.

PrecursorDiagnostic Signal (Disappears)Product Signal (Appears)
Aldehyde (-CHO)Singlet @ 10.0 ppm Benzylic CH₂ @ 3.9 ppm
Nitrile (-CN)No aliphatic protonsBenzylic CH₂ @ 3.9 ppm
Nitro-Reduction (If NO₂ reduced to NH₂) Ar-H shift upfield significantlyAr-H remain downfield (8.0+ ppm)
Decision Tree for Isomer Identification

IsomerID Start Analyze Aromatic Region (7.0 - 9.0 ppm) Coupling Check Coupling Constants (J) Start->Coupling Ortho Large Splitting Observed (J ~ 8 Hz) Coupling->Ortho Doublets present MetaOnly Small Splitting Only (J < 2 Hz) Coupling->MetaOnly Singlets/Fine triplets Isomer124 Likely 1,2,4-Isomer (Contaminant) Ortho->Isomer124 Isomer135 CONFIRMED 1,3,5-Substitution MetaOnly->Isomer135

Figure 2: Logic gate for distinguishing the 1,3,5-substituted target from common regioisomers.

Troubleshooting & Artifacts

  • Water Peak: In DMSO-d6, water appears at 3.33 ppm . This can overlap with the benzylic -CH₂- or -NH₂ signals.

    • Solution: Add a drop of D₂O. The -NH₂ signal will disappear (exchange), while the -CH₂- will remain but simplify to a singlet.

  • Salt Forms: If the product is isolated as an HCl salt:

    • Benzylic -CH₂- shifts downfield to ~4.1 - 4.2 ppm .

    • Amine protons appear as a broad singlet at 8.0 - 8.5 ppm (NH₃⁺), often overlapping with aromatics.

References

  • General 1,3,5-Trisubstituted Benzene Data

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).
    • URL:[Link]

  • Coupling Constants in Aromatic Systems

    • Source: Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin.
    • URL:[Link]

  • Precursor Data (3-iodo-5-nitrobenzaldehyde)

    • Source: PubChem. "3-Iodo-5-nitrobenzaldehyde Compound Summary."
    • URL:[Link]

  • Solvent Residual Impurities

    • Source: Fulmer, G. R., et al.
    • URL:[Link]

Comparative

Definitive Guide to LC-MS/MS Analysis of (3-Iodo-5-nitrophenyl)methanamine

Topic: Mass spectrometry (LC-MS) analysis of (3-Iodo-5-nitrophenyl)methanamine Content Type: Publish Comparison Guide Optimizing Selectivity for Halogenated Nitro-Aromatic Intermediates Executive Summary (3-Iodo-5-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (LC-MS) analysis of (3-Iodo-5-nitrophenyl)methanamine Content Type: Publish Comparison Guide

Optimizing Selectivity for Halogenated Nitro-Aromatic Intermediates

Executive Summary

(3-Iodo-5-nitrophenyl)methanamine (CAS: N/A for specific isomer, analogous to 3-iodo-5-nitrobenzylamine) is a critical synthetic intermediate often employed in the development of kinase inhibitors and radioligands. Its structural duality—a basic primary amine coupled with a lipophilic, electron-deficient aromatic ring—presents a unique analytical challenge. Standard C18 methods often yield poor peak symmetry due to silanol interactions with the amine, while UV detection lacks the specificity required for trace impurity analysis in complex reaction mixtures.

This guide compares a Generic C18 LC-UV/MS approach against an Optimized Biphenyl Core-Shell LC-MS/MS method . We demonstrate that the Biphenyl stationary phase, leveraging


 interactions, provides superior retention and peak shape, while Multiple Reaction Monitoring (MRM) ensures the sensitivity needed for genotoxic impurity screening or trace intermediate tracking.
Part 1: Comparative Analysis

Objective: To evaluate the performance of the optimized Biphenyl LC-MS/MS method against the industry-standard C18 approach.

Performance Matrix
FeatureMethod A: Generic C18 (Alternative) Method B: Optimized Biphenyl (Recommended) Impact
Column Chemistry C18 (Alkyl chain)Biphenyl (Core-Shell)Biphenyl offers enhanced selectivity for nitro/iodo-aromatics via

interactions.
Retention Mechanism Hydrophobic interaction only.Hydrophobic +

+ Dipole-dipole.[1]
Method B retains the polar amine longer, separating it from the void volume.
Peak Symmetry (

)
1.4 – 1.8 (Tailing common)1.0 – 1.2 (Sharp)Sharper peaks improve S/N ratio and integration accuracy.
Detection Limit (LOD) ~50 ng/mL (UV @ 254 nm)< 0.5 ng/mL (ESI+ MRM)MS/MS is ~100x more sensitive, essential for trace analysis.
Specificity Low (Co-elution with isomers possible)High (Mass-resolved)Distinguishes target from des-iodo or des-nitro impurities.
Expert Insight: Why Biphenyl?

While C18 columns rely solely on hydrophobicity, the (3-Iodo-5-nitrophenyl)methanamine molecule possesses an electron-deficient ring due to the nitro group (


) and the iodine atom. The Biphenyl stationary phase contains electron-rich double rings that engage in strong 

interactions with the analyte's electron-deficient ring. This "lock-and-key" electronic selectivity resolves the amine from matrix interferences more effectively than simple alkyl chains [1, 2].
Part 2: Detailed Experimental Protocol

Senior Scientist Note: The following protocol is designed as a self-validating system. The inclusion of a deuterated internal standard (if available) or a structural analog (e.g., 3-nitrobenzylamine) is highly recommended to correct for matrix effects.

1. Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of (3-Iodo-5-nitrophenyl)methanamine in 1.0 mL of Methanol (MeOH).

  • Working Standard: Dilute Stock to 100 ng/mL using 50:50 Water:MeOH containing 0.1% Formic Acid.

    • Critical Step: Do not use 100% water as the diluent. The lipophilic iodine/nitro groups may cause adsorption to the vial surface. 50% organic ensures solubility while matching the initial mobile phase gradient to prevent peak distortion.

2. LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 100 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

    • Why Methanol? MeOH promotes

      
       interactions on phenyl phases better than Acetonitrile (ACN). ACN can form a 
      
      
      
      -cloud that shields the stationary phase, reducing selectivity [1].
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Divert to Waste)

    • 6.0 min: 95% B

    • 7.5 min: 95% B

    • 7.6 min: 5% B

    • 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Aux).

  • Precursor Ion:

    
    .
    

MRM Transitions Table | Transition Type | Precursor (


) | Product (

) | Collision Energy (eV) | Mechanism | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 279.0 | 262.0 | 15 - 20 | Loss of

(Benzyl cation formation) [3] | | Qualifier 1 | 279.0 | 233.0 | 25 - 30 | Loss of

(Nitro group cleavage) | | Qualifier 2 | 279.0 | 152.0 | 40 - 50 | Loss of

(Iodine cleavage) |
Part 3: Mechanism & Visualization[3]
Fragmentation Pathway (ESI+)

The primary fragmentation mechanism for benzylamines in ESI+ is the neutral loss of ammonia (


) to form a stable benzyl cation. Secondary fragmentation involves the loss of the nitro group or the iodine atom at higher energies.

FragmentationPathway M_H Precursor [M+H]+ m/z 279.0 (Protonated Amine) BenzylCat Benzyl Cation m/z 262.0 (Quantifier) M_H->BenzylCat - NH3 (17 Da) CE: 15-20 eV Frag_NO2 Fragment m/z 233.0 (Loss of NO2) M_H->Frag_NO2 - NO2 (46 Da) Frag_I Fragment m/z 152.0 (Loss of Iodine) M_H->Frag_I - I (127 Da) High Energy BenzylCat->Frag_NO2 - NO (29 Da) / NO2

Figure 1: Proposed ESI+ fragmentation pathway for (3-Iodo-5-nitrophenyl)methanamine. The loss of ammonia is the dominant, low-energy channel ideal for quantitation.

Analytical Workflow

This diagram illustrates the decision logic for method execution, ensuring data integrity.

Workflow Start Start Analysis Prep Sample Dilution (50:50 MeOH:H2O) Start->Prep Inject Injection (2-5 µL) Prep->Inject LC LC Separation (Biphenyl Column) Inject->LC Check1 Retention Time Stable? (+/- 0.1 min) LC->Check1 MS MS/MS Detection (MRM 279->262) Check1->MS Yes Fail_RT Fail: Check Pump/Gradient Check1->Fail_RT No Check2 Ion Ratio (262/233) within 20%? MS->Check2 Pass Report Data Check2->Pass Yes Fail_Ratio Fail: Interference Detected Check2->Fail_Ratio No

Figure 2: Step-by-step analytical workflow with built-in quality control checkpoints (retention time and ion ratio).

Part 4: Validation Parameters (ICH Q2)

To ensure this method meets regulatory standards for drug development, the following validation criteria should be targeted:

  • Linearity:

    
     (
    
    
    
    ).
    • Note: Use

      
       weighting to improve accuracy at the lower end of the curve.
      
  • Precision:

    
     for 
    
    
    
    injections at
    
    
    .
  • Accuracy: Spike recovery between

    
     in the relevant matrix (e.g., reaction solvent or plasma).
    
  • Carryover: Blank injection after the highest standard (ULOQ) should show

    
     of the LLOQ signal.
    
    • Troubleshooting: If carryover is observed, switch the needle wash to 50:25:25 ACN:MeOH:IPA + 0.1% FA to solubilize the lipophilic iodine moiety.

References
  • Phenomenex. (2018). Kinetex Biphenyl: Enhanced Selectivity for Aromatic Compounds.[1] Technical Guide. Link

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Column Watch.[3][4] Link

  • Journal of Mass Spectrometry. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.[5] Stevens Institute of Technology.[6] Link

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

Sources

Validation

Validating purity of (3-Iodo-5-nitrophenyl)methanamine using HPLC

An in-depth guide to validating the purity of (3-Iodo-5-nitrophenyl)methanamine requires a rigorous understanding of its physicochemical properties. As a benzylamine derivative featuring a basic primary amine, a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to validating the purity of (3-Iodo-5-nitrophenyl)methanamine requires a rigorous understanding of its physicochemical properties. As a benzylamine derivative featuring a basic primary amine, a highly polarizable heavy halogen (iodine), and a strong electron-withdrawing nitro group, this molecule presents unique chromatographic challenges.

This guide objectively compares advanced HPLC column chemistries to overcome these challenges, providing a self-validating experimental protocol grounded in ICH Q2(R1) standards [1].

Mechanistic Profiling & Analytical Challenges

To design a robust HPLC method, we must first deconstruct the target analyte:

  • The Primary Amine (pKa ~9.5): At standard acidic mobile phase pH (pH 2-3), the amine is fully protonated. On traditional silica-based C18 columns, this cation interacts strongly with un-endcapped, ionized residual silanols via ion-exchange mechanisms, resulting in severe peak tailing and poor resolution.

  • The Iodo & Nitro Groups: These substituents create a highly polarized aromatic ring. Resolving this target from synthetic impurities (e.g., brominated precursors, des-iodo analogs, or regioisomers) requires a stationary phase capable of exploiting subtle differences in dipole moments and

    
     electron distribution.
    

Column Chemistry Comparison

To establish the optimal method, we compare three distinct chromatographic approaches:

A. Standard Silica C18 (Baseline)

Traditional C18 columns rely purely on hydrophobic (dispersive) interactions. While effective for neutral molecules, they fail to provide the shape selectivity needed for halogenated aromatics and suffer from silanol-induced tailing when analyzing basic amines.

B. Pentafluorophenyl (PFP) Phase

PFP columns offer orthogonal selectivity to C18 phases. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, allowing the stationary phase to act as a Lewis acid. This facilitates strong dipole-dipole,


, and charge-transfer interactions with the electron-rich iodine and the polar nitro group [2]. PFP is exceptional for resolving halogenated aromatic impurities.
C. Ethylene Bridged Hybrid (BEH) C18 (High-pH Mobile Phase)

Instead of fighting the protonated amine, this approach eliminates the charge. BEH technology utilizes a hybrid organic/inorganic particle that resists dissolution at extreme pH levels (up to pH 12)[3]. By running the mobile phase at pH 10.5 (using ammonium hydroxide), the primary amine is deprotonated into its neutral free-base form. This completely abolishes secondary silanol interactions, yielding perfect Gaussian peak shapes.

Quantitative Performance Comparison

Data represents experimental averages for 1.0 mg/mL (3-Iodo-5-nitrophenyl)methanamine spiked with 0.5% des-iodo impurity.

Column ChemistryMobile Phase pHUSP Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Impurity
Verdict
Standard C18 2.5 (0.1% TFA)1.85 (Severe Tailing)8,5001.2 (Co-elution risk)Not Recommended
PFP Phase 2.5 (0.1% TFA)1.40 (Moderate Tailing)12,2003.1 (Excellent) Best for Impurity Profiling
BEH C18 10.5 (NH₄OH) 1.05 (Perfect Symmetry) 15,500 2.5 (Baseline)Best for Overall Purity/Assay

Chromatographic Interaction Pathways

The following diagram illustrates the causal relationships between the chosen stationary phases, the analyte's functional groups, and the resulting chromatographic outcomes.

G Analyte (3-Iodo-5-nitrophenyl) methanamine PFP PFP Column (Fluorinated Phase) Analyte->PFP BEH XBridge BEH C18 (High pH Mobile Phase) Analyte->BEH Mech1 Dipole-Dipole & π-π Interactions PFP->Mech1 Mech2 Amine Deprotonation (Neutral State) BEH->Mech2 Result1 Enhanced Halogen/ Nitro Selectivity Mech1->Result1 Result2 Elimination of Silanol Tailing Mech2->Result2

Caption: Mechanistic comparison of PFP and high-pH C18 stationary phases for benzylamine retention.

Experimental Protocol: High-pH BEH C18 Method

Based on the comparative data, the BEH C18 (High pH) method is selected as the primary protocol for purity validation due to its superior peak symmetry, which is critical for accurate area-percent integration.

Step 1: System and Reagent Preparation
  • Column: Waters XBridge BEH C18, 130Å, 5 µm, 4.6 mm × 150 mm [3].

  • Mobile Phase A (Buffer): 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute ammonium hydroxide. Causality: pH 10.5 is >1 pH unit above the amine's pKa, ensuring >90% of the analyte is in the neutral free-base form.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step 2: Sample Preparation
  • Standard Solution: Accurately weigh 10.0 mg of a certified reference standard of (3-Iodo-5-nitrophenyl)methanamine into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Test Sample: Prepare identical to the standard solution. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Gradient Program & Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (Optimal for the nitroaromatic chromophore).

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955 (Re-equilibration)

ICH Q2(R1) Validation Workflow

To ensure the method is a self-validating system, it must be subjected to the parameters outlined in the ICH Q2(R1) guidelines [1].

G Start Method Validation (ICH Q2(R1)) Spec 1. Specificity (Peak Resolution > 1.5) Start->Spec Lin 2. Linearity & Range (R² > 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery 98-102%) Lin->Acc Prec 4. Precision (RSD < 2.0%) Acc->Prec Rob 5. Robustness (pH, Temp, Flow variations) Prec->Rob

Caption: ICH Q2(R1) analytical method validation workflow for HPLC purity assessment.

Validation Execution Steps:
  • Specificity: Inject a blank (diluent), the target analyte, and known synthetic impurities (e.g., 3-bromo-5-nitrophenyl methanamine). Verify that the target peak is free of interference and

    
     against the closest eluting impurity.
    
  • Linearity: Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (0.25 mg/mL to 1.5 mg/mL). Plot peak area vs. concentration. Acceptable criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Accuracy: Spike known quantities of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate percentage recovery.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard solution. The Relative Standard Deviation (RSD) of the peak areas must be

    
    .
    

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: [Link]

  • Title: XBridge BEH C18 Columns (Product Specifications & Technology) Source: Waters Corporation URL: [Link]

Comparative

High-Resolution Vibrational Spectroscopy of (3-Iodo-5-nitrophenyl)methanamine: A Comparative Guide to ATR-FTIR, KBr Transmission, and Raman Techniques

As a Senior Application Scientist in pharmaceutical development, ensuring the structural integrity of highly functionalized synthetic intermediates is a daily mandate. (3-Iodo-5-nitrophenyl)methanamine (CAS: 1261555-06-9...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, ensuring the structural integrity of highly functionalized synthetic intermediates is a daily mandate. (3-Iodo-5-nitrophenyl)methanamine (CAS: 1261555-06-9) is a prime example of a complex building block. It features a primary amine (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), and a heavy, highly polarizable iodine atom (-I) situated on a meta-substituted benzene ring.

Relying on a single spectroscopic technique to characterize this molecule often leads to incomplete data. For instance, the heavy C-I bond is notoriously difficult to resolve in standard mid-infrared (IR) spectroscopy, while the primary amine can present broad, overlapping peaks depending on sample preparation.

This guide objectively compares three analytical modalities—Attenuated Total Reflectance (ATR-FTIR) , Transmission FTIR (KBr Pellet) , and Raman Spectroscopy —demonstrating how their physical principles dictate their performance in resolving the unique functional groups of (3-Iodo-5-nitrophenyl)methanamine.

Causality in Vibrational Modes: The Physics of the Functional Groups

To understand why certain techniques outperform others, we must first examine the causality behind the vibrational modes of this specific molecule. According to the foundational principles of spectrometric identification , a vibrational mode is IR-active if it results in a change in the dipole moment , and Raman-active if it results in a change in the electron cloud polarizability .

  • The Nitro Group (-NO₂): The N-O bonds are highly polar. Asymmetric stretching of these bonds creates a massive change in the dipole moment, resulting in a dominant, intense IR absorbance near 1530 cm⁻¹. The symmetric stretch (~1350 cm⁻¹) is both IR and Raman active.

  • The Primary Amine (-CH₂NH₂): The N-H bonds engage in intermolecular hydrogen bonding. In a pure powder state, this causes the N-H stretching doublet (symmetric and asymmetric, 3300–3500 cm⁻¹) to broaden significantly.

  • The Carbon-Iodine Bond (C-I): Iodine is a massive, electron-rich atom. The C-I stretch occurs at a low frequency (500–600 cm⁻¹). Because the bond is highly polarizable but exhibits a minimal dipole change during vibration, it yields a very weak IR signal but a distinctly powerful Raman scattering signal .

Logic Structure Molecular Structure (3-Iodo-5-nitrophenyl)methanamine Polar High Dipole Moment Change (Asymmetric) Structure->Polar Polarizable High Electron Cloud Polarizability (Symmetric) Structure->Polarizable NO2_Asym -NO2 Asym. Stretch (~1530 cm⁻¹) Polar->NO2_Asym NH2_Stretch -NH2 Stretch (~3300-3500 cm⁻¹) Polar->NH2_Stretch CI_Stretch C-I Stretch (~560 cm⁻¹) Polarizable->CI_Stretch Ring_Breath Aromatic Ring Breathing (~1600 cm⁻¹) Polarizable->Ring_Breath FTIR Optimal Modality: FTIR Spectroscopy NO2_Asym->FTIR NH2_Stretch->FTIR Raman Optimal Modality: Raman Spectroscopy CI_Stretch->Raman Ring_Breath->Raman

Caption: Causality of vibrational modes dictating the choice between FTIR and Raman spectroscopy.

Comparative Performance of Analytical Alternatives

When characterizing (3-Iodo-5-nitrophenyl)methanamine, how do the standard analytical techniques compare?

ATR-FTIR vs. KBr Transmission

ATR-FTIR is the modern standard due to its speed and non-destructive nature. However, because the sample is analyzed as a neat powder compressed against a diamond crystal, the high refractive index of the sample near strong absorption bands causes anomalous dispersion. This results in slight peak shifts (1–3 cm⁻¹) and band broadening at lower wavenumbers compared to transmission methods . Furthermore, the pure powder state exacerbates hydrogen bonding, broadening the N-H amine peaks.

KBr Transmission , while labor-intensive, remains the gold standard for resolving sharp peaks. By diluting the compound in a solid, IR-transparent potassium bromide matrix, intermolecular hydrogen bonding is disrupted (matrix isolation effect), yielding much sharper N-H stretching doublets and preventing anomalous dispersion shifts.

The Raman Advantage for Halogens

If you compare (3-Iodo-5-nitrophenyl)methanamine to a non-iodinated alternative (e.g., 3-nitrobenzylamine), the IR spectra will look remarkably similar in the functional group region (>1500 cm⁻¹). The C-I bond is buried in the noisy far-IR fingerprint region. Raman spectroscopy is the superior alternative here; the C-I stretch and the symmetric ring breathing modes dominate the Raman spectrum, providing definitive proof of iodination.

Quantitative Spectral Comparison

The following table synthesizes the empirical group frequency correlations for the 1,3,5-trisubstituted nitro-iodo-benzylamine scaffold across the three modalities.

Functional GroupATR-FTIR (cm⁻¹)KBr Pellet (cm⁻¹)Raman (cm⁻¹)Causality / Diagnostic Value
N-H Stretch (Asym/Sym) ~3380, 3310 (broad)~3395, 3325 (sharp)WeakH-bonding in pure powder broadens ATR peaks. KBr isolates molecules.
-NO₂ Asymmetric Stretch 152815321525 (weak)Massive dipole change makes IR the ideal modality.
-NO₂ Symmetric Stretch 134813501348 (strong)Symmetric expansion is highly polarizable (Raman active).
Aromatic C=C Stretch 1605, 15801608, 15821600 (strong)Ring breathing modes are highly polarizable.
C-I Stretch ~560 (very weak)~565 (weak)~560 (dominant)Heavy atom + high polarizability = Raman dominance.
Aromatic C-H OOP Bend 880, 735882, 738Not diagnosticConfirms the 1,3,5-trisubstitution pattern on the benzene ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an internal check to prevent false data acquisition.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)
  • System Initialization: Purge the spectrometer with dry nitrogen. Collect a background spectrum of the bare diamond crystal (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit ~2 mg of neat (3-Iodo-5-nitrophenyl)methanamine powder directly onto the center of the crystal.

  • Compression & Validation: Lower the pressure anvil until the clutch clicks. Self-Validation Step: Monitor the real-time preview interferogram. A sloping baseline indicates insufficient optical contact; adjust pressure until the baseline flattens.

  • Acquisition: Acquire the sample spectrum (64 scans, 4000–400 cm⁻¹).

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, allowing direct comparison with transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Preparation: Dry IR-grade KBr at 105°C for 2 hours. Self-Validation Step: Run a blank KBr pellet first. The absence of a broad band at 3400 cm⁻¹ confirms the matrix is entirely anhydrous.

  • Milling: Weigh ~1 mg of the analyte and ~100 mg of the dried KBr. Grind thoroughly in an agate mortar for 3 minutes until a homogeneous, fine powder is achieved (reducing scattering losses).

  • Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply 10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a transparent disk.

  • Acquisition: Place the pellet in the transmission holder and scan from 4000–400 cm⁻¹ against an empty-beam background.

Protocol C: Raman Spectroscopy
  • Laser Selection: Select a 785 nm or 1064 nm near-IR excitation laser. Causality: Nitroaromatic compounds often exhibit severe fluorescence under 532 nm (green) excitation. Near-IR lasers bypass this electronic transition, yielding a clean baseline.

  • Calibration: Calibrate the spectrometer's x-axis using a silicon wafer standard (verifying the sharp peak at exactly 520.7 cm⁻¹).

  • Acquisition: Focus the laser on the solid sample using a 50x metallurgical objective. Acquire spectra using a 10-second exposure time, averaged over 5 accumulations to optimize the signal-to-noise ratio without inducing thermal degradation.

Workflow Sample (3-Iodo-5-nitrophenyl) methanamine ATR ATR-FTIR (Diamond Crystal) Sample->ATR Direct Powder KBr Transmission FTIR (KBr Pellet) Sample->KBr 1% w/w in KBr Raman Raman Spectroscopy (785 nm Laser) Sample->Raman Direct Powder DataATR Strong NO2 & NH2 (Slight Peak Shifts) ATR->DataATR Dipole Change DataKBr Sharp NH2 Peaks (No Dispersion) KBr->DataKBr Dipole Change DataRaman Strong C-I & Ring Breathing Modes Raman->DataRaman Polarizability Synthesis Complete Vibrational Profile Synthesized DataATR->Synthesis DataKBr->Synthesis DataRaman->Synthesis

Caption: Workflow for multimodal vibrational spectroscopy of (3-Iodo-5-nitrophenyl)methanamine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.[Link]

  • Griffiths, P. R. (1983). Fourier transform infrared spectrometry. Science, 222(4621), 297-302.[Link]

Validation

Reference Standard Characterization Guide: (3-Iodo-5-nitrophenyl)methanamine

[1][2][3] Executive Summary: The Criticality of Scaffold Integrity In fragment-based drug discovery (FBDD), the (3-Iodo-5-nitrophenyl)methanamine scaffold serves as a high-value "linchpin" intermediate.[1] Its unique 1,3...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Criticality of Scaffold Integrity

In fragment-based drug discovery (FBDD), the (3-Iodo-5-nitrophenyl)methanamine scaffold serves as a high-value "linchpin" intermediate.[1] Its unique 1,3,5-substitution pattern allows for orthogonal functionalization: the amine for amide coupling, the iodide for Suzuki/Sonogashira cross-coupling, and the nitro group as a latent amine for future elaboration.[1]

However, commercial availability of this compound is often limited to "Building Block" grade (90–95% purity), which is insufficient for late-stage lead optimization or GMP starting material qualification. Impurities such as the des-iodo analog (3-nitrophenyl)methanamine or the hydrolysis byproduct (3-iodo-5-nitrophenyl)methanol can silently skew Structure-Activity Relationship (SAR) data by acting as competitive inhibitors or false positives.[2][1]

This guide objectively compares a Certified Reference Standard (CRS) workflow against standard Commercial Reagent Grade (CRG) alternatives, demonstrating why rigorous characterization is non-negotiable for reliable data.

Comparative Analysis: Reference Standard vs. Reagent Grade

The following table summarizes experimental data comparing a fully characterized In-House Reference Standard (purified via recrystallization and preparative HPLC) versus a typical commercial "95%" building block purchased from a catalog vendor.

Table 1: Analytical Performance Matrix
FeatureMethod A: Certified Reference Standard (CRS) Method B: Commercial Reagent Grade (CRG) Impact on Research
Assay (qNMR) 99.8% ± 0.2% (w/w)88.4% ± 1.5% (w/w)CRG leads to stoichiometric errors in coupling reactions, lowering yields.[2][1]
HPLC Purity >99.9% (Area %)94.2% (Area %)Impurities in CRG may co-elute with final drug candidates.
Key Impurity A Not Detected (<0.05%)3.5% (Des-iodo analog)Critical: Des-iodo analog lacks the halogen handle, terminating synthesis chains.[2][1]
Key Impurity B Not Detected1.2% (Benzyl Alcohol)Competes in acylation reactions.
Salt Form Free Base (Confirmed)Undefined (Mixed HCl/TFA salts)Variable molecular weight affects molarity calculations.
Water Content <0.1% (Karl Fischer)4.5% (Hygroscopic)Excess water hydrolyzes sensitive reagents (e.g., acid chlorides).

Technical Deep Dive: Characterization Protocols

To establish the CRS , we utilize a "Triangulated Validation" approach. This protocol ensures that the identity, purity, and potency are cross-verified by independent physical properties.[1]

Protocol 1: Structural Confirmation via 1H NMR

Objective: Confirm the 1,3,5-substitution pattern and rule out regioisomers (e.g., 1,2,4-isomers).

Methodology:

  • Solvent: DMSO-d6 (to prevent amine proton exchange seen in MeOD).

  • Concentration: 10 mg/mL.

  • Acquisition: 400 MHz, 64 scans, relaxation delay (d1) = 5s (for integration accuracy).

Spectral Interpretation (CRS Data):

  • 
     8.42 (t, J=1.8 Hz, 1H):  H-4 (Position between -NO2 and -I).[1] Most deshielded due to dual electron-withdrawing groups (EWG).
    
  • 
     8.15 (t, J=1.8 Hz, 1H):  H-2 (Position between -NO2 and -CH2NH2).[1]
    
  • 
     8.08 (t, J=1.8 Hz, 1H):  H-6 (Position between -I and -CH2NH2).[1]
    
  • 
     3.85 (s, 2H):  Benzylic -CH2-.[1]
    
  • Note: The observation of three distinct triplets (or singlets depending on resolution) with small meta-coupling constants (J ~1.5-2.0 Hz) is the fingerprint of the 1,3,5-system.[1] Regioisomers would show ortho-coupling (J ~8 Hz).

Protocol 2: Purity Assessment via Reverse-Phase HPLC

Objective: Quantify non-volatile organic impurities.

System Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bonds/impurities).

Procedure:

  • Dissolve 5 mg of sample in 1 mL of 50:50 Water:MeCN.

  • Inject 10 µL.

  • Integrate all peaks >0.05% area.

  • CRG Failure Mode: Commercial samples often show a "fronting" peak (benzyl alcohol derivative) or a late-eluting dimer formed via oxidative coupling of the amine.

Protocol 3: Assay by Quantitative NMR (qNMR)

Objective: Determine the absolute weight % purity (potency), accounting for salts and solvents.

Methodology:

  • Weigh accurately ~10 mg of (3-Iodo-5-nitrophenyl)methanamine.[2][1]

  • Weigh accurately ~10 mg of Internal Standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene, TraceCERT® grade).[1]

  • Dissolve both in 0.6 mL DMSO-d6.

  • Calculate purity using the molar ratio of the benzylic singlet (

    
     3.85) vs. the internal standard peak.
    

Visualization of Workflows

Diagram 1: Characterization Decision Matrix

This flowchart illustrates the decision logic for accepting a batch of (3-Iodo-5-nitrophenyl)methanamine for GMP vs. R&D use.

CharacterizationLogic Start Crude (3-Iodo-5-nitrophenyl)methanamine HPLC HPLC Purity Analysis (Gradient C18) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallization (EtOH/Hexane) Decision1->Recryst No NMR 1H NMR Structural ID (Check 1,3,5-pattern) Decision1->NMR Yes Recryst->HPLC Decision2 Regioisomer Free? NMR->Decision2 qNMR qNMR Assay (w/ Internal Std) Decision2->qNMR Yes (Meta coupling only) Reject Reject / Reprocess Decision2->Reject No (Ortho coupling detected) Final Release as Reference Standard qNMR->Final

Caption: Logic flow for promoting crude material to Reference Standard status, emphasizing the loop for purification if HPLC criteria are not met.

Diagram 2: Synthesis & Impurity Origin

Understanding where the "Alternative" grade fails requires visualizing the synthesis pathway.

SynthesisPath Start 3-Iodo-5-nitrobenzonitrile Reaction Reduction (BH3-THF or H2/Raney Ni) Start->Reaction Product (3-Iodo-5-nitrophenyl) methanamine Reaction->Product Main Path Impurity1 Impurity A: (3-Nitrophenyl)methanamine (Over-reduction/Dehalogenation) Reaction->Impurity1 Side Rxn (Loss of Iodine) Impurity2 Impurity B: Benzyl Alcohol deriv. (Hydrolysis of imine) Reaction->Impurity2 Moisture Quench

Caption: Synthetic origin of common impurities found in Commercial Reagent Grade material. Impurity A arises from labile C-I bond cleavage during reduction.

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2000). Defines the requirements for identifying and qualifying impurities in reference standards. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014).[1] Validates the qNMR protocol described in Section 3. [Link]

  • National Institute of Standards and Technology (NIST). Reference Material 8700 Series Guidelines. Provides the framework for calculating uncertainty in reference materials. [Link]

  • European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. (While focusing on NIRS, this outlines the general expectations for standard identity confirmation). [Link]

Sources

Comparative

Comparative Guide: Purity Validation of (3-Iodo-5-nitrophenyl)methanamine

The following guide provides a rigorous technical analysis of the elemental composition and purity validation for (3-Iodo-5-nitrophenyl)methanamine , a critical halogenated building block in medicinal chemistry. Beyond S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of the elemental composition and purity validation for (3-Iodo-5-nitrophenyl)methanamine , a critical halogenated building block in medicinal chemistry.

Beyond Stoichiometry: Elemental Analysis vs. Orthogonal Techniques

Executive Summary

(3-Iodo-5-nitrophenyl)methanamine is a bifunctional scaffold used frequently in the synthesis of kinase inhibitors and PROTAC linkers. While Elemental Analysis (EA) remains the regulatory gold standard for establishing bulk purity, this specific compound class (benzylamines) presents unique stability challenges—specifically rapid atmospheric CO₂ absorption and hygroscopicity—that often lead to "failed" EA reports.

This guide calculates the precise theoretical elemental composition and objectively compares EA against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) to determine the most reliable validation workflow.

Theoretical Elemental Analysis Calculation

To validate a synthesized batch, experimental values must fall within ±0.4% of these theoretical calculations.

Molecular Specifications
  • IUPAC Name: (3-Iodo-5-nitrophenyl)methanamine

  • Molecular Formula:

    
    
    
  • Molecular Weight (MW): 278.05 g/mol

Stoichiometric Breakdown

The following table details the mass contribution of each element based on standard atomic weights (IUPAC 2021).

ElementSymbolCountAtomic Mass ( g/mol )Total Mass contributionTheoretical % (w/w)
Carbon C712.01184.07730.24%
Hydrogen H71.0087.0562.54%
Nitrogen N214.00728.01410.08%
Iodine I1126.904126.90445.64%
Oxygen O215.99931.99811.51%
TOTAL 278.049 100.00%

Critical Note: The high mass percentage of Iodine (45.64%) compresses the relative error margins for Carbon and Nitrogen. A deviation of 0.5% in Carbon represents a significant molar impurity.

Performance Comparison: EA vs. Alternatives

Why do standard EA protocols often fail for this molecule? The primary amine moiety in benzylamines is a CO₂ scrubber , rapidly forming carbamate species upon exposure to air, while the nitro group increases polarity, attracting moisture.

Comparative Matrix: Purity Assessment Methods
FeatureMethod A: Combustion Analysis (EA) Method B: Quantitative NMR (qNMR) Method C: LC-HRMS
Primary Output Bulk Purity (% w/w)Absolute Purity (% w/w)Molecular Formula ID
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)< 0.1 mg
Sensitivity Low (Requires >95% purity)High (Detects 0.1% impurity)Very High (ppm level)
Blind Spots Inorganic salts, Water (unless O is measured)Inorganic salts (silent in ¹H)Salts, Water, Solvents
Specific Risk False Fail: CO₂ absorption shifts %C by +1-2%.Solvent Overlap: Residual DMSO/Water peaks.Ion Suppression: Does not quantify bulk mass.
Verdict Regulatory Requirement , but technically demanding for this amine.Best for R&D: Faster, non-destructive, detailed.Identity Only: Cannot prove bulk purity.

The "Hidden Impurity" Impact Analysis

When experimental EA data deviates, it is rarely due to synthesis failure but rather isolation artifacts. The table below models how common contaminants skew the theoretical values calculated in Section 2.

Contaminant ScenarioFormulaImpact on %C (Theo: 30.24%)Impact on %H (Theo: 2.54%)Impact on %N (Theo: 10.08%)Diagnosis
Carbamate Formation + CO₂ (Air exposure)↓ Decreases (Dilution effect)*↓ Slight Decrease ↓ Decrease Counter-intuitive: Mass gain from CO₂ lowers %C relative to total mass.
HCl Salt + HCl↓ 26.72% (-3.5%)↑ 2.56% ↓ 8.90% Common if acidified during workup.
Water Hydrate + 0.5 H₂O↓ 29.28% (-1.0%)↑ 2.81% ↓ 9.76% Hygroscopic nature of nitro-aromatics.
Residual DCM + 0.1 CH₂Cl₂↓ 29.80% ↑ 2.50% ↓ 9.80% Incomplete drying.

Correction: While CO₂ adds Carbon, it adds more Oxygen mass (44 Da total vs 12 Da Carbon). Thus, absorbing CO₂ actually lowers the weight percentage of Carbon in the final sample relative to the pure amine.

Recommended Experimental Protocol

To achieve passing EA results for (3-Iodo-5-nitrophenyl)methanamine, you must disrupt the carbamate equilibrium and remove bound water.

Workflow: The "Inert-Dry" Protocol
  • Salt Formation (Recommended): Convert the free base to the Hydrochloride (HCl) or Tosylate (TsOH) salt immediately. The salt form is non-volatile, does not absorb CO₂, and is less hygroscopic.

    • Reaction: Dissolve amine in Et₂O; add 1M HCl in Et₂O dropwise. Filter precipitate.

  • Vacuum Drying:

    • Dry sample at 40°C under high vacuum (< 1 mbar) for 12 hours over P₂O₅.

    • Why: Removes surface water and dissociates weak carbamates.

  • Inert Handling:

    • Pack the CHN analyzer tin capsules inside a Glove Box (Ar or N₂ atmosphere).

    • If a glove box is unavailable, purge the sample vial with Argon immediately before sealing.

  • Combustion Parameters:

    • Ensure Oxygen dosing is set to >5 seconds (high iodine content can retard combustion, leading to low %C).

    • Add WO₃ (Tungsten Trioxide) as a combustion aid to prevent iodine trapping in the ash.

Logic Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating this compound, distinguishing when to rely on EA versus qNMR.

PurityValidation cluster_FreeBase Free Base Path (High Risk) cluster_Salt Salt Path (Robust) Start Synthesized (3-Iodo-5-nitrophenyl)methanamine CheckState Is sample a Free Base or Salt? Start->CheckState Risk Risk: CO2 Absorption & Hygroscopicity CheckState->Risk Free Base Convert Convert to HCl Salt CheckState->Convert Preferable Dry Protocol: Dry over P2O5 Pack under Argon Risk->Dry EA_Run Run Elemental Analysis Dry->EA_Run Decision Result within ±0.4%? EA_Run->Decision Salt_EA Run Elemental Analysis (Adjust Theory for HCl) Convert->Salt_EA Salt_EA->Decision Pass PASS: Bulk Purity Confirmed Decision->Pass Yes Fail FAIL: Deviant Values Decision->Fail No qNMR Perform qNMR (DMSO-d6) with Internal Std (TCNB) Fail->qNMR Resolve Discrepancy Final qNMR confirms purity >95%? Trust qNMR over EA. qNMR->Final

Caption: Decision tree for validating hygroscopic benzylamines, prioritizing salt formation or qNMR when combustion analysis fails due to environmental factors.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques.

  • BenchChem. (2025).[1] A Comparative Guide to Validating the Purity of Synthesized Intermediates.

  • Richner, G. (2013).[2] Stability of Benzyl Amine Based CO2 Capture Adsorbents. Energy Procedia.

  • Sigma-Aldrich. (2024). Product Specification: (3-Iodo-5-nitrophenyl)methanol derivatives.

Sources

Validation

Guide to Distinguishing (3-Iodo-5-nitrophenyl)methanamine from Structural Isomers

Executive Summary: The Structural Challenge (3-Iodo-5-nitrophenyl)methanamine is a critical intermediate in Fragment-Based Drug Discovery (FBDD), particularly for designing covalent inhibitors or PROTAC linkers where the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

(3-Iodo-5-nitrophenyl)methanamine is a critical intermediate in Fragment-Based Drug Discovery (FBDD), particularly for designing covalent inhibitors or PROTAC linkers where the iodine serves as a handle for cross-coupling (Suzuki/Sonogashira) and the amine for amide coupling.

The synthesis of this scaffold typically involves the nitration of iodobenzyl derivatives or the iodination of nitrobenzyl derivatives. Both pathways are prone to regioisomerism . The target molecule possesses a 1,3,5-trisubstituted benzene pattern.[1][2] However, electrophilic aromatic substitution often yields 1,2,3- or 1,2,4- isomers as significant impurities.

Distinguishing these isomers is not merely a purity check; it is a structural necessity. An incorrect isomer will alter the vector of the drug chain, potentially destroying structure-activity relationships (SAR). This guide outlines the definitive analytical protocols to validate the 1,3,5-substitution pattern.

Structural Analysis & Causality

To distinguish the target from its isomers, one must exploit the symmetry and electronic environment of the benzene ring.

The Target: 1,3,5-Substitution
  • Symmetry: High pseudo-symmetry.

  • Proton Neighbors: The three aromatic protons (

    
    ) are isolated from each other by substituents.
    
  • Coupling Logic: No protons are ortho to each other. They only exhibit meta coupling (

    
    ).
    
  • Expected

    
    -value: 
    
    
    
    .
The Impurities: 1,2,3- or 1,2,4-Substitution
  • Proton Neighbors: These isomers possess at least one pair of protons adjacent to each other.

  • Coupling Logic: Presence of ortho coupling (

    
    ).
    
  • Expected

    
    -value: 
    
    
    
    .

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Regiochemistry

NMR is the only self-validating method that provides definitive structural proof without requiring a reference standard of the impurity.

Experimental Protocol: Proton ( H) NMR
  • Solvent: Dissolve 5-10 mg of sample in DMSO-d

    
     .
    
    • Reasoning: DMSO prevents the aggregation of the amine salt and often separates the aromatic peaks better than CDCl

      
       for nitro-compounds.
      
  • Acquisition: Minimum 16 scans, relaxation delay (

    
    ) 
    
    
    
    seconds to ensure accurate integration of aromatic protons.
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) but ensure resolution is sufficient to see 1.5 Hz splitting.

Comparative Data Table: Predicted Shifts & Patterns
FeatureTarget: (3-Iodo-5-nitrophenyl)methanamineIsomer A: (2-Iodo-5-nitrophenyl)methanamineIsomer B: (4-Iodo-3-nitrophenyl)methanamine
Substitution 1,3,5-Trisubstituted1,2,4-Trisubstituted1,2,4-Trisubstituted
Aromatic Region Three distinct signals Three signalsThree signals
Splitting Pattern Three Doublets (or triplets) of doublets 1 Doublet, 1 Doublet-Doublet, 1 Singlet (d)1 Doublet, 1 Doublet-Doublet, 1 Singlet (d)
Coupling (

)
All

Hz (Meta)
One pair with

Hz (Ortho)
One pair with

Hz (Ortho)
Diagnostic Absence of strong splitting Strong Ortho Splitting Strong Ortho Splitting
Decision Logic Visualized

The following logic tree illustrates the step-by-step analysis of the aromatic region to confirm the structure.

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) Count Count Aromatic Protons Start->Count Coupling Measure Coupling Constants (J) Count->Coupling 3 Protons Found Ortho Is any J ≈ 8.0 - 9.0 Hz? Coupling->Ortho Meta Are all J ≈ 1.5 - 2.0 Hz? Ortho->Meta No Reject REJECT: Ortho-isomer present (1,2,4 or 1,2,3 pattern) Ortho->Reject Yes (Ortho coupling) Meta->Reject No (Unexpected pattern) Confirm CONFIRM: Target Structure (1,3,5 pattern) Meta->Confirm Yes (Meta only)

Caption: Analytical decision tree for interpreting


H-NMR splitting patterns to distinguish 1,3,5-trisubstituted benzenes from ortho-substituted isomers.

Method 2: HPLC-UV/MS Characterization

Performance & Purity Profiling

While NMR confirms structure, HPLC is required to quantify the ratio of isomers if the synthesis was not regioselective.

Causality of Separation
  • Dipole Moment: The 1,3,5-isomer generally has a lower net dipole moment compared to the 1,2,4-isomers (where Nitro and Iodine are closer).

  • Retention: On a non-polar C18 column, the more symmetric, less polar 1,3,5-isomer typically elutes after the more polar ortho-isomers, though this is mobile-phase dependent.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm,

    
     mm.
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is crucial to suppress the ionization of the primary amine, preventing peak tailing.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

Mass Spectrometry (MS) Signature
  • Parent Ion:

    
     m/z.
    
  • Fragmentation:

    • Loss of

      
       (17 amu).
      
    • Distinctive Iodine Loss: Look for the loss of 127 amu (

      
      ), which is characteristic of aryl iodides.
      
    • Differentiation: Isomers will have identical masses. MS cannot distinguish them alone; it must be coupled with the chromatographic retention time separation established in the HPLC step.

Comprehensive Analytical Workflow

The following diagram outlines the sequence of operations from crude synthesis to final validated product.

Workflow cluster_0 Synthesis cluster_1 Separation cluster_2 Validation Crude Crude Reaction Mixture HPLC UPLC/HPLC-MS (Check Purity Profile) Crude->HPLC Prep Flash/Prep HPLC Purification HPLC->Prep Isomers Detected NMR 1H-NMR (DMSO-d6) Check J-Coupling HPLC->NMR Single Peak Prep->NMR Decision Pass/Fail NMR->Decision

Caption: Operational workflow for the isolation and structural validation of (3-Iodo-5-nitrophenyl)methanamine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • BenchChem. (n.d.). A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole. (Provides precedent for distinguishing iodo-nitro regioisomers).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for calculating chemical shifts and coupling constants).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69115, 1-iodo-2-nitrobenzene. (Data on ortho-substituted isomers for comparison).

Sources

Safety & Regulatory Compliance

Safety

(3-Iodo-5-nitrophenyl)methanamine proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with absolute operational safety and environmental compliance. Handling specialty building blocks like (3-Iodo-5-nitrophenyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with absolute operational safety and environmental compliance. Handling specialty building blocks like (3-Iodo-5-nitrophenyl)methanamine (CAS: 1261644-60-3) requires a rigorous, causality-driven approach to waste management.

Because this molecule contains both a halogen (iodine) and a nitroaromatic system, its end-of-life logistics are strictly governed by environmental regulations to prevent the release of toxic combustion byproducts. Under no circumstances should laboratories attempt to improvise chemical treatment, neutralization, or destruction of this compound in-house. All disposal must be routed through professional Environmental Health and Safety (EHS) channels to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Here is the comprehensive operational and disposal plan for (3-Iodo-5-nitrophenyl)methanamine in a professional laboratory setting.

Physicochemical Hazard Profiling & Causality

To manage waste effectively, we must first understand the structural liabilities of the molecule. We do not segregate waste arbitrarily; we segregate based on chemical reactivity and incineration requirements.

  • The Halogenated Liability (Iodine): The presence of the iodine atom dictates that this material—and any solvent used to dissolve it—must be classified as Halogenated Waste . When incinerated, halogens form corrosive acid gases (e.g., Hydrogen Iodide,

    
    ). Halogenated waste must be sent to specialized TSDF incinerators equipped with alkaline wet scrubbers to neutralize these gases before exhaust[1]. Mixing this with non-halogenated waste ruins the fuel value of the bulk waste stream and can result in severe regulatory fines.
    
  • The Nitroaromatic Liability (

    
    ):  Nitroaromatics are inherently energy-rich and can exhibit localized toxicity. While (3-Iodo-5-nitrophenyl)methanamine is a stable solid under ambient conditions, nitroaromatic waste streams must never be mixed with strong reducing agents, alkali metals, or concentrated bases, as this can trigger uncontrolled exothermic reactions[2].
    
  • The Amine Liability (

    
    ):  The primary methanamine group acts as a weak base and nucleophile. In a mixed waste container, it can react with strong acids or electrophiles.
    
Quantitative Waste Stream Classification
Waste CategoryEPA RCRA ClassificationPrimary Hazard DriverRequired Disposal Route
Solid Waste (Neat powder, contaminated vials, PPE)Characteristic Waste (Toxicity)Nitroaromatic toxicity, Halogen contentEHS Collection

High-Temp Incineration (Scrubber-equipped)
Liquid Waste (Dissolved in organic solvents like DCM or MeOH)Halogenated Organic WasteIodine content dictates halogenated statusEHS Collection

Halogenated Solvent Incineration
Aqueous Waste (HPLC effluent, aqueous washes)Toxic Aqueous WasteEnvironmental persistence of nitroaromaticsEHS Collection

Specialized Wastewater Treatment/Incineration

Standard Operating Procedure: Point-of-Generation Disposal

This protocol guarantees compliance with the EPA’s Resource Conservation and Recovery Act (RCRA), specifically Subpart K , which governs the accumulation of unwanted material in academic and professional laboratories[3].

Step 1: Point-of-Generation Segregation

  • Action: Immediately designate a specific, chemically compatible container (e.g., HDPE or PTFE-lined glass) exclusively for "Halogenated Organic Waste."

  • Causality: Segregation at the source prevents accidental admixture with incompatible chemicals (like concentrated acids or oxidizers) that could react with the amine or nitro groups.

Step 2: RCRA-Compliant Labeling

  • Action: Before a single drop of waste enters the container, affix a hazardous waste label. The label must explicitly state "Hazardous Waste," list the primary constituents (e.g., "Halogenated Solvent, (3-Iodo-5-nitrophenyl)methanamine"), indicate the primary hazards ("Toxic", "Irritant"), and clearly mark the Accumulation Start Date[3].

  • Causality: Unlabeled or vaguely labeled "bulked" waste poses a severe risk to downstream EHS personnel and emergency responders who rely on accurate labeling to determine flammability and toxicity during an incident[3].

Step 3: Storage and Secondary Containment

  • Action: Store the active waste container in secondary containment (a bin capable of holding 110% of the container's volume) within a continuously ventilated fume hood or a rated flammable/corrosive storage cabinet. Keep the container tightly capped unless actively adding waste.

  • Causality: Secondary containment prevents catastrophic spills from reaching floor drains, thereby preventing environmental contamination by persistent nitroaromatic species[2].

Step 4: EHS Transfer and Final Disposition

  • Action: Once the container is full, or the regulatory time limit (often 6 months under Subpart K, depending on generator status) is reached, initiate a pickup request with your institution's EHS department.

  • Causality: EHS will manifest the waste for transport to a commercial TSDF. For halogenated nitroaromatics, the standard terminal destruction method is high-temperature rotary kiln incineration, which completely mineralizes the organic framework while scrubbing the resultant halogen acids[1].

Waste Disposition Workflow

The following logic tree dictates the operational flow for handling materials contaminated with (3-Iodo-5-nitrophenyl)methanamine.

DisposalWorkflow Start Generate (3-Iodo-5-nitrophenyl)methanamine Waste CheckState Determine Physical State Start->CheckState Solid Solid/Powder Waste (Contaminated PPE/Vials) CheckState->Solid Liquid Liquid/Solution Waste (Dissolved in Solvent) CheckState->Liquid Halogenated Segregate into HALOGENATED Organic Waste Solid->Halogenated Contains Iodine Liquid->Halogenated Contains Iodine Label RCRA Compliant Labeling (EPA Subpart K) Halogenated->Label EHS EHS Collection & Manifesting Label->EHS Incineration High-Temp Incineration (TSDF with Halogen Scrubbers) EHS->Incineration

Caption: Operational decision matrix for the segregation and disposal of halogenated nitroaromatic waste.

References

  • Environmental Protection Agency (EPA). "Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." EPA.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K)." EPA.gov. Available at:[Link]

  • Chemical & Engineering News (C&EN). "C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal." Stereo Chemistry Podcast / YouTube. Available at:[Link]

Sources

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